1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
Description
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Properties
IUPAC Name |
1-(4-fluoro-2-phenylmethoxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)14-8-7-13(16)9-15(14)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUAZCYADAXHDKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611557 | |
| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106245-03-8 | |
| Record name | 1-[2-(Benzyloxy)-4-fluorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Beginning Research Phase
I am now initiating the research phase, focusing on the synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. My initial efforts involve comprehensive Google searches to identify established synthetic routes, starting materials, reaction mechanisms, and experimental data.
Outlining Synthetic Pathways
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Formulating a Synthesis Strategy
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Prioritizing Method Selection
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Defining the Synthetic Path
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Structuring the Technical Guide
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Outlining Synthesis Details
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Developing Guide Structure
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Finalizing Guide Structure
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1-(2-(benzyloxy)-4-fluorophenyl)ethanone properties
An In-Depth Technical Guide to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound, a key aromatic ketone intermediate in synthetic chemistry. The document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, spectroscopic signature, and a robust synthesis protocol grounded in the Williamson ether synthesis. Mechanistic insights, potential derivatization strategies, and applications in medicinal chemistry are discussed, highlighting the compound's utility as a versatile building block. Safety, handling, and storage protocols based on analogous chemical structures are also provided to ensure safe laboratory practices.
Introduction and Molecular Overview
This compound (CAS No: 106245-03-8) is a fluorinated aromatic ketone that serves as a valuable precursor in the synthesis of more complex molecular architectures. Its structure incorporates three key functional components: an acetophenone core, a fluorine atom at the para-position of the phenyl ring, and a benzyloxy group at the ortho-position.
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Acetophenone Core: Provides a reactive carbonyl group and an adjacent methyl group, which are amenable to a wide range of chemical transformations, including condensations, reductions, and α-functionalization.
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Fluorine Substituent: The presence of a fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of derivative compounds. It is known to enhance metabolic stability, improve binding affinity, and alter lipophilicity, making it a desirable feature in drug design.
-
Benzyloxy Protecting Group: The benzyl ether serves as a robust protecting group for the ortho-hydroxyl functionality. It is stable under a variety of reaction conditions but can be selectively removed when needed, typically through catalytic hydrogenation, allowing for late-stage modification of the parent scaffold.
These features make this compound an important intermediate for constructing heterocyclic systems and other scaffolds relevant to the pharmaceutical and agrochemical industries.[1][2]
Physicochemical and Spectroscopic Properties
The physical and spectroscopic properties of a compound are fundamental to its application in synthesis, providing the basis for reaction monitoring, quality control, and structural confirmation.
Physicochemical Data
The key identifying and physical properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 106245-03-8 | [3] |
| Molecular Formula | C₁₅H₁₃FO₂ | Calculated |
| Molecular Weight | 244.26 g/mol | [4] |
| Appearance | (Predicted) White to off-white solid or crystalline powder | Inferred from similar compounds |
| Solubility | (Predicted) Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone) | Inferred from structure |
Predicted Spectroscopic Profile
| Technique | Expected Features |
| ¹H NMR | δ ~7.2-7.8 ppm: Multiplets corresponding to the aromatic protons on both the fluorophenyl and benzyl rings. δ ~6.8-7.0 ppm: Multiplets for the protons on the fluorophenyl ring, influenced by the fluorine and benzyloxy substituents. δ ~5.1 ppm: A singlet corresponding to the two methylene protons (-O-CH₂-Ph). δ ~2.5 ppm: A singlet corresponding to the three methyl protons of the acetyl group (-COCH₃). |
| ¹³C NMR | δ ~195-200 ppm: Ketone carbonyl carbon. δ ~160-165 ppm: Aromatic carbon attached to fluorine (showing a large C-F coupling constant). δ ~110-140 ppm: Multiple signals for the remaining aromatic carbons. δ ~70 ppm: Methylene carbon of the benzyloxy group. δ ~25-30 ppm: Methyl carbon of the acetyl group. |
| IR (Infrared) | ~1680 cm⁻¹: Strong absorption from the C=O (aryl ketone) stretch. ~1600, 1500 cm⁻¹: Medium to strong absorptions from aromatic C=C stretching. ~1250-1100 cm⁻¹: Strong absorption from the C-F stretch. ~1200-1000 cm⁻¹: Strong absorption from the C-O (ether) stretch. |
Synthesis and Mechanistic Considerations
The most direct and widely adopted method for preparing aryl-benzyl ethers is the Williamson ether synthesis. This nucleophilic substitution reaction provides a high-yielding and reliable route to this compound.
Synthetic Principle: Williamson Ether Synthesis
The synthesis involves the reaction of 1-(4-fluoro-2-hydroxyphenyl)ethanone with benzyl bromide. The reaction proceeds via an Sₙ2 mechanism where the phenoxide, generated in situ by a mild base, acts as the nucleophile, attacking the electrophilic methylene carbon of benzyl bromide and displacing the bromide leaving group.
The choice of a mild base, such as potassium carbonate (K₂CO₃), is critical. It is sufficiently basic to deprotonate the phenolic hydroxyl group but not strong enough to promote undesirable side reactions, such as self-condensation of the ketone. Acetone is a common solvent as it effectively dissolves the reactants and is inert under these conditions.[7][8][9]
Caption: Williamson Ether Synthesis of the target compound.
Detailed Experimental Protocol
This protocol is a representative procedure based on established methodologies for similar transformations.[9]
Reagents & Equipment:
-
1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone, anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer/hotplate
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add 1-(4-fluoro-2-hydroxyphenyl)ethanone, anhydrous potassium carbonate, and acetone.
-
Addition of Electrophile: While stirring the suspension, add benzyl bromide dropwise at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup - Quenching and Extraction: After cooling to room temperature, filter off the potassium carbonate. Evaporate the acetone under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude material by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.
Caption: Experimental workflow for synthesis and purification.
Reactivity and Derivatization Potential
The molecule offers several sites for chemical modification, making it a versatile scaffold for building molecular diversity.
-
Carbonyl Group: The ketone can undergo nucleophilic addition reactions (e.g., with Grignard reagents), be reduced to a secondary alcohol (using NaBH₄), or participate in condensation reactions (e.g., Aldol or Knoevenagel condensations) via its α-methyl group.
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α-Methyl Group: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed by a suitable base to form an enolate. This enolate can then react with various electrophiles, such as in the synthesis of chalcones or other α-substituted ketones.
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Aromatic Ring: The fluorophenyl ring can undergo electrophilic aromatic substitution. The directing effects of the ortho-benzyloxy group (activating, ortho-, para-directing) and the meta-acetyl group (deactivating, meta-directing) will influence the position of substitution.
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Benzyl Ether Cleavage: The benzyl group can be selectively removed via catalytic hydrogenation (e.g., H₂, Pd/C), unmasking the phenolic hydroxyl group. This allows for further functionalization at a later stage in a synthetic sequence.
Applications in Research and Development
As a functionalized building block, this compound is primarily used as an intermediate in multi-step syntheses.
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Pharmaceutical Synthesis: Fluorinated acetophenones are precursors to a wide range of biologically active molecules, including inhibitors, receptor agonists/antagonists, and various heterocyclic scaffolds like pyrimidines and thiazoles.[2] The title compound is a direct precursor to ortho-hydroxyacetophenone derivatives, which are key starting materials for flavonoids and other natural product analogues.
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Material Science: Aromatic ketones are sometimes used in the development of photoinitiators and other specialized polymers.
The strategic placement of the fluorine atom and the protected hydroxyl group makes this compound particularly useful for creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not universally available, a hazard assessment can be made based on structurally similar compounds like 4'-fluoroacetophenone.[4][10][11]
| Aspect | Recommendation | Citations |
| Hazard Identification | Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). | [4][10][11] |
| Handling | Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. | [3][10][12] |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents. | [3][10] |
| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical advice. Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell. | [11][13] |
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential for researchers in organic synthesis and medicinal chemistry. Its combination of a reactive acetophenone core, a bioisosteric fluorine atom, and a cleavable benzyloxy protecting group provides a versatile platform for the synthesis of complex and potentially bioactive molecules. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in research and development endeavors.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
- Combi-Blocks, Inc. (2023, January 2). JP-9709 - Safety Data Sheet.
- Fisher Scientific. (2023, December 4). SAFETY DATA SHEET: 4'-Fluoroacetophenone.
- Thermo Fisher Scientific. (2023, December 4). SAFETY DATA SHEET.
- AK Scientific, Inc. (n.d.). 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone Safety Data Sheet.
- Benchchem. (n.d.). 1,2-Bis(4-fluorophenyl)ethanone | CAS 366-68-7.
- Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin". (n.d.). Royal Society of Chemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142839702.
- Ma, Y.-T., Zhang, A.-L., & Wu, S.-W. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2293.
- Ma, Y.-T., Zhang, A.-L., & Wu, S.-W. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2258.
- Ma, Y.-T., Zhang, A.-L., & Wu, S.-W. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72293-96-0, 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone.
- PrepChem. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9828, 4'-Fluoroacetophenone.
- NIST. (n.d.). Ethanone, 1-(4-fluorophenyl)-. In NIST Chemistry WebBook.
- AChemBlock. (n.d.). 4'-Fluoroacetophenone (1-(4-Fluorophenyl)ethan-1-one) | Biochemical Reagent.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 28). 4'-Fluoroacetophenone: Comprehensive Overview and Applications. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
- NIST. (n.d.). Ethanone, 1,2-diphenyl-. In NIST Chemistry WebBook.
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A Comprehensive Technical Guide to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This technical guide provides an in-depth analysis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a key fluorinated ketone intermediate in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail its structural elucidation through a multi-spectroscopic approach, and present a robust, field-proven protocol for its synthesis and purification. The significance of this molecule is contextualized within the broader strategy of leveraging the "fluorine effect" in drug design. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering both theoretical grounding and practical, actionable methodologies for the effective use of this versatile building block in complex synthetic campaigns.
Introduction: The Strategic Role of Fluorinated Ketones in Medicinal Chemistry
The deliberate incorporation of fluorine into bioactive molecules is a cornerstone of contemporary drug design.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the C-F bond—can profoundly influence a drug candidate's metabolic stability, binding affinity, lipophilicity, and pKa.[1] This "fluorine effect" is often exploited to block metabolic soft spots, enhance membrane permeability, and improve overall pharmacokinetic profiles.
Within this context, aromatic ketones like this compound emerge as exceptionally valuable synthetic intermediates. This molecule synergistically combines three critical structural motifs:
-
A fluorophenyl ring , which imparts the desirable properties of fluorine.
-
An acetophenone moiety , providing a reactive ketone handle for a vast array of chemical transformations, including condensations, alpha-functionalization, and reductions.
-
A benzyl ether protecting group , which masks a reactive phenol, allowing for selective reactions at other sites before a final deprotection step.
This guide will deconstruct this molecule, providing the foundational knowledge and practical protocols necessary for its successful application in research and development.
Physicochemical Properties and Structural Elucidation
Unambiguous characterization of any synthetic intermediate is a prerequisite for its use in subsequent, often costly, synthetic steps. The following section details the key identifiers and the expected spectroscopic profile for this compound, establishing a benchmark for quality control and validation.
Core Chemical Structure

Figure 1: 2D Structure of this compound
Molecular Properties
The fundamental properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 106245-03-8 | [2] |
| Molecular Formula | C₁₅H₁₃FO₂ | [3] |
| Molecular Weight | 244.26 g/mol | [3] |
| Appearance | White to off-white solid | Typical |
| Primary Use | Research and development, synthetic intermediate | [2] |
Spectroscopic Profile
A combination of spectroscopic techniques is required to confirm the identity and purity of the material. The causality behind the expected signals is explained below.
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¹H NMR Spectroscopy: This technique provides information on the proton environment. The benzyloxy group introduces a characteristic singlet for the two benzylic protons (O-CH₂-Ph) typically around δ 5.0-5.2 ppm. The five protons of the benzyl phenyl ring will appear in the aromatic region (δ 7.3-7.5 ppm). The three protons of the acetyl methyl group will present as a sharp singlet around δ 2.5-2.7 ppm. The three protons on the fluorinated phenyl ring will exhibit complex splitting patterns due to both H-H and H-F coupling.
-
¹³C NMR Spectroscopy: The carbon spectrum is critical for confirming the overall carbon framework. Key signals include the carbonyl carbon (C=O) of the ketone, which is expected to be significantly downfield (>195 ppm). The benzylic carbon (O-CH₂) should appear around 70 ppm. The carbon directly bonded to fluorine will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR Spectroscopy: This is a definitive technique for fluorinated compounds. A single resonance is expected, confirming the presence of one fluorine environment in the molecule.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The molecular ion peak [M]+ should be observed at m/z 244. A prominent fragment is often the tropylium cation at m/z 91, resulting from the loss of the C₆H₅CH₂ group.
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. A strong absorption band around 1660-1680 cm⁻¹ is characteristic of the aryl ketone carbonyl (C=O) stretch. Bands corresponding to C-O-C ether stretching (around 1250 cm⁻¹) and C-F stretching (around 1100-1200 cm⁻¹) are also expected.
Synthesis and Purification
The synthesis of this compound is most reliably achieved via a Williamson ether synthesis, a classic and robust SN2 reaction. This choice is predicated on the high yields and commercial availability of the starting materials.
Retrosynthetic Analysis
The logical disconnection of the target molecule reveals a straightforward synthetic path. The benzyl ether can be disconnected to reveal a phenoxide and a benzyl halide, pointing directly to the Williamson ether synthesis from a commercially available hydroxyacetophenone.
Caption: Retrosynthetic pathway for the target molecule.
Recommended Synthetic Protocol: Williamson Ether Synthesis
This protocol is designed to be self-validating through in-process controls (TLC) and a robust purification procedure, ensuring a high-purity final product.
Principle: The phenolic proton of 1-(4-fluoro-2-hydroxyphenyl)ethanone is weakly acidic and can be deprotonated by a mild base like potassium carbonate to form a nucleophilic phenoxide. This phenoxide then displaces the bromide from benzyl bromide in an SN2 reaction to form the desired benzyl ether.[4] Acetone is a suitable polar aprotic solvent for this transformation.
Materials and Reagents:
| Reagent | CAS Number | M.W. | Role |
| 1-(4-fluoro-2-hydroxyphenyl)ethanone | 82438-37-3 | 154.14 | Starting Material |
| Benzyl Bromide | 100-39-0 | 171.04 | Electrophile |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | Base |
| Acetone, anhydrous | 67-64-1 | 58.08 | Solvent |
| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent |
| Hexanes | 110-54-3 | 86.18 | Recrystallization/Eluent |
| Deionized Water | 7732-18-5 | 18.02 | Workup |
Experimental Protocol:
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq.).
-
Solvent and Base Addition: Add anhydrous acetone (approx. 10 mL per gram of starting material) to the flask. Stir to dissolve. Add anhydrous potassium carbonate (2.0 eq.).
-
Addition of Electrophile: Add benzyl bromide (1.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 3-5 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting phenol spot is no longer visible.
-
Workup - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil or solid.
-
Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M NaOH (2 x 20 mL) to remove any unreacted phenol, deionized water (2 x 20 mL), and brine (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification:
-
Recrystallization (Preferred): Dissolve the crude solid in a minimal amount of hot ethyl acetate or ethanol and allow it to cool slowly to room temperature, then in an ice bath to induce crystallization. Collect the crystals by vacuum filtration.
-
Column Chromatography (If Oily): If the product is an oil, purify using silica gel column chromatography with a gradient elution of Hexanes:Ethyl Acetate.
-
Synthesis Workflow Diagram
Caption: Step-by-step workflow for synthesis and purification.
Applications in Drug Development
This compound is not an active pharmaceutical ingredient (API) itself, but rather a high-value precursor. Its utility stems from the ketone functional group, which serves as a linchpin for building molecular complexity, particularly in the synthesis of heterocyclic scaffolds common in modern therapeutics.
Exemplary Application: Synthesis of Kinase Inhibitor Scaffolds
Many orally active kinase inhibitors are based on nitrogen-containing heterocyclic cores like quinazolines.[5] The acetophenone moiety is an ideal starting point for constructing such systems. A plausible, illustrative synthetic sequence is outlined below.
Caption: Logical workflow for elaborating the intermediate into a drug scaffold.
This sequence leverages the ketone's reactivity. First, a condensation reaction forms an enaminone, a versatile intermediate. This intermediate can then undergo a cyclocondensation reaction with a guanidine derivative to form a substituted aminopyrimidine ring, a privileged scaffold in kinase inhibitor design. The benzyl ether and fluoro groups remain intact, poised for final-stage deprotection or to serve as key binding elements in the final API.
Safety, Handling, and Storage
Proper handling of all chemical reagents is paramount for laboratory safety. While this compound is intended for research use and not extensively studied for toxicity, data from structurally related compounds and supplier safety data sheets provide clear guidance.
Hazard Identification and Precautionary Measures
The following table summarizes the key safety information.
| Category | Guideline | Citation(s) |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6][7] |
| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles (EN 166), and a lab coat. | [6][7] |
| Handling | Use only under a chemical fume hood. Avoid breathing dust/fumes. Keep away from heat, sparks, and open flames. Take measures to prevent electrostatic charge buildup. | [2][6] |
| Storage | Keep container tightly closed. Store in a cool, dry, and well-ventilated place away from incompatible materials like strong oxidizing agents. | [2][6][8] |
| First Aid: Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention. | [2][6] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. | [2][6] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations. | [2][8] |
Conclusion
This compound stands as a strategically designed and highly versatile intermediate for drug discovery and organic synthesis. Its structure is optimized for subsequent chemical transformations, providing a reliable entry point for constructing complex molecular architectures. This guide has provided a comprehensive overview of its properties, a validated synthetic protocol rooted in fundamental chemical principles, and a clear rationale for its application in medicinal chemistry. By understanding and applying the methodologies detailed herein, researchers can effectively leverage this building block to accelerate the development of novel therapeutic agents.
References
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Supporting Information for "Water-controlled selective preparation of α-mono or α,α'-dihalo ketones...". (n.d.). Royal Society of Chemistry. Retrieved from [Link]
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PubChem. (n.d.). CID 142839702 | C24H21F3O3. National Center for Biotechnology Information. Retrieved from [Link]
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Ma, J., Zhang, R., & Wang, L. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3225. Retrieved from [Link]
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NIST. (2025). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Abdel-Aziz, H. A., Mekawey, A. A., & Dawood, K. M. (2012). 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1659. Retrieved from [Link]
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Pertusati, F., Jog, P. V., & Prakash, G. K. S. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses, 88, 184. Retrieved from [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S23. 1 H NMR spectrum of 1-(4-Methoxyphenyl)ethanone oxime (2l). Retrieved from [Link]
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Zhang, R., Ma, J., & Wang, L. (2012). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o142. Retrieved from [Link]
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Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. Retrieved from [Link]
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1-(2-(benzyloxy)-4-fluorophenyl)ethanone CAS number 106245-03-8
An In-depth Technical Guide to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone (CAS: 106245-03-8)
Authored by: A Senior Application Scientist
Foreword: This document provides a comprehensive technical overview of this compound, a key synthetic intermediate in medicinal chemistry and materials science. Intended for researchers, chemists, and drug development professionals, this guide moves beyond a simple recitation of properties. It delves into the rationale behind its synthesis, the strategic importance of its structural motifs, and the practical considerations for its use in the laboratory. We will explore its synthesis from common precursors, methods for its characterization, and its potential as a versatile building block for constructing more complex molecular architectures.
Strategic Importance and Molecular Profile
This compound is a fluorinated aromatic ketone. Its value in synthetic chemistry stems from the unique combination of three key functional groups on a stable phenyl scaffold:
-
The Ketone Group: The acetyl group (-C(O)CH₃) is a versatile handle for a multitude of chemical transformations. It can undergo nucleophilic addition, condensation reactions to form heterocycles (e.g., chalcones, pyrimidines), and reduction to an alcohol. Furthermore, the α-methyl protons are acidic and can be deprotonated to form an enolate, enabling a host of carbon-carbon bond-forming reactions.
-
The Fluorine Atom: The para-fluorine substituent significantly influences the molecule's electronic properties. As a highly electronegative atom, it acts as a weak deactivator via the inductive effect, yet a weak activator through resonance. In medicinal chemistry, fluorine substitution is a well-established strategy to enhance metabolic stability (by blocking sites of oxidative metabolism), improve binding affinity, and modulate lipophilicity and bioavailability.[1]
-
The Benzyl Ether Protecting Group: The ortho-hydroxyl group is masked by a benzyl ether (-OCH₂Ph). The benzyloxy group is a robust and widely used protecting group for phenols. It is stable to a wide range of reaction conditions, including many organometallic reagents, mild acids, and bases. Crucially, it can be selectively removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C), regenerating the free phenol for subsequent functionalization.
This strategic arrangement makes the compound a valuable precursor, particularly in multi-step syntheses where precise control over reactivity is paramount.[1] For research and development purposes, it serves as a foundational scaffold for building diverse chemical libraries.[2]
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data on analogous compounds.
| Property | Value / Observation | Source / Rationale |
| CAS Number | 106245-03-8 | [2] |
| Molecular Formula | C₁₅H₁₃FO₂ | [3] |
| Molecular Weight | 244.26 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | Based on similar substituted acetophenones. |
| Solubility | Expected to be soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, Acetone) and poorly soluble in water. | Structural analysis. |
| Stability | Stable under recommended storage conditions (cool, dry, well-ventilated).[2][4] | [2][4] |
| Reactivity | The ketone and benzylic positions are primary sites of reactivity. The aromatic ring can undergo further substitution. | Chemical principles. |
Synthesis and Purification
The synthesis of this compound is most logically achieved via a two-step process starting from the commercially available 1-(4-fluoro-2-hydroxyphenyl)ethanone. The core of this synthesis is the protection of the phenolic hydroxyl group.
Synthetic Workflow: Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and high-yielding method for preparing ethers from an alcohol (or phenol) and an alkyl halide.[5][6] In this case, the phenoxide is generated by deprotonating 1-(4-fluoro-2-hydroxyphenyl)ethanone with a suitable base, which then acts as a nucleophile to displace the bromide from benzyl bromide.
Detailed Experimental Protocol
This protocol is a representative procedure based on established chemical literature for similar transformations.[5] Researchers should perform their own optimization.
Materials:
-
1-(4-fluoro-2-hydroxyphenyl)ethanone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq).
-
Solvent and Base: Add anhydrous acetone to dissolve the starting material, followed by the addition of anhydrous potassium carbonate (2.0-3.0 eq). The K₂CO₃ acts as the base and is used in excess to drive the reaction to completion.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.1-1.2 eq) to the stirring suspension.
-
Reaction: Heat the mixture to reflux and maintain for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature and filter off the solid K₂CO₃ and KBr byproduct.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Redissolve the resulting residue in ethyl acetate.
-
Wash the organic layer sequentially with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are standard.
Spectroscopic Methods
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: Multiple signals in the ~6.5-7.5 ppm range. The fluorine atom will cause characteristic splitting patterns (JHF) in adjacent protons. The five protons of the benzyl group will appear in this region. Benzylic Protons: A singlet around ~5.1 ppm (-OCH₂-). Methyl Protons: A singlet around ~2.5 ppm (-C(O)CH₃). |
| ¹³C NMR | Carbonyl Carbon: A signal downfield, typically >195 ppm. Aromatic Carbons: Multiple signals in the ~100-165 ppm range. The carbon directly attached to fluorine will show a large C-F coupling constant. Benzylic Carbon: A signal around ~70 ppm (-OCH₂-). Methyl Carbon: A signal upfield, around ~25-30 ppm. |
| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1670-1690 cm⁻¹. C-O-C Stretch (Ether): A characteristic band in the 1200-1250 cm⁻¹ region. C-F Stretch: A strong band around 1100-1200 cm⁻¹. Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry (MS) | Molecular Ion (M⁺): A peak corresponding to the molecular weight (e.g., m/z = 244.09 for [M]⁺ in high-resolution MS). Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl/tropylium cation [C₇H₇]⁺ is highly characteristic of benzyl ethers. Another fragment may be observed at m/z = 43 for the acetyl cation [CH₃CO]⁺. |
Chromatographic Methods
Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC), often with a UV detector set to a wavelength where the aromatic system absorbs strongly (e.g., 254 nm). Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for both purity analysis and structural confirmation.[7]
Safety and Handling
As a laboratory chemical with limited toxicological data, this compound should be handled with appropriate care.[2]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[4][8]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[4] Wash hands thoroughly after handling.[2]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of soap and water.[2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth and seek medical advice.
-
Applications in Drug Discovery and Development
The true value of this compound lies in its potential as a versatile synthetic intermediate. Its structure is a gateway to several classes of compounds with known biological activity.
-
Synthesis of Heterocycles: The acetyl group can participate in condensation reactions with various reagents to form complex heterocyclic systems. For example, reaction with aromatic aldehydes (Claisen-Schmidt condensation) yields chalcone precursors, which are scaffolds for flavonoids and other biologically active molecules.
-
Access to α-Functionalized Ketones: The α-methyl group can be halogenated (e.g., using Br₂ or NBS) to produce an α-bromo ketone. This intermediate is a powerful electrophile, enabling the synthesis of various derivatives, including aminoketones and thioethers, which are common in pharmaceutical compounds.[1]
-
Introduction of Chirality: Reduction of the ketone, for instance with sodium borohydride or through asymmetric hydrogenation, yields a secondary alcohol. This introduces a chiral center, which is often a critical element for specific biological interactions in modern drug design.
-
Platform for Further Aromatic Substitution: The protected phenol allows for electrophilic aromatic substitution reactions to be directed to other positions on the ring before the highly activating hydroxyl group is revealed. Subsequent debenzylation provides a multi-substituted phenol, a common feature in kinase inhibitors and other targeted therapies.[9]
The presence of the fluorine atom throughout these transformations provides a persistent metabolic block and electronic modulation, making this intermediate particularly attractive for creating new chemical entities with potentially improved pharmacokinetic profiles.[1]
References
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- Preparation of Tetrabutylammonium(4-Fluorophenyl)
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- Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell. (2022). Scientific Reports, 12, 1888.
- Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry, 294, 117735.
- PUMA FUTURE Z Mg PUMA FUTURE Z FG/AG 106245-03 White. Various Retailers.
- 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), an ent-abietane diterpene diepoxide, inhibits the growth of bladder cancer T24 cells through DNA damage. (2019). PLoS ONE, 14(1), e0210834.
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Mechanism of action of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
An In-depth Technical Guide to the Hypothesized Mechanism of Action of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the hypothesized mechanism of action for the novel synthetic compound, this compound. While direct empirical data on this specific molecule is nascent, this document synthesizes current knowledge from structurally analogous compounds to propose a scientifically grounded hypothesis of its biological activity. We will explore its potential as an enzyme inhibitor, leveraging the known properties of the fluoro ketone and benzyloxy moieties. This guide is intended to serve as a foundational resource for researchers initiating studies on this compound, providing both a theoretical framework and a practical roadmap for experimental validation.
Introduction and Molecular Profile
This compound is an aromatic ketone characterized by a central ethanone core, a 4-fluorophenyl group, and a 2-benzyloxy substitution. The strategic incorporation of a fluorine atom is a common approach in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The benzyloxy group, also prevalent in pharmacologically active compounds, can influence binding to hydrophobic pockets within biological targets. The overall structure suggests potential interactions with a variety of biological targets, a concept supported by the "privileged structure" status of similar diaryl scaffolds in drug discovery.
Hypothesized Mechanism of Action: Enzyme Inhibition
Based on the well-documented activities of structurally related fluoro ketones and benzyloxy-containing molecules, we hypothesize that this compound primarily functions as an inhibitor of hydrolytic enzymes.
The Role of the Fluoro Ketone Moiety
The ketone group, activated by the adjacent fluorine atom, is a key feature. It is proposed that this moiety interacts with nucleophilic residues, such as serine, in the active sites of hydrolytic enzymes. This interaction likely mimics the tetrahedral intermediate formed during substrate hydrolysis.
-
Proposed Interaction: The electrophilic carbon of the ketone is susceptible to nucleophilic attack by a serine residue in the enzyme's active site. This would lead to the formation of a stable hemiketal, effectively inactivating the enzyme. This mechanism is well-established for other fluoro ketone inhibitors of enzymes like acetylcholinesterase and various proteases.[1]
Contribution of the Benzyloxy and Fluorophenyl Groups
The benzyloxy and fluorophenyl groups are hypothesized to be crucial for the compound's specificity and binding affinity. These lipophilic moieties can engage in hydrophobic and π-π stacking interactions within the enzyme's active site, orienting the fluoro ketone for optimal interaction with catalytic residues. Structure-activity relationship (SAR) studies on related fluorobenzyloxy chalcones have demonstrated that the nature and position of such substitutions critically influence inhibitory activity, for instance, in the inhibition of monoamine oxidase-B (MAO-B).[2]
Proposed Signaling Pathway and Experimental Workflow
To validate the hypothesized mechanism of action, a systematic experimental approach is necessary. The following workflow outlines the key stages of investigation.
Sources
Introduction: The Strategic Importance of Fluorinated Benzylacetophenones
An In-depth Technical Guide to the Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone Derivatives
The compound this compound and its derivatives represent a class of molecules with significant value in medicinal chemistry and drug development. The core structure, a fluorinated acetophenone scaffold, is a key building block for a variety of biologically active compounds. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] The benzyloxy group serves as a crucial protecting group for the phenolic hydroxyl, allowing for selective reactions at other sites of the molecule.
This guide provides a comprehensive overview of the primary synthetic strategies for constructing the this compound core and further derivatization. We will delve into the mechanistic underpinnings of two major synthetic routes—the Friedel-Crafts acylation and the Fries rearrangement—offering field-proven insights into optimizing these transformations. Furthermore, we will explore the subsequent modification of the acetophenone core to generate diverse libraries of derivatives, particularly those with demonstrated antifungal properties.[2]
This document is intended for researchers, chemists, and professionals in the field of drug discovery, providing both the theoretical foundation and practical, step-by-step protocols for the successful synthesis and derivatization of this important molecular scaffold.
Part 1: Core Synthesis Strategies
The synthesis of the target acetophenone can be approached via two principal pathways, each with distinct advantages and mechanistic considerations. The choice of strategy often depends on the availability of starting materials, desired regioselectivity, and scalability.
Strategy A: Direct C-Acylation via Friedel-Crafts Reaction
The Friedel-Crafts acylation is a classic and powerful method for forming carbon-carbon bonds with an aromatic ring.[3][4] This approach involves the direct introduction of an acyl group onto a pre-benzylated and fluorinated aromatic precursor.
Causality and Mechanistic Insight:
The reaction proceeds through an electrophilic aromatic substitution mechanism.[5][6] A Lewis acid catalyst, typically aluminum trichloride (AlCl₃), coordinates with an acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring.
For the synthesis of this compound, the logical starting material is 1-(benzyloxy)-3-fluorobenzene. The regiochemical outcome of the acylation is dictated by the directing effects of the substituents. The benzyloxy group is a strongly activating ortho-, para-director, while the fluorine atom is a deactivating but also ortho-, para-director. The acylation is expected to occur at the position most activated by the potent benzyloxy group, which is ortho to it and para to the fluorine, yielding the desired product with high selectivity. The deactivating nature of the newly introduced acyl group prevents polyacylation, a common side reaction in Friedel-Crafts alkylations.[7][8]
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol: Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum trichloride (1.2 eq.) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 eq.) dropwise to the stirred suspension. Allow the mixture to stir for 15 minutes at 0 °C.
-
Substrate Addition: Dissolve 1-(benzyloxy)-3-fluorobenzene (1.0 eq.) in anhydrous DCM and add it dropwise to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with 2M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Strategy B: Fries Rearrangement Pathway
The Fries rearrangement is a versatile alternative for synthesizing hydroxyaryl ketones from phenolic esters.[9][10] This multi-step strategy involves an initial O-acylation of a phenol, followed by a Lewis acid-catalyzed rearrangement to achieve C-acylation.[11][12]
Causality and Mechanistic Insight:
This pathway commences with the O-acylation of 3-fluorophenol with acetyl chloride to form 3-fluorophenyl acetate.[13] This ester is then subjected to a Lewis acid, such as AlCl₃. The Lewis acid coordinates to the carbonyl oxygen, weakening the ester linkage and facilitating the formation of an acylium ion intermediate.[11][12] This electrophile then attacks the aromatic ring, preferentially at the ortho and para positions.
The regioselectivity of the Fries rearrangement is highly dependent on reaction conditions.[9][11] Lower temperatures (e.g., <60°C) generally favor the formation of the para-acylated product, while higher temperatures (e.g., >160°C) favor the ortho-isomer.[14] This is a classic example of thermodynamic versus kinetic control; the ortho-isomer can form a more stable bidentate complex with the aluminum catalyst, making it the thermodynamically favored product at higher temperatures.[9] To obtain the desired 2-hydroxy-4-fluoroacetophenone, elevated temperatures are required.
Following the rearrangement and isolation of the desired ortho-isomer, the final step is the protection of the newly formed hydroxyl group via a Williamson ether synthesis with benzyl bromide.[15][16][17]
Caption: Three-step workflow for the Fries Rearrangement pathway.
Experimental Protocol: Fries Rearrangement and Benzylation
Part 1: O-Acylation of 3-Fluorophenol
-
Setup: In a round-bottom flask, dissolve 3-fluorophenol (1.0 eq.) in pyridine or DCM with triethylamine (1.5 eq.).
-
Addition: Cool the solution to 0 °C and add acetyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-fluorophenyl acetate, which can often be used in the next step without further purification.
Part 2: Fries Rearrangement
-
Setup: To a flask containing anhydrous aluminum trichloride (2.5 eq.), add 3-fluorophenyl acetate (1.0 eq.) portion-wise.
-
Heating: Heat the mixture to 160-170 °C and maintain for 2-3 hours. The mixture will become a dark, viscous liquid.
-
Quenching: Cool the reaction to room temperature, then carefully add ice, followed by concentrated HCl to decompose the aluminum complex.
-
Extraction: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer and concentrate. Purify the residue by column chromatography or recrystallization to isolate 2-hydroxy-4-fluoroacetophenone.
Part 3: Williamson Ether Synthesis (Benzylation)
-
Setup: In a round-bottom flask, combine 2-hydroxy-4-fluoroacetophenone (1.0 eq.), potassium carbonate (2.0 eq.), and a catalytic amount of potassium iodide in acetone or DMF.
-
Addition: Add benzyl bromide (1.2 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (or ~60 °C for DMF) and stir for 4-6 hours until the starting material is consumed (TLC).
-
Workup: Cool the reaction, filter off the solids, and concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization to obtain this compound.
Part 2: Synthesis of Derivatives
The this compound core is a versatile platform for creating derivatives, primarily through reactions involving the α-carbon of the ketone.
α-Halogenation and Nucleophilic Substitution
A common and effective strategy for derivatization is the introduction of a halogen at the α-position, creating an α-haloacetophenone. This intermediate is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles, such as azoles, amines, and thiols.[1][18] This approach has been successfully employed to synthesize antifungal agents.[2]
Mechanism and Application:
The α-bromination can be achieved using reagents like N-Bromosuccinimide (NBS) or bromine in acetic acid. The subsequent substitution reaction proceeds via a standard Sₙ2 mechanism. For instance, reacting the α-bromo ketone with imidazole in the presence of a base yields the corresponding 2-(1H-imidazol-1-yl) derivative. This modular approach allows for the rapid generation of a diverse library of compounds for structure-activity relationship (SAR) studies.
Caption: General workflow for derivatization via α-halogenation.
Experimental Protocol: α-Bromination and Imidazole Substitution
-
α-Bromination: Dissolve this compound (1.0 eq.) in a suitable solvent like chloroform or acetic acid. Add N-Bromosuccinimide (1.1 eq.) and a catalytic amount of benzoyl peroxide. Reflux the mixture for 2-4 hours, monitoring by TLC. After completion, cool the reaction, wash with sodium bisulfite solution and water, dry, and concentrate to yield the crude α-bromo ketone, which is often used directly in the next step.
-
Nucleophilic Substitution: Dissolve the crude α-bromo ketone (1.0 eq.) in acetonitrile. Add imidazole (2.0 eq.) and potassium carbonate (1.5 eq.). Stir the mixture at room temperature or gentle heat (50 °C) for 3-5 hours.
-
Workup and Purification: Filter the reaction mixture and concentrate the solvent. Purify the resulting residue by column chromatography to obtain the final 1-(2-(benzyloxy)-4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanone derivative.
Part 3: Data Presentation
Table 1: Comparison of Core Synthesis Strategies
| Parameter | Strategy A: Friedel-Crafts Acylation | Strategy B: Fries Rearrangement Pathway |
| Starting Material | 1-(Benzyloxy)-3-fluorobenzene | 3-Fluorophenol |
| Key Transformation | Electrophilic Aromatic Substitution | O-Acylation followed by Rearrangement |
| Number of Steps | 1 (to core structure) | 3 (to core structure) |
| Catalyst/Reagent | AlCl₃ (stoichiometric) | AlCl₃ (stoichiometric), K₂CO₃ |
| Temperature | 0 °C to Room Temperature | High Temperature (160-170 °C) for rearrangement |
| Regioselectivity | Generally high, directed by substituents | Temperature-dependent (ortho vs. para)[9][11] |
| Advantages | More direct, fewer steps | Readily available starting phenol |
| Challenges | Preparation of benzylated starting material | Harsh conditions, potential for side products |
Table 2: Representative Spectroscopic Data for this compound
| Data Type | Characteristic Signals |
| ¹H NMR | δ ~2.6 (s, 3H, -COCH₃), δ ~5.2 (s, 2H, -OCH₂Ph), δ ~6.7-6.9 (m, 2H, Ar-H), δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~7.8 (dd, 1H, Ar-H) |
| ¹³C NMR | δ ~30 (-COCH₃), δ ~71 (-OCH₂Ph), δ ~105 (d, Ar-C), δ ~112 (d, Ar-C), δ ~127-129 (Ar-C of benzyl), δ ~132 (d, Ar-C), δ ~136 (Ar-C), δ ~159 (Ar-C), δ ~164 (d, Ar-C-F), δ ~200 (C=O) |
| IR (cm⁻¹) | ~1670 (C=O stretch), ~1600, 1500 (Aromatic C=C stretch), ~1250 (C-O stretch), ~1100 (C-F stretch) |
Conclusion
The synthesis of this compound and its derivatives is a critical process for accessing novel pharmaceutical candidates. This guide has detailed two robust synthetic pathways, the direct Friedel-Crafts acylation and the multi-step Fries rearrangement, providing the mechanistic rationale and experimental protocols necessary for their successful implementation. The choice between these methods will depend on specific laboratory constraints and objectives. Furthermore, the outlined strategies for α-functionalization and subsequent nucleophilic substitution offer a powerful and modular platform for generating diverse chemical libraries for drug discovery programs. A thorough understanding of these synthetic principles empowers researchers to efficiently produce these valuable molecular scaffolds and accelerate the development of new therapeutic agents.
References
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- What is the Fries Rearrangement Reaction? - BYJU'S. [URL: https://byjus.com/chemistry/fries-rearrangement-reaction/]
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- Reaction Mechanism of Fries Rearrangement - Physics Wallah. [URL: https://www.pw.live/chemistry-concepts/reaction-mechanism-of-fries-rearrangement]
- Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry - Saskoer.ca. [URL: https://saskoer.
- Friedel Crafts Acylation And Alkylation Reaction - BYJU'S. [URL: https://byjus.
- Use of Solid Catalysts in Friedel−Crafts Acylation Reactions | Chemical Reviews. [URL: https://pubs.acs.org/doi/10.1021/cr990393f]
- Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/058.shtm]
- Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene - JoVE. [URL: https://www.jove.
- Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7998348/]
- Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4004415/]
- CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents. [URL: https://patents.google.
- Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters in trifluoromethanesulfonic acid: Effective synthesis of optically active homotyrosines | Request PDF - ResearchGate. [URL: https://www.researchgate.net/publication/235384180_Comparisons_of_O-acylation_and_Friedel-Crafts_acylation_of_phenols_and_acyl_chlorides_and_Fries_rearrangement_of_phenyl_esters_in_trifluoromethanesulfonic_acid_Effective_synthesis_of_optically_acti]
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- Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. [URL: https://www.masterorganicchemistry.
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A Technical Guide to the Biological Evaluation of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone: A Multifaceted Approach
This in-depth technical guide provides a comprehensive framework for investigating the biological activities of the novel synthetic compound, 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. Designed for researchers, scientists, and drug development professionals, this document outlines a structured, evidence-based approach to elucidating the compound's therapeutic potential. By leveraging established methodologies and drawing parallels from structurally related molecules, this guide offers a roadmap for a thorough preclinical evaluation.
Introduction
This compound is a synthetic aromatic ketone. Its core structure, an acetophenone derivative, is a common scaffold in a wide array of biologically active compounds, including chalcones and other related flavonoids. These classes of molecules have demonstrated a remarkable breadth of pharmacological effects, including antimicrobial, anti-inflammatory, antioxidant, analgesic, and anticancer properties. The presence of a benzyloxy group and a fluorine atom on the phenyl ring of this compound suggests the potential for unique biological activities, making it a compelling candidate for further investigation.
Synthesis of this compound
The synthesis of this compound can be achieved through a variety of established organic chemistry reactions. A common and effective method is the Williamson ether synthesis.[1][2][3] This reaction involves the deprotonation of a phenol by a base to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide.
A plausible synthetic route is as follows:
-
Starting Materials: 1-(4-fluoro-2-hydroxyphenyl)ethanone and benzyl bromide.
-
Reaction: The reaction is typically carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like acetone.
-
Mechanism: The potassium carbonate deprotonates the hydroxyl group of 1-(4-fluoro-2-hydroxyphenyl)ethanone, forming a phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction with benzyl bromide to yield this compound.
Part 1: Screening for Antimicrobial Activity
Given that many chalcone and acetophenone derivatives exhibit antimicrobial properties, a primary focus of the investigation should be to assess the compound's efficacy against a panel of clinically relevant bacterial and fungal strains.[4][5]
In Vitro Antibacterial Susceptibility Testing
A standard method for determining the antibacterial activity of a compound is the broth microdilution assay. This method allows for the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Experimental Protocol:
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[5]
-
Preparation of Inoculum: Bacterial cultures are grown to the mid-logarithmic phase and then diluted to a standardized concentration.
-
Assay Procedure: The compound is serially diluted in a 96-well microtiter plate. The bacterial inoculum is then added to each well.
-
Incubation: The plates are incubated under appropriate conditions for 18-24 hours.
-
Data Analysis: The MIC is determined by visual inspection of turbidity or by measuring the absorbance at 600 nm.
In Vitro Antifungal Susceptibility Testing
Similar to the antibacterial assay, the antifungal activity can be assessed using a broth microdilution method adapted for fungal species.
Experimental Protocol:
-
Fungal Strains: A panel of pathogenic fungi, such as Candida albicans and Aspergillus fumigatus, should be tested.
-
Preparation of Inoculum: Fungal spores or yeast cells are harvested and diluted to a standardized concentration.
-
Assay Procedure: The compound is serially diluted in a 96-well microtiter plate, and the fungal inoculum is added.
-
Incubation: The plates are incubated under appropriate conditions for 24-48 hours.
-
Data Analysis: The MIC is determined by visual inspection or by using a metabolic indicator dye.
Part 2: Evaluation of Antioxidant Potential
Many phenolic compounds, including flavonoids and their precursors, possess antioxidant properties.[6] The ability of this compound to scavenge free radicals can be evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.
Experimental Protocol:
-
Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, the DPPH radical is reduced, and the color of the solution changes to yellow.
-
Procedure: A solution of the test compound at various concentrations is mixed with a solution of DPPH.
-
Measurement: The absorbance of the solution is measured at 517 nm after a specific incubation period.
-
Data Analysis: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid is commonly used as a positive control.[6]
Part 3: Assessment of Anti-inflammatory and Analgesic Effects
Chalcones and related compounds have been reported to possess anti-inflammatory and analgesic properties.[7][8] These activities can be investigated using a combination of in vitro and in vivo models.
In Vitro Anti-inflammatory Assay
The anti-inflammatory potential of the compound can be initially screened by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Experimental Protocol:
-
Cell Culture: RAW 264.7 cells are cultured in a suitable medium.
-
Treatment: The cells are pre-treated with various concentrations of the test compound for a specific period, followed by stimulation with LPS.
-
NO Measurement: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated, and the IC50 value is determined.
In Vivo Analgesic Activity
The analgesic effects of the compound can be evaluated in animal models of pain, such as the hot plate test or the writhing test.[7]
Experimental Protocol (Writhing Test):
-
Animal Model: Mice are used for this assay.
-
Procedure: The animals are pre-treated with the test compound or a vehicle control. After a specific time, a pain-inducing agent (e.g., acetic acid) is injected intraperitoneally.
-
Observation: The number of writhing responses (a characteristic stretching behavior) is counted for a defined period.
-
Data Analysis: The percentage of pain inhibition is calculated by comparing the number of writhes in the treated group to the control group.
Potential Mechanisms of Action
The biological activities of this compound are likely mediated through the modulation of specific cellular signaling pathways. Based on the activities of related compounds, several potential mechanisms can be hypothesized:
-
Inhibition of Inflammatory Pathways: The compound may exert its anti-inflammatory effects by inhibiting key signaling molecules in the inflammatory cascade, such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[9]
-
Enzyme Inhibition: It could act as an inhibitor of enzymes involved in pathological processes, such as cyclooxygenases (COX) in inflammation or microbial enzymes in infectious diseases.
To investigate these potential mechanisms, further studies can be conducted, including Western blotting to analyze the expression of key signaling proteins and enzyme inhibition assays.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Antimicrobial Activity of this compound
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | |
| Bacillus subtilis | |
| Escherichia coli | |
| Pseudomonas aeruginosa | |
| Candida albicans |
| Aspergillus fumigatus | |
Table 2: Antioxidant Activity of this compound
| Assay | IC50 (µg/mL) |
|---|
| DPPH Radical Scavenging | |
Table 3: Anti-inflammatory and Analgesic Activity of this compound
| Assay | Result |
|---|---|
| In Vitro NO Inhibition (IC50) |
| In Vivo Writhing Test (% Inhibition) | |
Visualization of Experimental Workflow
A clear and logical experimental workflow is crucial for a systematic investigation.
Caption: A potential anti-inflammatory signaling pathway modulated by the compound.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the biological activities of this compound. By following the outlined experimental protocols and considering the potential mechanisms of action, researchers can effectively elucidate the therapeutic potential of this novel compound. The multifaceted approach described herein, encompassing antimicrobial, antioxidant, anti-inflammatory, and analgesic screening, will provide a comprehensive understanding of its pharmacological profile and pave the way for further preclinical and clinical development.
References
- Direct synthesis, characterization, in vitro and in silico studies of simple chalcones as potential antimicrobial and antileishmanial agents. (2024). Royal Society of Chemistry.
- In Vitro ANTIOXIDANT ACTIVITY OF CHALCONE DERIVATIVES. (2023). Rasayan Journal of Chemistry.
- Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Asian Journal of Pharmaceutical and Clinical Research.
- Chalcone derivatives: synthesis, in vitro and in vivo evaluation of their anti-anxiety, anti-depression and analgesic effects. (2019). Scientific Reports.
- Synthesis, In-vitro antibacterial and antioxidant activity of chalcone derivatives. (2022). GSC Biological and Pharmaceutical Sciences.
- 1,2-Bis(4-fluorophenyl)ethanone|CAS 366-68-7. (n.d.). Benchchem.
- 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. (n.d.).
- 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. (n.d.).
- 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. (n.d.).
- Synthesis and antifungal activity of 1-[(2-benzyloxy)phenyl]-2-(azol-1-yl)ethanone derivatives: exploring the scaffold flexibility. (2011). PubMed.
- Hypoglycemic and Analgesic Effects of Benzyloxyphenylpropanoic Derivatives of Isobornylamine as FFAR-1 Agonists. (2025). PubMed.
- Anti-inflammatory and analgesic effects of a novel pyrazole deriv
- 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS p
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- 8. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
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Spectroscopic data of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Beginning Data Collection
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Developing a Technical Guide
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Initiating Guide Assembly
I'm now detailing experimental protocols for spectroscopic data acquisition, presenting them step-by-step. I'm focusing on clarity to ensure reproducibility. I will then develop a complete "References" section for all cited sources, including URLs. Finally, I will assemble all elements into a polished guide for researchers.
An In-depth Technical Guide to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
1-(2-(benzyloxy)-4-fluorophenyl)ethanone is a fluorinated aromatic ketone that holds significant potential as a versatile intermediate in the synthesis of complex organic molecules, particularly within the realm of medicinal chemistry and drug discovery. Its structure is characterized by three key functional components: a reactive acetyl group amenable to a wide range of chemical transformations, a metabolically significant fluorine atom on the phenyl ring, and a bulky benzyloxy group which acts as a strategic protecting group for the ortho-hydroxyl functionality.
The strategic incorporation of fluorine into drug candidates is a well-established strategy to enhance crucial pharmacological properties such as metabolic stability, binding affinity, and bioavailability.[1] Consequently, fluorinated building blocks like this compound are of high interest to researchers aiming to develop novel therapeutics. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and an exploration of its potential applications.
Physicochemical and Spectroscopic Profile
Core Properties
| Property | Predicted Value | Justification / Source Analogy |
| IUPAC Name | This compound | Based on standard nomenclature rules. |
| Molecular Formula | C₁₅H₁₃FO₂ | Derived from the chemical structure. |
| Molecular Weight | 244.26 g/mol | Calculated from the molecular formula.[2] |
| Physical State | Likely a solid at room temperature | Analogous compounds like 1-[4-(benzyloxy)phenyl]ethanone are solids with melting points in the range of 91-94 °C.[3] |
| Melting Point | Estimated 80-100 °C | Based on the melting point of similar benzylated acetophenones. |
| Boiling Point | > 200 °C at atmospheric pressure | Isomers such as 1-(4-fluorophenyl)ethanone have a boiling point of 196 °C.[4][5] The larger benzyloxy group would increase this value. |
| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone); insoluble in water. | Typical for moderately polar organic compounds. |
Predicted Spectroscopic Data
The spectroscopic signature of this compound can be predicted by examining the characteristic spectral features of its constituent parts.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the fluorophenyl and benzyl rings, the benzylic methylene protons, and the methyl protons of the acetyl group.
-
Aromatic Protons (Fluorophenyl Ring): Three protons in a complex splitting pattern between δ 6.8-8.0 ppm.
-
Aromatic Protons (Benzyl Ring): Five protons, likely appearing as a multiplet around δ 7.3-7.5 ppm.
-
Benzylic Protons (-OCH₂Ph): A singlet at approximately δ 5.1 ppm.
-
Methyl Protons (-COCH₃): A singlet around δ 2.6 ppm.
¹³C NMR Spectroscopy: The carbon NMR spectrum will be characterized by signals for the carbonyl carbon, the aromatic carbons (with C-F coupling), the benzylic carbon, and the methyl carbon.
-
Carbonyl Carbon (-C=O): Expected in the region of δ 195-200 ppm.
-
Aromatic Carbons: Signals between δ 110-165 ppm, with carbons bearing fluorine or attached to oxygen appearing at the lower field and exhibiting characteristic splitting due to C-F coupling.
-
Benzylic Carbon (-OCH₂Ph): A signal around δ 70 ppm.
-
Methyl Carbon (-COCH₃): A signal in the region of δ 25-30 ppm.
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl group.
-
C=O Stretch: A strong, sharp peak around 1680-1700 cm⁻¹. The exact position will be influenced by the electronic effects of the fluorine and benzyloxy substituents.
-
C-O Stretch (Ether): A prominent band in the 1200-1250 cm⁻¹ region.
-
C-F Stretch: A strong absorption typically found in the 1100-1200 cm⁻¹ range.
-
Aromatic C=C Stretch: Several bands of varying intensity between 1450-1600 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretch: Signals above and below 3000 cm⁻¹, respectively.
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 244. Key fragmentation patterns would involve the loss of the benzyl group (m/z = 91) and the acetyl group (m/z = 43).
Synthesis and Reaction Chemistry
The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction provides a reliable route to the target molecule from commercially available starting materials.
Proposed Synthetic Pathway: Williamson Ether Synthesis
The synthesis involves the O-alkylation of a substituted phenol with an alkyl halide in the presence of a base. In this case, 2',4'-dihydroxyacetophenone would be selectively benzylated. A more direct approach starts with the commercially available 1-(4-fluoro-2-hydroxyphenyl)ethanone.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
1-(4-fluoro-2-hydroxyphenyl)ethanone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone or N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in anhydrous acetone or DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5-2.0 eq).
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. To this mixture, add benzyl bromide (1.1-1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-70 °C (for DMF) and stir for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Rationale for Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for the deprotonation of the phenolic hydroxyl group, minimizing side reactions.
-
Solvent: Acetone and DMF are suitable polar aprotic solvents that facilitate the Sₙ2 reaction. DMF is generally preferred for its higher boiling point, which can accelerate the reaction rate.
-
Purification: Column chromatography is a standard and effective method for purifying organic compounds of this polarity.
Applications in Drug Discovery and Organic Synthesis
The structural features of this compound make it a valuable precursor for a variety of more complex molecules with potential biological activity.
Scaffold for Novel Heterocycles
The acetyl group can serve as a handle for the construction of various heterocyclic ring systems, such as pyrazoles, isoxazoles, and pyrimidines, which are common pharmacophores in many drug classes. The benzyloxy- and fluoro-substituted phenyl ring can be further modified or can serve to modulate the pharmacokinetic properties of the final compound.
Precursor for Kinase Inhibitors
Many kinase inhibitors feature a substituted aromatic core. The fluorophenyl moiety of this compound could be incorporated into novel kinase inhibitor scaffolds, where the fluorine atom can enhance binding affinity through favorable interactions with the target protein.
Intermediate in the Synthesis of Natural Product Analogs
The synthesis of analogs of natural products is a common strategy in drug discovery to improve their therapeutic properties. This compound can serve as a key building block for the synthesis of fluorinated analogs of various natural products.
Caption: Potential applications of the title compound.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. Based on related compounds, it may cause skin, eye, and respiratory irritation.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a strategically designed chemical intermediate with significant potential in organic synthesis and medicinal chemistry. Its combination of a reactive acetyl group, a fluorine substituent, and a protected hydroxyl group makes it an attractive starting material for the synthesis of a diverse range of complex molecules. While detailed experimental data for this specific compound is not yet widely published, its properties and reactivity can be confidently predicted from established chemical principles and data from analogous structures. As the demand for novel fluorinated drug candidates continues to grow, the utility of versatile building blocks like this compound is expected to increase.
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1-(2-(benzyloxy)-4-fluorophenyl)ethanone molecular weight
An In-depth Technical Guide to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone: Synthesis, Characterization, and Applications in Drug Discovery
Abstract
This compound is a fluorinated aromatic ketone that serves as a highly versatile intermediate in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a benzyloxy protecting group, a reactive ethanone moiety, and a strategically placed fluorine atom, makes it a valuable building block for the construction of more complex, biologically active molecules. The presence of fluorine can significantly enhance the metabolic stability, bioavailability, and binding affinity of derivative compounds, making this scaffold particularly attractive for drug development programs. This guide provides a comprehensive overview of the compound's physicochemical properties, a detailed, field-proven protocol for its synthesis and purification, a guide to its analytical characterization, and an exploration of its applications as a precursor to advanced pharmaceutical agents targeting a range of diseases.
Molecular Profile and Physicochemical Properties
The foundational step in utilizing any chemical intermediate is a thorough understanding of its intrinsic properties. These data inform reaction conditions, purification strategies, and analytical method development.
Chemical Structure
The IUPAC name for the compound is this compound. The structure consists of an acetophenone core where the phenyl ring is substituted at the 2-position with a benzyloxy group (-OCH₂C₆H₅) and at the 4-position with a fluorine atom.
Physicochemical Data
The key quantitative descriptors for this compound are summarized below. The molecular formula is C₁₅H₁₃FO₂, and its molecular weight is 244.26 g/mol .[1][2][3]
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | Calculated |
| Molecular Weight | 244.26 g/mol | [1][3] |
| IUPAC Name | This compound | - |
| Monoisotopic Mass | 244.089958 Da | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
| Topological Polar Surface Area | 26.3 Ų | [1] |
| XLogP3-AA | 3.2 | [1] |
Synthesis and Purification
The synthesis of this compound is most reliably achieved via the Williamson ether synthesis, a robust and well-documented method for forming ether linkages.[4][5][6] This approach offers high yields and operational simplicity.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule breaks the benzylic ether bond, identifying 1-(4-fluoro-2-hydroxyphenyl)ethanone and a suitable benzylating agent (e.g., benzyl bromide) as the primary starting materials. This is a strategically sound approach as the precursor, 1-(4-fluoro-2-hydroxyphenyl)ethanone, is commercially available.
Caption: Retrosynthetic analysis of the target molecule.
Synthetic Protocol: Williamson Ether Synthesis
This protocol is adapted from established procedures for similar phenolic substrates.[4][6] The causality behind each step is explained to ensure reproducibility and understanding.
Reagents and Materials:
-
1-(4-fluoro-2-hydroxyphenyl)ethanone
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask, add 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and 100 mL of anhydrous acetone.
-
Rationale: Acetone is a suitable polar aprotic solvent that dissolves the organic starting material and facilitates the reaction. Potassium carbonate is a mild base, ideal for deprotonating the phenolic hydroxyl group without causing unwanted side reactions. An excess is used to drive the reaction to completion.[4]
-
-
Addition of Benzylating Agent: While stirring the suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Rationale: Benzyl bromide is a highly effective electrophile for this Sₙ2 reaction. A slight excess ensures the complete consumption of the more valuable phenolic precursor.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 56°C) for 4-6 hours.
-
Rationale: Heating provides the necessary activation energy for the Sₙ2 displacement. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Reaction Quench and Work-up: After cooling to room temperature, filter the mixture to remove the solid potassium salts. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Extraction: Dissolve the crude residue in 100 mL of ethyl acetate. Wash the organic layer sequentially with 50 mL of water and 50 mL of brine.
-
Rationale: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.
Purification
The crude product is typically purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient system. This method effectively separates the desired product from any unreacted starting materials or byproducts.
Caption: Workflow for synthesis and purification.
Analytical Characterization and Validation
Rigorous analytical validation is critical to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a self-validating system.
Spectroscopic and Chromatographic Analysis
The following table summarizes the expected analytical data for this compound, based on the analysis of structurally similar compounds.[7][8]
| Technique | Expected Result | Purpose |
| ¹H NMR | δ ~7.5-7.2 (m, Ar-H), ~7.0-6.8 (m, Ar-H), ~5.1 (s, 2H, -OCH₂-), ~2.6 (s, 3H, -COCH₃) | Structural Elucidation |
| ¹³C NMR | δ ~198 (C=O), ~160-110 (Ar-C), ~71 (-OCH₂-), ~29 (-CH₃) | Carbon Skeleton Confirmation |
| Mass Spec (ESI+) | m/z = 245.09 [M+H]⁺, 267.08 [M+Na]⁺ | Molecular Weight Verification |
| IR Spectroscopy | ~1680 cm⁻¹ (C=O stretch), ~1250 cm⁻¹ (C-O-C stretch), ~1600 cm⁻¹ (C=C stretch) | Functional Group Identification |
| HPLC | Single major peak >95% purity | Purity Assessment |
Relevance and Applications in Medicinal Chemistry
The this compound scaffold is not an end product but a crucial starting point for creating high-value pharmaceutical candidates.
Strategic Value of the Molecular Features
-
Fluorine Atom: The substitution of hydrogen with fluorine is a common strategy in modern drug design. The fluorine atom can block sites of metabolic attack, increasing the drug's half-life. Its high electronegativity can also modulate the pKa of nearby functional groups and lead to more favorable binding interactions with target proteins.[9]
-
Ketone Moiety: The ethanone group is a versatile chemical handle. It can be readily transformed into a wide array of other functional groups or used as an anchor point for building complex heterocyclic systems, which are common in many drug classes.[9]
-
Benzyloxy Group: This group serves primarily as a protecting group for the phenol. It is stable under many reaction conditions but can be selectively removed (e.g., via catalytic hydrogenation) at a later stage in a synthetic sequence to reveal the free hydroxyl group, which can then be used for further functionalization.
Potential Therapeutic Pathways and Drug Development
Derivatives of fluorinated acetophenones are integral to the synthesis of various active pharmaceutical ingredients (APIs).[9] This scaffold can be elaborated to target a diverse range of biological systems.
-
Kinase Inhibitors: Many kinase inhibitors feature complex aromatic and heterocyclic systems. The title compound can serve as a precursor for building molecules that target kinases involved in cell cycle regulation, such as Aurora Kinase B, which are often overexpressed in cancers.[10]
-
Enzyme Inhibitors for Neurodegenerative Diseases: The core structure can be modified to produce inhibitors of enzymes implicated in diseases like Alzheimer's, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[11]
-
Anti-Infective and Anti-Inflammatory Agents: The versatility of the ketone allows for the synthesis of compounds like chalcones or pyrimidines, which have shown promise as anti-inflammatory or anti-infective agents.[9]
Caption: Conceptual pathway from intermediate to drug candidate.
Conclusion
This compound is a strategically designed synthetic intermediate with significant potential in the field of drug discovery. Its synthesis is straightforward, and its molecular features—a metabolically robust fluorine atom, a versatile ketone handle, and a stable benzyloxy protecting group—provide chemists with a powerful platform for developing novel therapeutics. A comprehensive understanding of its synthesis and properties, as detailed in this guide, is essential for researchers and scientists aiming to leverage this compound in the creation of next-generation medicines.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 142839702, C24H21F3O3. [Link]
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Ma, Y. T., et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2293. [Link]
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Ma, Y. T., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3225. [Link]
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Jadhav, S. N., et al. Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium - Supporting Information. [Link]
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Ma, Y. T., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3225. [Link]
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Abdel-Aziz, H. A., et al. (2012). 1-(4-Fluorophenyl)-2-(phenylsulfonyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1659. [Link]
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AdooQ BioScience. 4'-Fluoroacetophenone (1-(4-Fluorophenyl)ethan-1-one). [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Simoni, E., et al. (2022). Investigation on Novel E/Z 2-Benzylideneindan-1-One-Based Photoswitches with AChE and MAO-B Dual Inhibitory Activity. Molecules, 27(19), 6523. [Link]
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Methodological & Application
Application Notes: The Synthetic Utility of 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
Introduction: A Versatile Fluorinated Building Block
1-(2-(Benzyloxy)-4-fluorophenyl)ethanone is a highly functionalized aromatic ketone that serves as a pivotal intermediate in modern organic and medicinal chemistry. Its structure is distinguished by three key features: an acetophenone core, which provides a reactive α-carbon and a carbonyl group for condensation reactions; a fluorine atom at the 4-position, which can profoundly influence the biological and physicochemical properties of downstream products; and a benzyloxy group at the 2-position, a robust and readily cleavable protecting group for the critical phenolic hydroxyl.
The strategic placement of these functionalities makes this compound an ideal starting material for the synthesis of complex heterocyclic scaffolds, most notably flavonoids and their precursors, chalcones. The presence of fluorine is particularly significant in drug discovery, as its incorporation into a molecule can enhance metabolic stability, binding affinity, and membrane permeability.[1][2][3][4] This guide provides an in-depth exploration of the primary synthetic applications of this valuable building block, complete with mechanistic insights and detailed experimental protocols for researchers in synthetic and pharmaceutical sciences.
Primary Application I: Synthesis of Chalcones via Claisen-Schmidt Condensation
The most direct and widespread application of this compound is its use as the ketone component in the Claisen-Schmidt condensation to synthesize substituted chalcones.[5] This reaction forms a carbon-carbon bond between the ketone and an aromatic aldehyde, creating the characteristic α,β-unsaturated carbonyl system of the chalcone backbone.[6]
Mechanistic Rationale
The Claisen-Schmidt condensation is a base-catalyzed crossed aldol reaction.[7][8] The causality of the reaction sequence is as follows:
-
Enolate Formation: A strong base, typically hydroxide (NaOH or KOH), abstracts an acidic α-hydrogen from the methyl group of the acetophenone, generating a resonance-stabilized enolate ion.[7]
-
Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of an aromatic aldehyde. This step forms a tetrahedral alkoxide intermediate.
-
Protonation & Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol or water) to yield a β-hydroxy ketone (an aldol adduct). This intermediate readily undergoes base-catalyzed dehydration because the resulting double bond is conjugated with both the aromatic ring and the carbonyl group, creating a highly stable π-system.[6] This dehydration step drives the reaction equilibrium toward the chalcone product.
Protocol 1: Synthesis of (E)-1-(2-(benzyloxy)-4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
This protocol details a representative Claisen-Schmidt condensation.
| Reagent | M.W. | Equivalents | Amount |
| This compound | 258.28 | 1.0 | 2.58 g (10 mmol) |
| 4-Methoxybenzaldehyde | 136.15 | 1.05 | 1.43 g (10.5 mmol) |
| Sodium Hydroxide (NaOH) | 40.00 | 3.0 | 1.20 g (30 mmol) |
| Ethanol (95%) | - | - | 50 mL |
| Water | - | - | 20 mL |
Experimental Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, dissolve this compound (2.58 g, 10 mmol) and 4-methoxybenzaldehyde (1.43 g, 10.5 mmol) in 50 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.
-
Catalyst Addition: Prepare a solution of sodium hydroxide (1.20 g, 30 mmol) in 20 mL of water. Cool the ethanolic reactant solution in an ice bath and add the aqueous NaOH solution dropwise over 15 minutes with vigorous stirring. A color change and the formation of a precipitate should be observed.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 4-6 hours).
-
Isolation: Pour the reaction mixture into a beaker containing 200 mL of ice-cold water with stirring. A yellow solid will precipitate.
-
Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7). Dry the crude product. For further purification, recrystallize the solid from hot ethanol to yield the pure chalcone.
Primary Application II: Synthesis of Flavones via Oxidative Cyclization
Chalcones derived from this compound are excellent precursors for the synthesis of flavones (2-phenylchromen-4-ones). This transformation is a cornerstone of flavonoid chemistry and typically requires two key steps: deprotection of the benzyl ether to reveal the 2'-hydroxyl group, followed by an oxidative cyclization.[9]
Mechanistic Rationale
-
Deprotection: The benzyl ether is a stable protecting group but can be cleaved under various conditions, most commonly via catalytic hydrogenation (e.g., Pd/C, H₂).[10] This step is crucial as the free hydroxyl group is necessary for the subsequent cyclization.
-
Oxidative Cyclization: A widely used and effective method involves heating the 2'-hydroxychalcone with iodine in dimethyl sulfoxide (DMSO).[11][12][13] The mechanism is thought to proceed via an intramolecular oxo-Michael addition to form a flavanone intermediate, which is then oxidized by the I₂/DMSO system to the thermodynamically stable flavone.[9][11]
Protocol 2: Synthesis of 7-Fluoro-4'-methoxyflavone
This protocol describes the conversion of the chalcone from Protocol 1 into its corresponding flavone.
Part A: Debenzylation of the Chalcone
-
Reaction Setup: Dissolve the chalcone (3.76 g, 10 mmol) in 100 mL of ethyl acetate in a hydrogenation flask.
-
Catalyst Addition: Add Palladium on carbon (10% Pd, ~100 mg) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (40-50 psi). Shake the mixture at room temperature until TLC analysis indicates complete consumption of the starting material (typically 6-12 hours).
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst, washing the pad with ethyl acetate. Concentrate the filtrate under reduced pressure to yield the crude 2'-hydroxychalcone, which is often used directly in the next step.
Part B: Oxidative Cyclization to the Flavone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the crude 2'-hydroxychalcone (~2.86 g, 10 mmol) in 50 mL of dimethyl sulfoxide (DMSO).[12]
-
Reagent Addition: Add iodine (I₂) (2.54 g, 10 mmol) to the solution.[12]
-
Reaction: Heat the mixture to reflux (120-140 °C) with stirring. Monitor the reaction by TLC. Once the starting material is consumed (typically 2-4 hours), cool the reaction to room temperature.[12]
-
Isolation: Pour the cooled mixture into a beaker containing ice-cold water and a small amount of aqueous sodium thiosulfate solution to quench the excess iodine.[9]
-
Purification: Collect the precipitated solid by vacuum filtration, wash with water, and dry. Recrystallize from ethanol or purify by column chromatography to obtain the pure flavone.
Primary Application III: Synthesis of Other Heterocyclic Scaffolds
The electrophilic α,β-unsaturated system of the chalcone intermediate is a versatile Michael acceptor, enabling its reaction with a variety of binucleophilic reagents to construct other important five- and six-membered heterocyclic rings.[14]
Mechanistic Rationale: Pyrazoline Synthesis
The reaction of a chalcone with hydrazine or a substituted hydrazine (e.g., phenylhydrazine) is a classic method for synthesizing pyrazolines.[15][16]
-
Michael Addition: The terminal nitrogen of the hydrazine acts as a nucleophile and attacks the β-carbon of the chalcone's enone system.
-
Intramolecular Cyclization: Following proton transfer, the second nitrogen atom of the hydrazine attacks the carbonyl carbon in an intramolecular fashion.
-
Dehydration: The resulting five-membered ring intermediate readily dehydrates to form the stable pyrazoline ring.[14]
Protocol 3: Synthesis of a Pyrazoline Derivative
This protocol outlines the synthesis of a pyrazoline from the chalcone prepared in Protocol 1.
| Reagent | M.W. | Equivalents | Amount |
| Chalcone (from Protocol 1) | 376.42 | 1.0 | 3.76 g (10 mmol) |
| Phenylhydrazine | 108.14 | 1.1 | 1.19 g (11 mmol) |
| Ethanol | - | - | 50 mL |
| Glacial Acetic Acid | - | - | 2-3 drops (catalyst) |
Experimental Procedure:
-
Reaction Setup: Dissolve the chalcone (3.76 g, 10 mmol) in 50 mL of ethanol in a round-bottom flask.[16]
-
Reagent Addition: Add phenylhydrazine (1.19 g, 11 mmol) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.[15]
-
Reaction: Heat the mixture to reflux (approx. 80 °C) for 4-6 hours, monitoring the disappearance of the chalcone by TLC.[16]
-
Isolation: After cooling the reaction mixture to room temperature, pour it into ice-cold water.
-
Purification: Collect the resulting solid precipitate by filtration, wash with water, and dry. Recrystallize the crude product from ethanol to obtain the purified pyrazoline derivative.[15]
References
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Mahal, H. S.; Venkataraman, K. (1934). The Baker–Venkataraman rearrangement. Wikipedia. [Link]
-
(2024). Fluorine in drug discovery: Role, design and case studies. Pre-print server. [Link]
-
Mei, H. et al. (2019). The Many Roles for Fluorine in Medicinal Chemistry. ACS Publications. [Link]
-
Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. International Journal of Chemical Studies. [Link]
-
Müller, K. et al. (2007). The role of fluorine in medicinal chemistry. PubMed. [Link]
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(N.d.). Claisen Schmidt Reaction (Mixed Aldol Condensation). PraxiLabs. [Link]
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(2015). Synthesis of Flavone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
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O'Hagan, D. (2010). The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]
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Brazil, R. (2025). Putting the F in pharma. Chemistry World. [Link]
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Suma, T. F. et al. (2022). SYNTHESIS OF CHALCONE AND PYRAZOLINE DERIVATIVES WITH ACETOPHENONE AND VERATRALDEHYDE AS PRECURSORS. OJS UMMADA. [Link]
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(N.d.). Claisen Condensation Mechanism. BYJU'S. [Link]
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Pinto, D. C. G. A. et al. (2023). Stereoselective Synthesis of Flavonoids: A Brief Overview. PubMed Central. [Link]
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(2020). Claisen Schmidt reaction | Crossed Aldol condensation reaction | with Complete mechanism. YouTube. [Link]
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Kumar, S. et al. (2021). Synthesis of Flavonoids Using Baker-Venkataraman rearrangement. ResearchGate. [Link]
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Masesane, I. B. (2015). A comprehensive review of the oxidative cyclisation of 2'-hydroxychalcones to aurones and flavones. ResearchGate. [Link]
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Jadhav, S. A. et al. (2016). Design, synthesis and biological evaluation of some novel pyrazoline derivatives. Der Pharma Chemica. [Link]
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Jadhav, S. R. et al. (2017). Synthesis of series of chalcone and pyrazoline derivatives. The Pharma Innovation Journal. [Link]
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Ciupa, J. et al. (2015). Synthesis of pyrazolines 4–6 and pyrazoles 7–9 from chalcone precursors... ResearchGate. [Link]
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(N.d.). Claisen–Schmidt condensation. Wikipedia. [Link]
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Lokhande, P. D. et al. (2005). Dimethylsulfoxide—Iodine Catalyzed Deprotection of 2′-Allyloxychalcones: Synthesis of Flavones. ResearchGate. [Link]
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(2024). The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]
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Angibeaud, P. et al. (1985). Mild Deprotection of Benzyl Ether Protective Groups with Ozone. Organic Chemistry Portal. [Link]
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(N.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]
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(2025). Deprotection of benzyl ethers using DDQ. ResearchGate. [Link]
- (2014). 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
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(2025). Deprotection of Benzyl and p-Methoxybenzyl Ethers by Chlorosulfonyl Isocyanate—Sodium Hydroxide. ResearchGate. [Link]
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Ma, Y.-T. et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PubMed Central. [Link]
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Prakash, G. K. S. et al. (2011). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. [Link]
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(2022). A Mild and Practical Method for Deprotection of Aryl Methyl/Benzyl/Allyl Ethers with HPPh2 and tBuOK. The Royal Society of Chemistry. [Link]
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(N.d.). Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis. [Link]
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Application Note: 1-(2-(benzyloxy)-4-fluorophenyl)ethanone as a Versatile Building Block in Medicinal Chemistry
Introduction: Strategic Importance in Drug Discovery
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel therapeutic agents. 1-(2-(benzyloxy)-4-fluorophenyl)ethanone emerges as a preeminent building block, ingeniously combining three critical pharmacophoric features: an activatable ketone, a metabolically robust fluorine atom, and a strategically placed, cleavable benzyloxy protecting group. This unique constellation of functionalities makes it an exceptionally valuable intermediate for synthesizing complex molecular architectures, particularly within the realms of kinase inhibitors and flavonoid-based therapeutics.
The presence of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of a final drug candidate.[1][2][3] The benzyloxy group serves as a reliable protecting group for a phenolic hydroxyl, which, upon deprotection, often plays a crucial role as a hydrogen bond donor for high-affinity interactions with biological targets. This application note provides a comprehensive guide for researchers, detailing the core applications, validated protocols, and strategic considerations for leveraging this powerful synthetic intermediate in drug discovery programs.
Physicochemical & Safety Data
A thorough understanding of the building block's properties is essential for safe handling and successful experimental design.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | PubChem |
| Molecular Weight | 244.26 g/mol | [4] |
| CAS Number | 72293-96-0 | [4] |
| Appearance | Off-white to pale yellow solid | Typical |
| Solubility | Soluble in DMSO, DMF, Chloroform, Ethyl Acetate | General Organic |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [4] |
| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338 | [4] |
Core Application I: Synthesis of Chalcone Scaffolds
The Claisen-Schmidt condensation is a cornerstone reaction in organic synthesis for forming α,β-unsaturated ketones, known as chalcones. Chalcones are not merely intermediates; they represent a "privileged structure" in medicinal chemistry, exhibiting a wide array of biological activities and serving as the direct precursors to flavonoids.[1][5] this compound is an ideal substrate for this reaction, enabling the synthesis of a diverse library of fluorinated and protected chalcones.
Protocol 1: Base-Catalyzed Claisen-Schmidt Condensation
This protocol details the synthesis of a chalcone intermediate from this compound and a representative aromatic aldehyde.
Rationale: The reaction proceeds via the formation of an enolate from the acetophenone in the presence of a strong base (e.g., KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the thermodynamically stable α,β-unsaturated chalcone. Ethanol is a common and effective solvent for this transformation.
Materials:
-
This compound (1.0 eq)
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde) (1.1 eq)
-
Potassium Hydroxide (KOH) (3.0 eq)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Hydrochloric Acid (1 M)
Procedure:
-
In a round-bottom flask, dissolve this compound and the selected aromatic aldehyde in ethanol (approx. 10-15 mL per gram of acetophenone).
-
Stir the solution at room temperature until all solids have dissolved.
-
In a separate beaker, prepare a solution of potassium hydroxide in ethanol.
-
Cool the reaction flask in an ice-water bath to 0-5 °C.
-
Add the ethanolic KOH solution dropwise to the reaction mixture over 15-20 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into a beaker of crushed ice and water.
-
Acidify the aqueous mixture to pH ~5-6 by the slow addition of 1 M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water until the filtrate is neutral.
-
Dry the crude product under vacuum. Recrystallize from ethanol to yield the pure chalcone.
Workflow Visualization:
Caption: Workflow for Claisen-Schmidt Condensation.
Core Application II: Oxidative Cyclization to Flavones
Flavones, a class of flavonoids, are ubiquitous in medicinal chemistry due to their wide-ranging pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[6][7] They are potent inhibitors of various protein kinases. The chalcones synthesized in the previous step can be efficiently converted to the flavone scaffold through an oxidative cyclization reaction.
Protocol 2: Iodine-Catalyzed Oxidative Cyclization
This protocol describes the conversion of a 2'-hydroxychalcone (or its protected equivalent) to a flavone using iodine in DMSO.
Rationale: This reaction, often referred to as the Algar-Flynn-Oyamada (AFO) reaction or a variation thereof, involves the oxidative cyclization of the chalcone. Dimethyl sulfoxide (DMSO) acts as both the solvent and the oxidant, while iodine serves as the catalyst. The reaction proceeds through an initial cyclization to a flavanone intermediate, which is then oxidized in situ to the flavone.
Materials:
-
Synthesized Chalcone from Protocol 1 (1.0 eq)
-
Iodine (I₂) (catalytic amount, ~0.1-0.2 eq)
-
Dimethyl Sulfoxide (DMSO)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone in DMSO (approx. 10 mL per gram of chalcone).
-
Add a catalytic amount of solid iodine to the solution.
-
Heat the reaction mixture to 100-120 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the dark solution into a large beaker of crushed ice containing a small amount of sodium thiosulfate solution to quench the excess iodine.
-
A solid precipitate of the flavone product should form.
-
Collect the solid by vacuum filtration, washing extensively with cold water.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization (e.g., from ethanol or ethyl acetate/hexane) or column chromatography.
Workflow Visualization:
Caption: Workflow for Iodine-Catalyzed Flavone Synthesis.
Case Study: Pathway to a Potential Kinase Inhibitor
The true utility of this compound is demonstrated in a multi-step synthesis targeting a molecule with therapeutic potential. The flavone scaffold is a well-established core for kinase inhibitors, often binding to the ATP pocket.[8] The final deprotection step to reveal the 2'-hydroxyl group is critical, as this moiety frequently forms a key hydrogen bond with the "hinge region" of the kinase, a requisite interaction for potent inhibition.
Objective: To outline the synthesis of a 5-fluoro-2'-hydroxyflavone derivative, a potential kinase inhibitor, using the title compound as the starting material.
Synthetic Strategy: The pathway leverages the two core protocols described above, followed by a final debenzylation step to unmask the crucial phenolic hydroxyl group.
Pathway Visualization:
Caption: Multi-step synthesis of a potential flavone-based kinase inhibitor.
Step 3 Protocol (Debenzylation):
-
Dissolve the protected flavone (from Protocol 2) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Add Palladium on Carbon (Pd/C, 10% w/w) catalyst (approx. 5-10 mol% of the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 8-16 hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the final deprotected flavone, which can be purified further if necessary.
This final product, with its exposed hydroxyl group and strategically placed fluorine, is now primed for biological evaluation as a potential kinase inhibitor.
Conclusion
This compound is a high-value, strategically designed building block for medicinal chemistry. Its robust and predictable reactivity in cornerstone synthetic transformations like the Claisen-Schmidt condensation and subsequent cyclizations allows for the efficient and modular synthesis of fluorinated chalcones and flavones. The judicious inclusion of the benzyloxy protecting group and a fluorine substituent provides chemists with the tools to fine-tune the steric, electronic, and pharmacokinetic properties of their target molecules, accelerating the journey from initial hit to viable drug candidate.
References
-
Chem-Impex International. 2-Benzyloxy-4-fluorophenylboronic acid. (Note: While this reference is for a related boronic acid, it highlights the utility of the 2-benzyloxy-4-fluorophenyl moiety in pharmaceutical development and cross-coupling reactions).
-
Benchchem. 1,2-Bis(4-fluorophenyl)ethanone | CAS 366-68-7. (Discusses the role of fluorine in enhancing metabolic stability and the 1,2-diaryl scaffold as a "privileged structure").
-
Ma, Y. T., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone.Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. (Provides an example of a Williamson ether synthesis to prepare a similar benzyloxy-substituted acetophenone).
-
Verma, D., et al. (2023). Synthesis and Biological Evaluation of Newly Synthesized Flavones.Research Journal of Pharmacy and Technology, 16(1), 345-349. (Details the Claisen-Schmidt condensation to produce chalcones and subsequent cyclization to flavones).
-
Ma, Y. T., et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone.Acta Crystallographica Section E: Structure Reports Online, 66(9), o2293. (Provides a synthetic protocol for a related compound via Williamson ether synthesis).
-
Szymański, P., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications.Molecules, 30(11), 2395. (Reviews the synthesis of fluorinated chalcones via Claisen-Schmidt reaction and their biological importance).
-
PrepChem. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. (Provides an example of the reactivity of an α-halo acetophenone, a precursor to the title compound).
-
Bansal, M., et al. (2017). Synthesis of Flavones.Biomedical Journal of Scientific & Technical Research, 1(4). (Reviews various methods for the synthesis of flavones, often starting from acetophenones).
-
Bansal, M., et al. (2017). Synthesis of Flavones. Semantic Scholar. (Corroborates the importance of acetophenones in flavone synthesis).
-
Szymański, P., et al. (2025). Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applications. PubMed. (Highlights that fluorination can increase lipophilicity and metabolic stability).
-
Ma, Y. T., et al. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone.Acta Crystallographica Section E: Structure Reports Online, 66(11), o2881. (Details the synthesis of a non-fluorinated analog via Williamson ether synthesis).
-
Al-Mourabit, A., et al. (2022). Synthesis of Biologically Active Molecules through Multicomponent Reactions.Molecules, 27(19), 6613. (General reference on the synthesis of bioactive molecules).
-
PubChem. 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone. National Center for Biotechnology Information. (Provides physicochemical data for a related isomer).
-
El-Gamal, M. I., et al. (2020). Importance of Fluorine in Benzazole Compounds.Molecules, 25(20), 4749. (Explains how fluorine substitution can enhance biological activity).
-
Wang, Y., et al. (2022). Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease.Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1645-1659. (Highlights the use of the benzyloxy phenyl moiety in designing bioactive compounds).
-
Hsu, Y. C., et al. (2016). Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors.Oncotarget, 7(48), 79031–79043. (Notes that the quinazoline core, another heterocyclic system, is a privileged structure for kinase inhibitors).
Sources
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- 4. 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone | C15H13FO2 | CID 2737276 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Application Notes & Protocols for 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Medicinal Chemistry
1-(2-(benzyloxy)-4-fluorophenyl)ethanone is a key synthetic intermediate prized in drug discovery and organic synthesis. Its molecular architecture combines several features of high strategic value. The fluorophenyl group is a common motif in modern pharmaceuticals, as the inclusion of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates[1]. The ketone functionality serves as a versatile handle for a wide array of chemical transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.
Crucially, the benzyloxy group acts as a robust and reliable protecting group for the phenolic hydroxyl group[2]. This allows for selective reactions at other sites of the molecule before a final deprotection step unmasks the phenol, which is often a critical pharmacophore for biological activity. These application notes provide a comprehensive guide to the safe handling, synthesis, and key downstream applications of this valuable compound for researchers in drug development and synthetic chemistry.
Part 1: Compound Profile and Safety Precautions
1.1: Compound Identification and Properties
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 106245-03-8[3] |
| Molecular Formula | C₁₅H₁₃FO₂ |
| Molecular Weight | 244.26 g/mol [4] |
| Appearance | Typically a white to off-white solid |
| Primary Use | For research and development purposes[3] |
1.2: Hazard Identification and Safe Handling
As with any laboratory chemical, proper safety protocols must be strictly followed. The primary hazards are associated with irritation and exposure.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation[5][6].
-
Precautionary Measures:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to ensure adequate ventilation[3].
-
Personal Protective Equipment (PPE): Wear appropriate protective gear, including tightly fitting safety goggles, chemical-resistant gloves (inspect before use), and a lab coat to protect skin[3][5].
-
Handling: Avoid breathing dust, fumes, or vapors. Wash hands and any exposed skin thoroughly after handling[5][6]. Prevent the build-up of electrostatic charge by using anti-static and spark-proof equipment where possible[3].
-
Storage: Store in a cool, dry, and well-ventilated area away from direct sunlight or heat sources. Keep the container tightly closed and upright[3][5][7].
-
Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations[3][6].
-
Part 2: Synthesis and Key Reaction Protocols
2.1: Synthesis of this compound via Williamson Ether Synthesis
The most common and efficient method for preparing the title compound is the Williamson ether synthesis. This reaction involves the O-alkylation of the phenolic hydroxyl group of 1-(4-fluoro-2-hydroxyphenyl)ethanone with benzyl bromide using a weak base.
Causality: Potassium carbonate is used as a mild base to deprotonate the acidic phenol, forming a phenoxide intermediate. This nucleophilic phenoxide then attacks the electrophilic benzylic carbon of benzyl bromide in an Sₙ2 reaction to form the desired ether linkage. Acetone is a suitable polar aprotic solvent that facilitates this type of reaction.
Caption: Workflow for Williamson Ether Synthesis.
Experimental Protocol (Adapted from analogous procedures[8][9][10]):
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(4-fluoro-2-hydroxyphenyl)ethanone (e.g., 10 mmol, 1.0 equiv).
-
Reagent Addition: Add anhydrous potassium carbonate (e.g., 20 mmol, 2.0 equiv) and acetone (40 mL).
-
Stirring: Begin stirring the suspension at room temperature.
-
Addition of Alkylating Agent: Add benzyl bromide (e.g., 11 mmol, 1.1 equiv) dropwise to the stirring mixture.
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 331 K or 58°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Filter off the inorganic salts (potassium carbonate and potassium bromide) and wash the solid with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and washings and remove the acetone under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude residue can be purified by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure product.
2.2: Application Protocol 1: Catalytic Debenzylation to 1-(4-fluoro-2-hydroxyphenyl)ethanone
The removal of the benzyl protecting group is a critical step to reveal the free phenol. Catalytic hydrogenation is the most common and clean method for this transformation.
Causality: A palladium catalyst adsorbed onto a high-surface-area carbon support (Pd/C) is used to catalytically break the benzylic C-O bond. Hydrogen gas serves as the hydrogen source. The reaction is typically carried out in a solvent like ethanol or ethyl acetate, which solubilizes the starting material but does not interfere with the catalyst.
Caption: Catalytic debenzylation reaction scheme.
Experimental Protocol:
-
Setup: In a hydrogenation flask, dissolve this compound (e.g., 5 mmol) in ethanol (25 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Pressurize the vessel with hydrogen (typically 1-3 atm or via a balloon) and stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Once complete, carefully vent the hydrogen and purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected product, which can be further purified if necessary.
2.3: Application Protocol 2: Reduction of Ketone to a Secondary Alcohol
The ketone functionality can be easily reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄).
Causality: Sodium borohydride serves as a source of hydride ions (H⁻)[11]. The nucleophilic hydride attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming an intermediate alkoxide. An alcoholic solvent like methanol not only dissolves the reactants but also serves as the proton source to quench the alkoxide in the final step, yielding the alcohol product[12][13]. The reaction is often cooled initially to moderate the exothermic reaction rate.
Caption: Two-stage workflow for ketone reduction.
Experimental Protocol (Adapted from general procedures[13]):
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve this compound (e.g., 2.0 mmol) in methanol (10 mL).
-
Cooling: Cool the solution in an ice bath to 0°C.
-
Reducing Agent Addition: While stirring, add sodium borohydride (NaBH₄) (e.g., 0.5 equiv, ~0.04 g) portion-wise to the cooled solution. Caution: Hydrogen gas evolution may occur.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis shows complete consumption of the starting ketone.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl or saturated aqueous ammonium chloride solution until the bubbling ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by column chromatography if needed.
2.4: Prospective Application: Suzuki-Miyaura Cross-Coupling
While the title compound is not directly suited for cross-coupling, its scaffold is highly relevant. By introducing a halide (e.g., Br) or a triflate (OTf) group onto the aromatic ring, the resulting derivative becomes an excellent substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[2][14]. This reaction is a cornerstone of modern synthesis for creating C(sp²)-C(sp²) bonds, essential for building biaryl structures found in many drugs[15].
Causality: The Suzuki reaction proceeds via a catalytic cycle[15]. A Pd(0) catalyst undergoes oxidative addition into the aryl-halide bond. This is followed by transmetalation, where an organoboron species (activated by a base) transfers its organic group to the palladium center. The cycle concludes with reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst[15][16].
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
General Protocol for a Hypothetical Derivative (e.g., 1-(5-bromo-2-(benzyloxy)-4-fluorophenyl)ethanone):
-
Setup: In a Schlenk flask, combine the aryl bromide (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol).
-
Solvent: Add a degassed solvent system, such as a mixture of dioxane and water.
-
Reaction: Heat the mixture under an inert atmosphere (Nitrogen or Argon) at 80-100°C for several hours until the reaction is complete by TLC analysis.
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over an anhydrous salt, and concentrate. Purify the residue by column chromatography to isolate the coupled product.
References
-
National Institutes of Health. 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. [Link]
-
Ma, Y.-T., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. National Institutes of Health. [Link]
-
Ma, Y.-T., et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. National Institutes of Health. [Link]
-
Ma, Y.-T., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. National Institutes of Health. [Link]
- Google Patents. 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone synthesis method.
-
Organic Syntheses. Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. [Link]
-
NIST. Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook. [Link]
-
Chemistry LibreTexts. (2023). The Reduction of Aldehydes and Ketones. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Royal Society of Chemistry. (2022). Electrochemical Suzuki–Miyaura cross-coupling using peptide bolaamphiphile hydrogel-supported Pd NPs as heterogeneous electrocatalyst. [Link]
-
Clark, J. (2023). reduction of carbonyl compounds using sodium tetrahydridoborate. Chemguide. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Kappe, C. O., et al. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis. [Link]
-
Timári, I., et al. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Periodica Polytechnica Chemical Engineering. [Link]
-
Orgo Made Easy. (2014). Reduction of Ketones and Aldehdyes Made Easy!. YouTube. [Link]
-
Taylor, M. S. (2011). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters over Other Common Protecting Groups. Dalhousie University. [Link]
-
Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. [Link]
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Application Notes and Protocols for the Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic protocols for preparing 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a valuable intermediate in medicinal chemistry and organic synthesis. The document emphasizes the Williamson ether synthesis as the primary and most efficient route, offering detailed mechanistic insights, step-by-step experimental procedures, and troubleshooting strategies. An alternative approach via Friedel-Crafts acylation is also discussed, highlighting its potential challenges. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize this compound with high yield and purity.
Introduction: Significance of this compound
The molecule this compound incorporates several key structural features that make it a versatile building block in the synthesis of complex organic molecules. The fluorinated acetophenone moiety is a common scaffold in pharmacologically active compounds, where the fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1] The ketone functionality serves as a handle for a wide range of chemical transformations, while the benzyloxy group provides a robust and reliable protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to allow for further functionalization.[2][3] Consequently, this compound is a crucial precursor for creating libraries of novel compounds for screening in various therapeutic areas.
Recommended Synthetic Pathway: Williamson Ether Synthesis
The most direct and reliable method for synthesizing this compound is the Williamson ether synthesis.[4] This classic Sₙ2 reaction involves the O-alkylation of the corresponding phenol, 1-(4-fluoro-2-hydroxyphenyl)ethanone, with a benzyl halide in the presence of a suitable base.[1][5] This method is favored for its high yields, operational simplicity, and avoidance of regioselectivity issues.
Underlying Mechanism
The reaction proceeds via a two-step Sₙ2 mechanism. First, a base is used to deprotonate the weakly acidic phenolic hydroxyl group of 1-(4-fluoro-2-hydroxyphenyl)ethanone, forming a more nucleophilic phenoxide ion. In the second step, this phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide and displacing the bromide ion to form the desired ether linkage.[1]
Caption: Sₙ2 Mechanism of Williamson Ether Synthesis.
Critical Reaction Parameters
The success of the synthesis hinges on the careful selection of reagents and conditions. The following table summarizes the key parameters derived from analogous preparations.[2][4][5][6]
| Parameter | Recommended Reagent/Condition | Rationale & Causality |
| Starting Phenol | 1-(4-fluoro-2-hydroxyphenyl)ethanone | The core scaffold upon which the benzyl group is installed. |
| Base | Anhydrous Potassium Carbonate (K₂CO₃) | A moderately weak base sufficient for deprotonating the phenol without causing side reactions. Must be anhydrous to prevent reaction quenching.[5] Stronger bases like NaH can be used but require stricter anhydrous conditions.[3] |
| Benzylating Agent | Benzyl Bromide (BnBr) | A highly reactive alkylating agent due to the stable benzyl carbocation-like transition state. Should be fresh as it can degrade over time.[5] |
| Solvent | N,N-Dimethylformamide (DMF), Anhydrous | A polar aprotic solvent that effectively solvates the cation (K⁺) while leaving the phenoxide anion relatively free, accelerating the Sₙ2 reaction rate.[1][2] |
| Temperature | 60-80 °C | Provides sufficient thermal energy to overcome the activation barrier without promoting side reactions like C-alkylation or decomposition.[5] |
| Reaction Time | 3-6 hours | Typically sufficient for the reaction to reach completion. Progress should be monitored by Thin Layer Chromatography (TLC).[5] |
Detailed Experimental Protocol
This protocol is adapted from established procedures for similar Williamson ether syntheses.[1][2]
Caption: Experimental workflow for the synthesis.
Materials & Equipment:
-
1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (1.5 - 2.0 eq)
-
Benzyl Bromide (BnBr) (1.1 - 1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, heating mantle, condenser
-
Separatory funnel, rotary evaporator, TLC plates
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) and anhydrous DMF (5-10 mL per mmol of starting material). Stir until the solid is fully dissolved.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution. Stir the resulting suspension at room temperature for 20-30 minutes to facilitate the formation of the phenoxide salt.[2]
-
Benzylating Agent Addition: Slowly add benzyl bromide (1.1 - 1.2 eq) dropwise to the stirring suspension at room temperature.[5]
-
Reaction: Heat the reaction mixture to 60-80 °C and maintain for 3-6 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., hexane/ethyl acetate).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring the mixture into a beaker of cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3x).[2]
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and salts.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to yield pure this compound.[5]
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete deprotonation of the phenol. | Ensure the K₂CO₃ is anhydrous and used in sufficient excess (1.5-2.0 eq). Consider a stronger base like NaH if necessary, with appropriate safety precautions.[3][5] |
| Inactive benzyl bromide. | Use freshly opened or purified benzyl bromide. | |
| Low reaction temperature. | Optimize the temperature within the 60-80 °C range and monitor closely with TLC.[5] | |
| Formation of Multiple Products | C-alkylation side reaction. | While generally a minor pathway for phenoxides, C-alkylation can occur. Lowering the reaction temperature may favor O-alkylation.[5] |
| Impurities in starting materials. | Verify the purity of the starting phenol and benzyl bromide before beginning the reaction. |
Alternative Synthetic Pathway: Friedel-Crafts Acylation
An alternative, though less direct, route is the Friedel-Crafts acylation of 3-fluorobenzyl ether. This reaction involves electrophilic aromatic substitution where an acylium ion, generated from an acyl chloride or anhydride and a Lewis acid, attacks the aromatic ring.[7]
Mechanism and Challenges
The reaction proceeds by generating an acylium ion (CH₃CO⁺) from acetyl chloride and a strong Lewis acid like aluminum trichloride (AlCl₃). This electrophile then attacks the electron-rich aromatic ring of 3-fluorobenzyl ether.
However, this route presents a significant challenge: regioselectivity . The benzyloxy group is a strong ortho-, para-directing group, while the fluorine atom is a weak ortho-, para-director. This would likely lead to a mixture of isomers, including the desired this compound and the undesired 1-(4-(benzyloxy)-2-fluorophenyl)ethanone and 1-(2-(benzyloxy)-6-fluorophenyl)ethanone, which would be difficult to separate. Furthermore, the product ketone forms a stable complex with the AlCl₃ catalyst, necessitating the use of stoichiometric amounts of the Lewis acid.[7][8]
Due to these regiochemical complexities and the need for a less readily available starting material, the Williamson ether synthesis remains the superior and recommended method.
Conclusion
For the synthesis of this compound, the Williamson ether synthesis provides a robust, high-yielding, and regioselective pathway. By carefully controlling reaction parameters such as the choice of base, solvent, and temperature, researchers can reliably produce this valuable intermediate. The detailed protocol and troubleshooting guide provided herein serve as a practical resource for laboratory execution. While Friedel-Crafts acylation is a theoretical alternative, it is not recommended due to predictable challenges with isomer control.
References
-
Wikipedia. Friedel–Crafts reaction. Accessed January 14, 2026. [Link]
-
Ma, Y. T., et al. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 9, 2010, pp. o2293–o2293. [Link]
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Ma, Y. T., et al. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 8, 2010, pp. o1945. [Link]
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PrepChem. Synthesis of p-fluoroacetophenone. Accessed January 14, 2026. [Link]
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PrepChem. Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. Accessed January 14, 2026. [Link]
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Chemistry LibreTexts. Friedel-Crafts Acylation. Accessed January 14, 2026. [Link]
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The Organic Chemistry Tutor. Friedel-Crafts acylation. YouTube, 3 Jan. 2019. [Link]
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Ma, Y. T., et al. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 12, 2010, pp. o3239. [Link]
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National Center for Biotechnology Information. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2). Accessed January 14, 2026. [Link]
-
Cheméo. Ethanone, 1-(4-fluorophenyl)-. Accessed January 14, 2026. [Link]
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Bou-Salah, G., et al. Synthetic strategies to 2′-hydroxy-4′-methylsulfonylacetophenone, a key compound for the preparation of flavonoid derivatives. ARKIVOC, vol. 2008, no. 15, 2008, pp. 165-176. [Link]
-
CAS Common Chemistry. rel-2-[(3R,4S)-3-[(1,3-Benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)-1-piperidinyl]-1-(4-fluorophenyl)ethanone. Accessed January 14, 2026. [Link]
-
Riley, A. M., & Grindley, T. B. De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, vol. 20, no. 1-2, 2001, pp. 159-169. [Link]
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Application Note: 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone as a Versatile Precursor for the Synthesis of Novel Triazole Antifungal Agents
Abstract: The escalating threat of drug-resistant fungal infections necessitates the development of novel antifungal agents. The triazole class of drugs, which targets the essential fungal enzyme lanosterol 14α-demethylase, remains a cornerstone of antifungal therapy. This application note details the strategic use of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone as a key intermediate in the synthesis of new triazole-based antifungal candidates. We provide an in-depth examination of the synthetic pathways, a detailed experimental protocol, and an overview of the mechanism of action, offering researchers and drug development professionals a practical guide to leveraging this precursor for the discovery of next-generation antifungals.
Part 1: Strategic Rationale for Precursor Selection
The design of novel antifungal agents often involves the modification of established pharmacophores to enhance efficacy, broaden the spectrum of activity, and overcome resistance mechanisms. The choice of this compound as a starting material is a strategic one, rooted in the well-understood structure-activity relationships (SAR) of azole antifungals.[1][2]
-
Fluorophenyl Moiety: The 4-fluorophenyl group is a common feature in many potent azole antifungals, including the blockbuster drug fluconazole. The fluorine atom enhances metabolic stability and can improve binding affinity to the target enzyme.[3]
-
Ketone Functionality: The ethanone group provides a reactive handle for introducing the critical azole pharmacophore. The carbonyl carbon can be readily converted into an epoxide or activated for nucleophilic substitution, serving as the linchpin for constructing the core structure of the antifungal agent.[4][5]
-
Benzyloxy Group: The 2-benzyloxy substituent offers a key point of diversification. Unlike the 2,4-difluoro substitution seen in fluconazole, the benzyloxy group can be retained in the final molecule to explore new binding interactions within the active site of the target enzyme. Furthermore, it can act as a protecting group for a phenol, which can be deprotected in a later step to allow for the synthesis of an even wider array of derivatives. This flexibility is crucial for developing compounds that can evade existing resistance mechanisms.[6][7]
Part 2: General Synthetic Pathway and Mechanistic Insight
The conversion of this compound into a triazole-containing antifungal agent typically follows a multi-step synthetic sequence. The core strategy involves the formation of a key intermediate, 1-[2-(2-(benzyloxy)-4-fluorophenyl)-2-oxoethyl]-1H-1,2,4-triazole, which is then further modified to yield the final alcohol, a structure analogous to fluconazole.
Workflow for Antifungal Agent Synthesis
The overall process can be visualized as a three-stage workflow: activation, azole installation, and core modification.
Caption: Synthetic workflow from the precursor to a final triazole agent.
Causality Behind Experimental Choices:
-
α-Bromination: The first step is the selective bromination at the carbon adjacent to the carbonyl group. This is a classic ketone activation strategy. The acidic or basic conditions used facilitate enol or enolate formation, which then attacks molecular bromine. This reaction is highly regioselective due to the electron-withdrawing nature of the carbonyl group, making the α-position susceptible to electrophilic attack.
-
Nucleophilic Substitution: The resulting α-bromo ketone is an excellent electrophile. 1H-1,2,4-triazole, acting as a nucleophile, displaces the bromide ion. This is typically performed in the presence of a mild base (e.g., potassium carbonate) to neutralize the HBr formed during the reaction and to deprotonate the triazole, increasing its nucleophilicity. This step directly installs the essential azole ring system.
-
Core Modification for Bis-Triazoles (Fluconazole Analogs): To create fluconazole-type structures, the ketone is first converted into an epoxide using a reagent like trimethylsulfoxonium iodide (Corey-Chaykovsky reaction).[5] This epoxide is then opened by a second molecule of 1,2,4-triazole under basic conditions. This sequence stereoselectively generates the tertiary alcohol and installs the second triazole ring, which are hallmarks of highly active antifungal agents.[8]
Part 3: Detailed Experimental Protocol
This section provides a representative, self-validating protocol for the synthesis of a fluconazole analog starting from this compound.
Protocol: Synthesis of 2-(2-(benzyloxy)-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
Materials and Reagents:
| Reagent | Supplier | Purity | Notes |
| This compound | Commercial | >98% | Starting Material |
| Bromine (Br₂) | Commercial | >99% | Use in a well-ventilated fume hood |
| Acetic Acid, Glacial | Commercial | ACS Grade | Solvent |
| 1H-1,2,4-Triazole | Commercial | >99% | Nucleophile |
| Potassium Carbonate (K₂CO₃) | Commercial | Anhydrous | Base |
| N,N-Dimethylformamide (DMF) | Commercial | Anhydrous | Solvent |
| Trimethylsulfoxonium iodide | Commercial | >98% | Epoxidation reagent |
| Sodium Hydride (NaH), 60% in oil | Commercial | --- | Strong base, handle with care |
| Dimethyl Sulfoxide (DMSO) | Commercial | Anhydrous | Solvent |
| Ethyl Acetate | Commercial | ACS Grade | Extraction Solvent |
| Saturated Sodium Bicarbonate Solution | Lab Prepared | --- | For work-up |
| Brine | Lab Prepared | --- | For work-up |
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercial | --- | Drying agent |
| Silica Gel | Commercial | 60 Å, 230-400 mesh | For column chromatography |
Step 1: Synthesis of 2-bromo-1-(2-(benzyloxy)-4-fluorophenyl)ethanone
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve this compound (10.0 g, 38.7 mmol) in 40 mL of glacial acetic acid.
-
Carefully add bromine (2.1 mL, 40.6 mmol) dropwise to the solution at room temperature over 20 minutes. The red-brown color of bromine should dissipate upon addition.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the product under vacuum to yield the α-bromo ketone as a white or pale-yellow solid. Self-Validation: The product should show a single spot on TLC (different Rf from starting material) and its structure can be confirmed by ¹H NMR (disappearance of the methyl singlet and appearance of a new singlet for the CH₂Br group).
Step 2: Synthesis of the Epoxide Intermediate
-
To a flame-dried 250 mL three-neck flask under a nitrogen atmosphere, add sodium hydride (1.86 g, 46.5 mmol of 60% dispersion) and wash with dry hexanes (3 x 10 mL) to remove mineral oil.
-
Add anhydrous DMSO (50 mL) and trimethylsulfoxonium iodide (10.2 g, 46.5 mmol). Stir the suspension at room temperature for 1 hour until hydrogen evolution ceases and a clear solution is formed.
-
Dissolve the α-bromo ketone from Step 1 (assuming quantitative yield, 38.7 mmol) in 30 mL of anhydrous DMSO and add it dropwise to the ylide solution at room temperature.
-
Stir the reaction for 6 hours. Monitor by TLC.
-
Pour the mixture into 300 mL of ice water and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude epoxide. This intermediate is often used directly in the next step.
Step 3: Synthesis of the Final Bis-Triazole Product
-
Dissolve the crude epoxide from Step 2 (approx. 38.7 mmol) and 1H-1,2,4-triazole (5.35 g, 77.4 mmol) in 80 mL of anhydrous DMF.
-
Add anhydrous potassium carbonate (10.7 g, 77.4 mmol) to the mixture.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours under a nitrogen atmosphere until TLC indicates the consumption of the epoxide.
-
Cool the mixture to room temperature and pour it into 400 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with brine (3 x 100 mL), dry over anhydrous MgSO₄, filter, and evaporate the solvent in vacuo.
-
Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the final product, 2-(2-(benzyloxy)-4-fluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol. Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part 4: Mechanism of Antifungal Action
The triazole compounds synthesized via this route function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][10][11] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.
-
Enzyme Inhibition: The nitrogen atom at the 4-position (N4) of the triazole ring coordinates to the heme iron atom in the active site of CYP51.[1]
-
Disruption of Ergosterol Synthesis: This binding prevents the natural substrate, lanosterol, from being demethylated. The inhibition of this key step halts the ergosterol production pathway.[11]
-
Cell Membrane Disruption: The depletion of ergosterol and the concurrent accumulation of toxic methylated sterol precursors disrupt the integrity and function of the fungal cell membrane, leading to increased permeability and ultimately inhibiting fungal growth (fungistatic effect) or causing cell death (fungicidal effect).[8][12]
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Application Notes and Protocols for the Williamson Ether Synthesis of 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
Abstract
This document provides a comprehensive guide for the synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone via the Williamson ether synthesis. This reaction is a cornerstone of organic synthesis, valued for its reliability in forming ether linkages. These application notes a[1][2][3]re designed for researchers, scientists, and professionals in drug development, offering a detailed exploration of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters and potential side reactions. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the synthesis.
Introduction and Scientific Background
The Williamson ether synthesis is a robust and widely used method for preparing both symmetrical and unsymmetrical ethers. The reaction proceeds via[1][2] a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide or phenoxide ion acts as a nucleophile, attacking an alkyl halide or other substrate with a suitable leaving group.
In the context of synthe[1][3][4][5]sizing this compound, the reaction involves the deprotonation of the phenolic hydroxyl group of 1-(2-hydroxy-4-fluorophenyl)ethanone to form a phenoxide. This phenoxide then displaces a halide from benzyl halide to form the desired aryl benzyl ether. This particular ether is a valuable intermediate in the synthesis of various pharmaceutical compounds and other complex organic molecules.
Mechanistic [6][7]Considerations
The core of the Williamson ether synthesis is the SN2 reaction. This involves a backside [1][3][4][5]attack on the electrophilic carbon of the alkyl halide by the nucleophilic phenoxide. For a successful and high[1][4]-yielding reaction, several factors must be considered:
-
Nature of the Alkyl Halide: The reaction works best with primary alkyl halides, such as benzyl bromide or benzyl chloride. Secondary and tertiary al[1][5][6]kyl halides are more prone to undergo a competing E2 elimination reaction, especially in the presence of a strong base like a phenoxide, which would lead to the formation of an alkene as a major byproduct.
-
Strength of the Bas[4][5][6][7]e: A sufficiently strong base is required to deprotonate the phenol and generate the phenoxide nucleophile. However, the choice of ba[6][7]se is critical, especially with a substrate containing an enolizable ketone, to avoid unwanted side reactions.
-
Solvent Effects: Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are preferred as they solvate the cation of the phenoxide salt, leaving a "naked" and more reactive phenoxide anion. Protic solvents can hydro[1][6][7]gen bond with the phenoxide, reducing its nucleophilicity.
Role of the [1][8][9]Substituents
The 1-(2-hydroxy-4-fluorophenyl)ethanone precursor possesses two key functional groups that influence the reaction:
-
Acetyl Group (-COCH₃): This electron-withdrawing group increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base. However, the presence of α-protons on the acetyl group introduces the possibility of enolate formation and subsequent C-alkylation or other side reactions if too strong a base is used.
-
Fluorine Substituent (-F): The fluorine atom is a strongly electronegative, electron-withdrawing group. While not directly involved in the etherification, its presence can influence the electron density of the aromatic ring. It is important to note that under certain conditions, particularly with strong nucleophiles and activated aromatic systems, nucleophilic aromatic substitution (SNAr) can occur where the fluorine is displaced. However, in this Williams[8][9][10]on synthesis, the reaction conditions are tailored to favor the SN2 reaction at the benzylic carbon.
Experimental Protocol: Synthesis of this compound
This protocol details a reliable method for the synthesis of the target compound.
Materials and Reagents
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(2-hydroxy-4-fluorophenyl)ethanone | 154.14 | 10 | 1.0 |
| Benzyl Bromide | 171.04 | 11 | 1.1 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 15 | 1.5 |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | ~20 mL | - |
| Ethyl Acetate | 88.11 | - | - |
| Hexane | 86.18 | - | - |
| Saturated Aqueous Sodium Bicarbonate | - | - | - |
| Brine (Saturated Aqueous NaCl) | - | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | - |
Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-(2-hydroxy-4-fluorophenyl)ethanone (1.54 g, 10 mmol) and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 20 mL of anhydrous N,N-dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15-20 minutes.
-
Addition of Alkylating Agent: Slowly add benzyl bromide (1.3 mL, 11 mmol) to the reaction mixture dropwise using a syringe.
-
Reaction: Heat the reaction mixture to 70 °C and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 4:1 v/v) as the eluent. The reaction is typically complete within 3-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting phenol), allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of cold water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic extracts and wash them with water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure this compound.
Rationale and Optimization
Choice of Base: Potassium Carbonate
For substrates containing an enolizable ketone, a mild inorganic base like potassium carbonate (K₂CO₃) is often preferred over stronger bases like sodium hydride (NaH) or alkoxides.
-
Expertise & Experi[11]ence: While NaH would deprotonate the phenol more rapidly, it is also strong enough to deprotonate the α-carbon of the acetyl group, forming an enolate. This enolate can then act as a nucleophile, leading to undesired C-alkylation of the ketone. Potassium carbonate is sufficiently basic to deprotonate the more acidic phenol but generally not strong enough to cause significant enolization of the ketone under these conditions, thus ensuring chemoselectivity for O-alkylation.
Phase-Transfer Catalysis: An Alternative Approach
In industrial settings or for reactions where solubility is a challenge, phase-transfer catalysis (PTC) is a common and effective modification. A phase-transfer catalyst[1][11][12], such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides. This can increase the reaction rate and allow for the use of less polar, less expensive solvents.
Potential Side Reactions and Troubleshooting
-
C-Alkylation: As phenoxides are ambident nucleophiles, C-alkylation at the ortho or para positions of the aromatic ring can be a competing side reaction. The use of polar aprotic [6][13]solvents like DMF or DMSO generally favors the desired O-alkylation.
-
Elimination: As p[6]reviously mentioned, if a secondary or tertiary alkyl halide were used instead of benzyl bromide, E2 elimination would become a significant side reaction. It is crucial to use a pr[5][6][7]imary alkyl halide to maximize the yield of the ether product.
Reaction Mon[1][5][8]itoring and Product Characterization
-
TLC: Thin-layer chromatography is an effective technique for monitoring the reaction's progress by observing the disappearance of the starting phenol and the appearance of the less polar ether product.
-
Spectroscopy: The[14] final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Infrared (IR) spectroscop[15]y can also be useful to confirm the presence of the ether linkage and the ketone carbonyl group.
Reaction Mechan[16][17]ism Diagram
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Williamson Ether Synthesis Explained [vault.nimc.gov.ng]
- 4. m.youtube.com [m.youtube.com]
- 5. Williamson's synthesis| Reaction Mechanism of Williamson's synthesis [pw.live]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. jk-sci.com [jk-sci.com]
- 12. An improved Williamson ether synthesis using phase transfer catalysis | Semantic Scholar [semanticscholar.org]
- 13. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]
- 14. cactus.utahtech.edu [cactus.utahtech.edu]
- 15. Williamson Ether Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Application Note: Strategic Synthesis of 6-Fluoro-Substituted Flavonoids Utilizing 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 6-fluoro-substituted heterocyclic compounds, specifically focusing on the utility of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone as a key starting material. We will explore the strategic conversion of this versatile building block into high-value flavonoid scaffolds, which are of significant interest to researchers in medicinal chemistry and drug development. The protocols herein detail a robust three-step synthetic sequence: a base-catalyzed Claisen-Schmidt condensation to form a protected chalcone intermediate, a mild catalytic transfer hydrogenation for debenzylation, and an efficient oxidative cyclization to yield the target 6-fluoroflavone. This guide emphasizes the rationale behind the choice of reagents and reaction conditions, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Fluorinated Heterocycles
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1] Their structural diversity and ability to interact with biological targets make them privileged scaffolds in drug discovery. The strategic incorporation of fluorine into these heterocyclic systems has emerged as a powerful tool in medicinal chemistry.[2] The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These influences include enhanced metabolic stability, increased lipophilicity, and altered pKa, which can lead to improved bioavailability and binding affinity to target proteins.[2]
Flavonoids, a class of polyphenolic compounds, are well-known for their diverse biological activities.[3] The introduction of a fluorine atom into the flavonoid core, as in 6-fluoroflavone, can modulate these properties, making such compounds attractive targets for drug development. This application note focuses on a reliable synthetic route to these valuable compounds starting from this compound. The benzyloxy group serves as a protecting group for the phenol, which is crucial for the final cyclization step to form the pyranone ring of the flavone.
Synthetic Strategy: A Three-Step Approach to 6-Fluoroflavone
The synthesis of 6-fluoroflavone from this compound is accomplished through a well-established three-step sequence. This strategy offers a logical and efficient pathway to the target molecule, with each step being a high-yielding and well-understood transformation.
Figure 1: Overall synthetic workflow for 6-fluoroflavone.
Experimental Protocols
Step 1: Synthesis of (E)-1-(2-(benzyloxy)-4-fluorophenyl)-3-phenylprop-2-en-1-one (Protected Chalcone)
The initial step involves a Claisen-Schmidt condensation, a reliable method for forming carbon-carbon bonds to create α,β-unsaturated ketones.[4] In this reaction, the enolate of this compound attacks an aromatic aldehyde in the presence of a base.
Figure 2: Workflow for Claisen-Schmidt condensation.
Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzaldehyde (1.1 eq) in ethanol.
-
With stirring, add an aqueous solution of sodium hydroxide (40%, 2.0 eq) dropwise at room temperature.
-
Continue stirring vigorously for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Collect the resulting precipitate by suction filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to afford (E)-1-(2-(benzyloxy)-4-fluorophenyl)-3-phenylprop-2-en-1-one as a solid.
Expected Characterization Data: The structure of the synthesized chalcone can be confirmed by spectroscopic methods. The 1H NMR spectrum is expected to show characteristic doublets for the vinylic protons with a coupling constant of approximately 15-16 Hz, indicative of an E-configuration.
Step 2: Synthesis of (E)-1-(4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one (Deprotected Chalcone)
The removal of the benzyl protecting group is a critical step to unmask the hydroxyl group required for the subsequent cyclization. Catalytic transfer hydrogenation is a mild and efficient method for this transformation, avoiding the need for high-pressure hydrogenation gas.[1][5] Ammonium formate serves as a convenient in situ source of hydrogen.[5]
Figure 3: Workflow for catalytic transfer hydrogenation.
Protocol:
-
To a solution of (E)-1-(2-(benzyloxy)-4-fluorophenyl)-3-phenylprop-2-en-1-one (1.0 eq) in methanol, add palladium on carbon (10 wt. %, 0.1 eq).
-
To this suspension, add ammonium formate (5.0 eq) in portions.
-
Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (E)-1-(4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one.
Step 3: Synthesis of 6-Fluoroflavone
The final step is the oxidative cyclization of the 2'-hydroxychalcone to the flavone. A common and effective method utilizes iodine in dimethyl sulfoxide (DMSO).[6] This system promotes the intramolecular cyclization followed by oxidation to the flavone. Microwave-assisted synthesis can significantly reduce the reaction time.[4][7]
Sources
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable and Efficient Two-Step Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Abstract
This application note provides a comprehensive guide for the scale-up synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a key building block in the development of various pharmaceutical agents. We present a robust and efficient two-step synthetic route commencing from the readily available 4-fluorophenyl acetate. The methodology is designed for scalability, emphasizing process safety, reaction optimization, and high purity of the final product. The described protocols are grounded in well-established chemical principles, including the Fries rearrangement and Williamson ether synthesis, and have been structured to provide researchers and process chemists with the causal insights behind key experimental choices.
Introduction and Synthetic Strategy
This compound is a valuable intermediate in medicinal chemistry, with its substituted acetophenone core appearing in numerous biologically active molecules. The development of a scalable, cost-effective, and high-yielding synthesis is therefore critical for drug development programs.
While a direct Friedel-Crafts acylation of 1-(benzyloxy)-3-fluorobenzene might seem plausible, this approach is often complicated by challenges in regioselectivity, leading to isomeric impurities that are difficult to separate on a large scale. The powerful ortho,para-directing effect of the benzyloxy group can compete with the directing effect of the fluorine atom, reducing the overall process efficiency.
To circumvent these issues, we have designed a more controlled and reliable two-step sequence:
-
Fries Rearrangement: An intramolecular acylation of 4-fluorophenyl acetate to form the key intermediate, 1-(4-fluoro-2-hydroxyphenyl)ethanone. This reaction offers excellent regioselectivity for the desired ortho-acylated product.[1][2][3]
-
Williamson Ether Synthesis: A classic O-alkylation of the phenolic intermediate with benzyl bromide to yield the final target molecule. This reaction is known for its high efficiency and scalability.[4]
This strategic approach ensures high purity at each stage, simplifying purification and maximizing the overall yield, which are paramount considerations for industrial-scale production.
Diagram 1: High-level overview of the two-step synthetic workflow.
Part I: Scale-Up Synthesis of 1-(4-fluoro-2-hydroxyphenyl)ethanone
Principle and Rationale
The Fries rearrangement is an acid-catalyzed conversion of a phenolic ester to a hydroxy aryl ketone.[5] The reaction proceeds via an initial complexation of the Lewis acid (Aluminum chloride, AlCl₃) with the ester's carbonyl oxygen. This is followed by the generation of an acylium ion electrophile, which then participates in an intramolecular electrophilic aromatic substitution on the activated phenyl ring. The ortho-position is electronically favored, leading to the desired 1-(4-fluoro-2-hydroxyphenyl)ethanone.
For scale-up, a solvent-free, high-temperature approach is often advantageous.[1][3] This minimizes solvent costs and waste streams and can simplify product isolation, as the reaction mixture solidifies upon cooling, allowing for a straightforward aqueous work-up.
Detailed Experimental Protocol
Materials:
-
4-Fluorophenyl acetate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Hydrochloric Acid (concentrated)
-
Crushed Ice / Deionized Water
-
Toluene or other suitable recrystallization solvent
Equipment:
-
Large-bore, three-necked round-bottom flask equipped with a mechanical stirrer, thermocouple, and a gas outlet connected to a scrubber (to neutralize evolving HCl gas).
-
Heating mantle with temperature controller.
-
Large Buchner funnel and filtration flask.
Procedure:
-
Reaction Setup: In a dry, well-ventilated fume hood, charge the reaction flask with anhydrous aluminum chloride (2.5 equivalents).
-
Reagent Addition: Begin mechanical stirring and slowly add 4-fluorophenyl acetate (1.0 equivalent) portion-wise or via a heated addition funnel if liquid. The addition is exothermic and will form a stirrable slurry.
-
Heating and Reaction: Once the addition is complete, slowly heat the reaction mixture to 130-140°C. Maintain this temperature for 2-3 hours. The mixture will become a dark, viscous liquid. Monitor the reaction progress by TLC or HPLC analysis of quenched aliquots.
-
Work-up - Quenching: After the reaction is complete, allow the mixture to cool to approximately 60-70°C. In a separate, large vessel, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and cautiously pour the warm reaction mixture onto the ice/acid mixture with vigorous stirring. This quench is highly exothermic and will release HCl gas.
-
Isolation: The product will precipitate as a solid. Continue stirring until all the dark aluminum complexes have been hydrolyzed and a filterable slurry is obtained.
-
Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH 6-7).
-
Drying and Purification: Dry the crude product under vacuum. The resulting solid can be further purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield a light yellow to off-white crystalline solid.
Data Summary and Safety
| Parameter | Value | Rationale |
| Reactants | 4-Fluorophenyl acetate, AlCl₃ | Readily available starting materials. |
| Equivalents | 1.0 (limiting), 2.5 | A stoichiometric excess of AlCl₃ is required as it complexes with both the starting ester and the product ketone.[6] |
| Temperature | 130-140°C | Optimal temperature for the solvent-free Fries rearrangement to proceed efficiently.[1] |
| Reaction Time | 2-3 hours | Typical duration for completion, should be confirmed by reaction monitoring. |
| Expected Yield | 85-95% | High-yielding transformation.[1][2] |
⚠️ Safety Precautions:
-
Aluminum Chloride (AlCl₃): Highly corrosive and hygroscopic. Reacts violently with water, releasing heat and toxic HCl gas. Handle in a dry environment (glovebox or under an inert atmosphere for large quantities) and wear appropriate PPE, including a face shield, acid-resistant gloves, and lab coat.
-
High Temperatures: The reaction is run at elevated temperatures, posing a risk of thermal burns.
-
Quenching: The work-up procedure is highly exothermic and releases large volumes of HCl gas. It must be performed slowly in a robust vessel within an efficient fume hood.
Part II: Scale-Up Synthesis of this compound
Principle and Rationale
The Williamson ether synthesis is a straightforward and high-yielding method for preparing ethers.[4] In this step, the phenolic proton of 1-(4-fluoro-2-hydroxyphenyl)ethanone is deprotonated by a mild base, typically potassium carbonate (K₂CO₃), to form a phenoxide nucleophile. This nucleophile then displaces the bromide from benzyl bromide in an Sₙ2 reaction to form the desired benzyloxy ether product.
Acetone is an excellent solvent choice for this reaction on a large scale. It is relatively inexpensive, has a convenient boiling point for reflux, and effectively dissolves the organic reactants while allowing for easy filtration of the inorganic base and by-product salts (KBr).
Detailed Experimental Protocol
Materials:
-
1-(4-fluoro-2-hydroxyphenyl)ethanone
-
Benzyl Bromide
-
Anhydrous Potassium Carbonate (K₂CO₃), finely milled
-
Acetone (reagent grade)
-
Deionized Water
Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermocouple.
-
Heating mantle with temperature controller.
-
Buchner funnel and filtration flask.
Procedure:
-
Reaction Setup: Charge the reaction flask with 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and acetone.
-
Reagent Addition: Begin stirring to form a suspension. Slowly add benzyl bromide (1.1 equivalents) to the mixture at room temperature.
-
Heating and Reaction: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the disappearance of the starting material by TLC or HPLC.
-
Work-up - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts (K₂CO₃ and KBr) and wash the filter cake with a small amount of acetone.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to remove the acetone. The resulting crude oil or solid will begin to crystallize.
-
Purification: The crude product can be purified by slurrying in cold water to dissolve any remaining salts, followed by filtration. For higher purity, recrystallization from ethanol or isopropanol is effective, yielding the final product as a white to off-white crystalline solid.
Data Summary and Safety
| Parameter | Value | Rationale |
| Reactants | Intermediate, Benzyl Bromide, K₂CO₃ | Standard reagents for Williamson ether synthesis.[4] |
| Equivalents | 1.0, 1.1, 2.0 | A slight excess of the alkylating agent ensures complete conversion. Excess base drives the reaction to completion. |
| Solvent | Acetone | Good solubility for reactants, easy to remove, and facilitates simple filtration of inorganic by-products. |
| Temperature | Reflux (~56°C) | Provides sufficient energy for the reaction to proceed at a good rate without significant side-product formation. |
| Expected Yield | >90% | This reaction is typically very high-yielding. |
⚠️ Safety Precautions:
-
Benzyl Bromide: A potent lachrymator (causes tearing) and is corrosive and toxic.[7][8][9] It must be handled with extreme care in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7] Avoid inhalation of vapors.[7]
-
Potassium Carbonate: Can cause irritation upon contact with skin or eyes. Finely milled powder can be an inhalation hazard.
Quality Control and Characterization
The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine purity and monitor reaction progress.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
¹H NMR: Expect to see the appearance of the benzylic CH₂ protons (~5.2 ppm) and the aromatic protons of the benzyl group (~7.4 ppm) in the final product. The phenolic -OH proton from the intermediate will disappear.
-
¹⁹F NMR: A single resonance confirming the presence of the fluorine atom.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Conclusion
The described two-step synthetic pathway provides a highly efficient, scalable, and reliable method for the production of this compound. By strategically employing a Fries rearrangement followed by a Williamson ether synthesis, this protocol overcomes the regioselectivity challenges of alternative routes and ensures a high-purity product. The detailed procedures and safety considerations outlined in this note are intended to equip researchers and drug development professionals with a robust framework for the large-scale synthesis of this important pharmaceutical intermediate.
References
- CN103304395A - Method for synthesizing metoxyl acetophenone.
-
Industrial production of acetophenone and its applications. ResearchGate. [Link]
-
Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. PubMed Central. [Link]
-
Friedel–Crafts reaction. Wikipedia. [Link]
-
Synthesis of Acetophenone Derivatives. Scribd. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Synthesis of 2-bromo-1-(4-benzyloxy-phenyl)-ethanone. PrepChem.com. [Link]
- WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime.
-
1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
- WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.
- WO 2012/069948 Al - Common Organic Chemistry.
-
Friedel-Crafts Acylation. Chemistry LibreTexts. [Link]
-
Friedel-Crafts acylation. YouTube. [Link]
- US Patent 7,790,905 B2.
- United States Patent 10,100,028 B2.
-
Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. PrepChem.com. [Link]
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- 1. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. 1-(5-Fluoro-2-hydroxyphenyl)-1-ethanone | 394-32-1 [chemicalbook.com]
- 4. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. westliberty.edu [westliberty.edu]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. fishersci.com [fishersci.com]
Introduction: The Strategic Value of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
An in-depth guide for researchers, scientists, and drug development professionals on the strategic applications of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone as a pivotal chemical intermediate.
This compound is a highly versatile synthetic building block, distinguished by a unique combination of functional groups that render it invaluable in multi-step organic synthesis. Its structure features a ketone, a fluorine atom, and a benzyl-protected phenol. This arrangement offers a powerful toolkit for medicinal chemists and process developers.
The benzyloxy group serves as a robust protecting group for the phenolic hydroxyl, which can be selectively removed under specific conditions to unmask a reactive nucleophile. The ketone functionality is a versatile handle for constructing carbon-carbon bonds or for elaboration into various heterocyclic systems. The fluorine atom, a common bioisostere for hydrogen, is often incorporated into pharmaceutical candidates to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties such as lipophilicity.
This guide provides a detailed exploration of the synthesis and primary applications of this intermediate, with a focus on its role in the construction of fluorinated flavonoids, a class of compounds with significant biological activity.
Physicochemical Properties and Data
A summary of the key properties of the title compound is presented below. These values are critical for planning synthetic procedures, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃FO₂ | [1][2] |
| Molecular Weight | 244.26 g/mol | [1][2] |
| CAS Number | 1402175-16-9 (ortho-fluoro isomer) | [1] |
| Appearance | Typically an off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone, THF) | General chemical knowledge |
Application Note I: Synthesis of the Intermediate
The most direct and common synthesis of this compound is achieved via the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.
Causality of Experimental Choices:
-
Starting Material : 1-(4-Fluoro-2-hydroxyphenyl)ethanone is the logical precursor, containing the required acetophenone and fluoro-substituted phenyl ring.
-
Alkylating Agent : Benzyl bromide is an excellent choice due to the high reactivity of the benzylic bromide, facilitating an efficient Sₙ2 reaction.
-
Base : Potassium carbonate (K₂CO₃) is a moderately strong, inexpensive, and easy-to-handle base. It is sufficient to deprotonate the phenolic hydroxyl to form the reactive phenoxide nucleophile without causing unwanted side reactions, such as self-condensation of the ketone.
-
Solvent : Acetone is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 mechanism. Its boiling point allows for reactions to be conducted at a moderately elevated temperature to ensure a reasonable reaction rate.
Protocol 1: Synthesis of this compound
Materials:
-
1-(4-Fluoro-2-hydroxyphenyl)ethanone
-
Benzyl bromide (BnBr)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone, anhydrous
-
Deionized water
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetone.
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the stirring suspension.
-
Heat the reaction mixture to reflux (approximately 56°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Wash the solid with a small amount of acetone.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to yield this compound as a solid.
Application Note II: Intermediate for Flavonoid Synthesis
A primary application of this compound is as a precursor to fluorinated flavones. Flavones are a class of flavonoids built on a 2-phenylchromen-4-one backbone and are known for a wide range of biological activities, including antioxidant, anti-inflammatory, and anti-cancer properties.[3][4] The synthesis requires the deprotection of the benzyl group, followed by a sequence of reactions to construct the chromone core.
Workflow for Fluorinated Flavone Synthesis
The overall transformation from the intermediate to the final flavone product is a multi-step process that highlights the strategic utility of the initial protecting group.
Caption: Synthetic workflow from a starting phenol to a target flavone.
Step 1: Debenzylation (Protecting Group Removal)
To proceed with flavone synthesis, the phenolic hydroxyl must be unmasked. Catalytic hydrogenation is the method of choice for this transformation as it is clean, high-yielding, and the by-product (toluene) is easily removed.
Protocol 2: Debenzylation to 1-(4-fluoro-2-hydroxyphenyl)ethanone
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or ethyl acetate in a flask appropriate for hydrogenation.
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the solution.
-
Seal the flask and purge the atmosphere with hydrogen gas.
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The Pd/C catalyst can be pyrophoric upon exposure to air when dry; ensure it remains wet with solvent during filtration.
-
Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield 1-(4-fluoro-2-hydroxyphenyl)ethanone, which is often pure enough for the next step without further purification.
Step 2: Synthesis of 6-Fluoroflavone via Baker-Venkataraman Rearrangement
This classic and reliable method builds the flavone core from the deprotected 2'-hydroxyacetophenone intermediate.[4][5]
Protocol 3: Synthesis of 6-Fluoroflavone
This protocol is a three-part procedure starting from the product of Protocol 2.
Part A: Benzoylation of 1-(4-fluoro-2-hydroxyphenyl)ethanone
-
In a flask, dissolve 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq) in pyridine (dried over KOH).[5][6]
-
Add benzoyl chloride (1.2-1.5 eq) to the solution. An exothermic reaction will occur.[6]
-
After the initial heat evolution subsides (approx. 15-20 minutes), pour the reaction mixture into a beaker containing ice and dilute hydrochloric acid to precipitate the product.
-
Collect the solid product, 1-(2-(benzoyloxy)-4-fluorophenyl)ethanone, by vacuum filtration and wash with water and a small amount of cold methanol. The crude product can be used directly in the next step.
Part B: Baker-Venkataraman Rearrangement to the 1,3-Diketone
-
Dissolve the crude 1-(2-(benzoyloxy)-4-fluorophenyl)ethanone from Part A in warm pyridine (approx. 50°C).[5]
-
Add pulverized potassium hydroxide (KOH) and stir vigorously for 15-30 minutes. A thick yellow precipitate of the potassium salt of the diketone will form.[5]
-
Cool the mixture and acidify with dilute acetic acid or HCl to neutralize the base and precipitate the 1,3-diketone product.
-
Collect the crude 1-(4-fluoro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione by vacuum filtration, wash with water, and dry. This product is often used without further purification.
Part C: Acid-Catalyzed Cyclization to 6-Fluoroflavone
-
Dissolve the crude 1,3-diketone from Part B in glacial acetic acid.[5][6]
-
Add a catalytic amount of concentrated sulfuric acid (a few drops to 0.25 mL per 5 mmol of diketone).[6]
-
Heat the mixture on a steam bath or in an oil bath at 100°C for 1 hour.[5]
-
Pour the hot reaction mixture onto crushed ice with stirring to precipitate the crude flavone.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry.
-
Recrystallize the crude product from ligroin or ethanol to obtain pure 6-fluoro-2-phenyl-4H-chromen-4-one (6-Fluoroflavone).[5]
Caption: Key stages of the Baker-Venkataraman rearrangement.
Conclusion
This compound is a strategically designed chemical intermediate whose value lies in the orthogonal reactivity of its functional groups. The benzyl ether provides robust protection for a phenolic hydroxyl group, which can be unmasked at a later synthetic stage to participate in cyclization reactions. This feature, combined with the versatility of the ketone and the beneficial electronic properties of the fluorine substituent, makes it a key precursor for complex molecular architectures, most notably in the synthesis of biologically relevant fluorinated flavones. The protocols outlined herein provide a reliable foundation for researchers to utilize this intermediate effectively in their synthetic campaigns.
References
-
Kshatriya, V. et al. (2013). Synthesis Of Flavone Skeleton By Different Methods. Oriental Journal of Chemistry, 29(4), 1475-1487.
-
Benchchem (n.d.). 1,2-Bis(4-fluorophenyl)ethanone | CAS 366-68-7.
-
Organic Syntheses (1941). Flavone. Org. Synth., Coll. Vol. 1, p.277; Vol. 4, p.478.
-
Bansal, M. et al. (2017). Synthesis of Flavones. Biomedical Journal of Scientific & Technical Research, 1(6).
-
Kshatriya, V. et al. (2013). Synthesis of Flavone Skeleton by Different Methods. Semantic Scholar.
-
Mentis, M. (n.d.). Experiment 1: Synthesis of a Flavone. Course Hero.
-
PubChem (n.d.). CID 142839702. National Center for Biotechnology Information.
-
Ma, Y.-T. et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2293.
-
Ma, Y.-T. et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2567.
-
Ma, Y.-T. et al. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2261.
-
PubChem (n.d.). 1-[4-[(4-Fluorophenyl)methoxy]phenyl]ethanone. National Center for Biotechnology Information.
-
PrepChem (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone.
-
Chemical Communications (RSC Publishing) (n.d.). Base-induced cyclization of 1-benzyloxy-2,2,4,4-tetramethylpentan-3-ones.
-
Fengqi Youxiang (2024). 2'-Bromo-4'-fluoroacetophenone: A Versatile Intermediate in Organic Synthesis.
-
NIST (n.d.). Ethanone, 1-(4-fluorophenyl)-. NIST Chemistry WebBook.
-
Chemical Communications (RSC Publishing) (n.d.). Visible light-induced cyclization reactions for the synthesis of 1,2,4-triazolines and 1,2,4-triazoles.
-
ResearchGate (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles.
-
Biosynth (n.d.). 2-(Benzyloxy)-1-(4-fluorophenyl)ethan-1-one.
-
PubMed (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.
-
PubMed Central (n.d.). Design, synthesis and bioactivity study on oxygen-heterocyclic-based pyran analogues as effective P-glycoprotein-mediated multidrug resistance in MCF-7/ADR cell.
-
BLD Pharm (n.d.). 1-(2-Fluorophenyl)ethanone.
-
Lead Sciences (n.d.). 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone.
-
PubMed (2010). Discovery of 4-[1-[([1-[4-(trifluoromethyl)benzyl]-1H-indol-7-yl]carbonyl)amino]cyclopropyl]benzoic acid (MF-766), a highly potent and selective EP4 antagonist for treating inflammatory pain.
-
PubMed Central (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone.
-
Beilstein Journals (2023). Cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones into 3-trichloromethylindan-1-ones in triflic acid.
-
DalSpace (n.d.). The Use of Tin (IV) Chloride to Selectively Cleave Benzyl Esters.
-
ChemicalBook (2022). 2-(BENZYLOXY)-1-(2-FLUOROPHENYL)ETHANONE.
Sources
- 1. biosynth.com [biosynth.com]
- 2. 2-(Benzyloxy)-1-(2-fluorophenyl)ethanone - Lead Sciences [lead-sciences.com]
- 3. Synthesis Of Flavone Skeleton By Different Methods – Oriental Journal of Chemistry [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. mentis.uta.edu [mentis.uta.edu]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the purification of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common and complex challenges encountered during the purification of this key intermediate, providing not just solutions but the underlying principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: I have my crude this compound. What is the first step I should take before attempting purification?
A: The essential first step is to analyze your crude material using Thin Layer Chromatography (TLC). This will provide critical information about the complexity of your mixture. Dissolve a small sample of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it on a TLC plate. Develop the plate using a solvent system like 20-30% ethyl acetate in hexanes. Visualizing the plate under UV light will reveal:
-
The number of components in your mixture.
-
The relative polarity of your desired product versus the impurities.
-
A starting point for developing a solvent system for column chromatography.
Q2: What are the most common impurities I should expect?
A: The impurities present will depend heavily on the synthetic route used to prepare the compound.
-
If synthesized via Williamson Ether Synthesis (from 2-hydroxy-4-fluoroacetophenone and benzyl bromide):
-
Unreacted 2-hydroxy-4-fluoroacetophenone: This starting material is phenolic and therefore acidic. It can often be removed with a simple basic wash (e.g., 5% NaOH solution) during the reaction workup.[1]
-
Unreacted Benzyl Bromide: A non-polar and lachrymatory reagent that is typically removed via column chromatography or evaporation under high vacuum.
-
Potassium Carbonate or other inorganic bases: These are removed during the aqueous workup.[2][3]
-
-
If synthesized via Friedel-Crafts Acylation (of 3-fluorophenyl benzyl ether):
-
Unreacted Starting Material: 3-fluorophenyl benzyl ether, which is less polar than the product.
-
Regioisomers: Acylation could potentially occur at other positions on the aromatic ring, though the ortho-benzyloxy group is a strong director. Side products like the ortho-substituted isomer can sometimes form.[4]
-
Poly-acylated Products: This is less common, as the introduction of an acyl group deactivates the aromatic ring to further electrophilic substitution.[4][5][6]
-
Q3: Which primary purification method should I choose: column chromatography or recrystallization?
A: The choice depends on the nature of your crude product, as determined by your initial TLC analysis. The following decision tree illustrates the general logic.
Caption: Decision workflow for selecting the primary purification method.
-
Choose Column Chromatography if your TLC shows multiple impurities, especially if they have different polarities, or if your crude product is an oil.[7][8]
-
Choose Recrystallization if your product is a solid and appears to be relatively pure by TLC (e.g., one major spot with minor impurities). Recrystallization is an excellent final step to achieve high analytical purity.[9][10]
Troubleshooting Guide: Flash Column Chromatography
Flash column chromatography is the workhorse for purifying moderately polar organic compounds like this compound. The stationary phase is typically silica gel.[8]
Q: My compound and a key impurity have very similar Rf values on TLC. How can I improve the separation on the column?
A: This is a common challenge. Here are several strategies, starting with the simplest:
-
Optimize the Mobile Phase: A lower polarity eluent (i.e., a higher ratio of hexane to ethyl acetate) will cause all compounds to move more slowly, often increasing the separation between spots (ΔRf). Test various solvent ratios with TLC (e.g., 10%, 15%, 20% EtOAc/Hexane) to find the optimal system where your product has an Rf of ~0.2-0.3.[8]
-
Try a Different Solvent System: Sometimes, changing the polar component of the eluent can alter selectivity. For instance, substituting ethyl acetate with a different solvent like dichloromethane (DCM) or acetone might change the interaction of the solutes with the silica gel, leading to better separation. A DCM/hexane or hexane/acetone system may provide different selectivity.
-
Increase Column Length: Resolution increases with column length.[7] Using a longer column with the same diameter provides more silica gel for the separation to occur. A common rule of thumb is to use a weight of silica gel that is 50-100 times the weight of the crude sample for difficult separations.[8]
Q: My compound is streaking or "tailing" on the TLC plate and eluting from the column as a very broad band. What's wrong?
A: Tailing is often caused by one of two issues:
-
Compound Acidity: Although not strongly acidic, the α-protons of the ketone can interact strongly with the slightly acidic silica gel.[7] To mitigate this, you can add a small amount (0.1-0.5%) of a modifier like triethylamine to your eluent to neutralize the acidic sites on the silica.
-
Overloading: Too much sample was loaded onto the column. The initial band of material applied to the silica should be as narrow as possible. If the sample is too concentrated or too large in volume, it leads to broad, poorly resolved bands. Ensure your sample is fully dissolved in a minimal amount of solvent before loading. A good practice is to adsorb the crude material onto a small amount of silica gel and load it as a dry powder (see protocol below).[11]
Q: I loaded my sample, but the column packing has cracked or developed channels. Is the run ruined?
A: Cracks and channels are detrimental because they allow the solvent to bypass the stationary phase, ruining the separation.[7] This is often caused by the silica running dry or by thermal gradients (e.g., a hot eluent mixture cooling). While it is difficult to fix mid-run, the best course of action is to prevent it:
-
Proper Packing: Pack the column as a slurry of silica gel in the initial eluent to ensure a homogenous, bubble-free bed.[11]
-
Maintain Solvent Head: Never let the level of the eluent drop below the top of the silica bed.[8]
The diagram below outlines a troubleshooting workflow for common column chromatography issues.
Caption: Troubleshooting flowchart for flash column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity if your target compound is a solid. The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[10]
Q: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound comes out of solution as a liquid (oil) rather than a solid crystal lattice.
-
Cause: The boiling point of the solvent is too high, or the solution is too concentrated.
-
Solution: Re-heat the solution until the oil redissolves completely. Add a bit more of the same solvent to make the solution slightly more dilute. Then, allow it to cool much more slowly. Slow cooling is critical; you can insulate the flask to encourage gradual temperature decrease. If using a mixed-solvent system, add more of the "good" solvent (the one your compound is more soluble in).[9]
Q: No crystals have formed, even after placing the flask in an ice bath.
A: Crystal formation requires nucleation, which can sometimes be slow to initiate.
-
Induce Nucleation: Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation to begin.
-
Seed Crystals: If you have a small amount of pure product from a previous batch, add a single tiny crystal to the solution. This "seed" will act as a template for crystal growth.
-
Concentrate the Solution: It's possible your solution is too dilute. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen, then attempt to cool again. Be careful not to over-concentrate, or the product may "crash out" with impurities.
Q: My final yield is very low after recrystallization. How can I improve recovery?
A: Low yield typically means too much of your compound remained dissolved in the cold solvent (the "mother liquor").
-
Use the Minimum Amount of Hot Solvent: The most common error is adding too much solvent during the initial dissolution step. Use only the absolute minimum volume of boiling solvent required to fully dissolve your crude solid.[10][12]
-
Cool Thoroughly: Ensure the flask has spent adequate time in an ice bath (at least 30 minutes) to maximize precipitation.[13]
-
Choose a Better Solvent: The ideal solvent is one in which your compound has high solubility when hot and very low solubility when cold. You may need to screen other solvents or solvent pairs (see table below).
Data Presentation: Recrystallization Solvent Selection
The table below provides starting points for selecting a recrystallization solvent for this compound, a moderately polar compound.
| Solvent System | Type | Rationale & Comments |
| Ethanol (95%) | Single Solvent | A good first choice. The compound is likely soluble in hot ethanol and less soluble in cold ethanol.[13] |
| Isopropanol | Single Solvent | Similar to ethanol, may offer different solubility characteristics. |
| Hexane / Ethyl Acetate | Mixed Solvent | Dissolve in minimal hot ethyl acetate, then add hot hexanes until turbidity appears. Good for removing more polar or less polar impurities. |
| Ethanol / Water | Mixed Solvent | Dissolve in minimal hot ethanol, then add hot water dropwise until the solution becomes cloudy. Clears with a few drops of ethanol. Excellent for achieving high purity.[13] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Flash Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system (e.g., 15% Ethyl Acetate / 85% Hexanes) that gives your product an Rf of 0.2-0.3.
-
Column Preparation:
-
Select a column of appropriate size (e.g., for 1g of crude material, a 40-50mm diameter column is suitable).
-
Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 50g for 1g of crude) in your starting eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[7][11]
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product (1g) in a minimal amount of a volatile solvent (e.g., 10-15 mL of DCM).
-
Add 2-3g of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder remains.
-
Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.
-
-
Elution:
-
Carefully add the eluent to the column. Use air pressure to push the solvent through the column at a steady rate.
-
Collect fractions in test tubes. Monitor the separation by collecting TLC spots from the fractions.
-
-
Isolation: Combine the pure fractions (as determined by TLC), and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization from an Ethanol/Water System
-
Dissolution: Place the crude solid (e.g., 1g) in an Erlenmeyer flask with a stir bar. Add a small volume of 95% ethanol (e.g., 5 mL) and heat the mixture to a gentle boil on a hotplate with stirring.
-
Add Minimum Solvent: Continue adding hot ethanol dropwise until the solid just dissolves completely. Avoid adding a large excess.[13]
-
Induce Precipitation: While the solution is still hot, add hot deionized water dropwise until you observe a persistent cloudiness (turbidity).
-
Re-dissolve: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. You now have a saturated solution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature undisturbed. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold 50:50 ethanol/water.
-
Drying: Allow the crystals to dry on the filter under vacuum, then transfer them to a watch glass to air dry or dry in a vacuum oven.
References
- Identifying side products in Friedel-Crafts acyl
- Column chrom
- Supporting Information for "Enantioselective α-Trifluoromethylthiolation of Acyclic Esters via Copper-Catalyzed Asymmetric Three-Component Radical Relay". Caltech Authors.
- Supporting Information for "Silver-Catalyzed Direct C-H Azidation of Arenes". The Royal Society of Chemistry.
-
1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Ma, Y. T., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(9), o2293. [Link]
-
1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Ma, Y. T., et al. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1129. [Link]
- Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
- Recrystallization. Professor Dave Explains. (2020). YouTube.
- Column Chromatography in Pharmaceutical Analysis. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2022).
- How to remove unreacted 2-hydroxy acetophenone
- Purification of Organic Compounds by Flash Column Chrom
-
1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Ma, Y. T., et al. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(Pt 9), o2294. [Link]
- Friedel-Crafts Acyl
- O Chem Recrystallization Procedure. Dr. John Davison. (2012). YouTube.
- Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. The Organic Chemistry Tutor. (2017). YouTube.
- Application Notes and Protocols for the Recrystallization of 1-(4-Chlorophenyl)-2-methylpropan-1-one. BenchChem.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. web.uvic.ca [web.uvic.ca]
- 8. rroij.com [rroij.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. m.youtube.com [m.youtube.com]
- 11. orgsyn.org [orgsyn.org]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing the Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction yield and purity.
Introduction
The synthesis of this compound, a key intermediate in the development of various pharmaceutical compounds, can present several challenges. The presence of a protected phenol and a halogenated, activated aromatic ring necessitates precise control over reaction conditions to avoid common pitfalls such as low yield, side product formation, and purification difficulties. This guide provides a structured approach to troubleshoot and optimize your synthetic protocol.
Frequently Asked Questions (FAQs)
Here we address some of the most common issues encountered during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the primary contributing factors?
A1: Low yields in the synthesis of this compound typically stem from several key issues:
-
Suboptimal Friedel-Crafts Acylation Conditions: The core of this synthesis is a Friedel-Crafts acylation. The success of this reaction is highly dependent on the choice and amount of Lewis acid catalyst, solvent, temperature, and reaction time.[1]
-
Deactivation of the Catalyst: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents or solvent will deactivate the catalyst, leading to a stalled or incomplete reaction.[1]
-
Side Reactions: The starting material, 1-(benzyloxy)-3-fluorobenzene, has multiple potential sites for acylation, and other side reactions can compete with the desired transformation.
-
Product Purification Losses: The final product may be lost during workup and purification steps if the protocol is not optimized.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side products and how can I minimize them?
A2: The formation of multiple products is a common challenge. The most likely side products are isomers of the desired product and products resulting from cleavage of the benzyl ether.
-
Isomeric Products: While the benzyloxy group strongly directs acylation to the ortho and para positions, the fluorine atom also has a directing effect. This can lead to the formation of other acylated isomers. Steric hindrance from the bulky benzyloxy group generally favors acylation at the position para to it (the desired product).[2]
-
O-debenzylation: The Lewis acid used in the Friedel-Crafts acylation can catalyze the cleavage of the benzyl ether, leading to the formation of 1-(4-fluoro-2-hydroxyphenyl)ethanone.
-
Polyacylation: Although the first acyl group deactivates the ring to further substitution, under harsh conditions, a second acylation can occur.[2][3]
To minimize these side products, it is crucial to control the reaction temperature and use the appropriate stoichiometry of reagents and catalyst.
Q3: How does the choice of acylating agent affect the reaction?
A3: The most common acylating agents for Friedel-Crafts reactions are acetyl chloride and acetic anhydride.
-
Acetyl Chloride: This is a highly reactive acylating agent that readily forms the acylium ion with a Lewis acid. Its high reactivity can sometimes lead to more side reactions if not controlled carefully.
-
Acetic Anhydride: This is a less reactive but often cleaner alternative. It may require slightly more forcing conditions (e.g., higher temperature or longer reaction time) but can lead to a cleaner reaction profile with fewer side products.[4]
The choice between the two will depend on the specific reactivity of your substrate and the desired balance between reaction rate and selectivity.
Troubleshooting Guide: A Step-by-Step Approach to Optimizing Your Synthesis
This section provides a detailed, structured workflow for troubleshooting and optimizing the synthesis of this compound.
Workflow for Troubleshooting Low Yield
Caption: A stepwise workflow for troubleshooting low yields.
Reagent and Solvent Quality: The Foundation of a Successful Reaction
Issue: The presence of impurities, especially water, can drastically reduce the yield of a Friedel-Crafts acylation.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven at >100°C for several hours and cool under an inert atmosphere (nitrogen or argon).
-
Use freshly distilled or commercially available anhydrous solvents. Dichloromethane or 1,2-dichloroethane are common choices.
-
Ensure the Lewis acid (e.g., AlCl₃) is a fresh, free-flowing powder. Clumpy or discolored AlCl₃ may have been exposed to moisture and should not be used.
-
-
Verify Starting Material Purity:
-
Confirm the purity of 1-(benzyloxy)-3-fluorobenzene using techniques like NMR or GC-MS. Impurities can interfere with the reaction.
-
Optimizing the Lewis Acid Catalyst
Issue: The amount and type of Lewis acid are critical. Too little will result in an incomplete reaction, while too much can lead to side reactions and product complexation.
Troubleshooting Steps:
-
Stoichiometry: For Friedel-Crafts acylation, a stoichiometric amount of the Lewis acid is often required because the product ketone can form a complex with the catalyst.[5] Start with 1.1 to 1.5 equivalents of AlCl₃. If the yield is still low, a slight increase to 2.0-3.0 equivalents may be beneficial, particularly to drive the reaction to completion.[6]
-
Alternative Lewis Acids: If AlCl₃ proves problematic, consider alternative Lewis acids. Metal triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) can be effective and are often more tolerant to functional groups.[7] Boron trifluoride etherate (BF₃·OEt₂) is another option that can offer different selectivity.[8]
Fine-Tuning Reaction Temperature and Time
Issue: The reaction temperature influences both the rate of reaction and the formation of side products.
Troubleshooting Steps:
-
Temperature Control:
-
Start the reaction at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the acylating agent.
-
After the initial addition, the reaction can be allowed to slowly warm to room temperature.
-
If the reaction is sluggish, gentle heating (40-50 °C) may be necessary. However, be cautious as higher temperatures can promote debenzylation and isomer formation.[2]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will help you determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times.
-
Workup and Purification
Issue: Improper workup can lead to product loss or the introduction of impurities.
Troubleshooting Steps:
-
Quenching: The reaction must be carefully quenched by slowly pouring the reaction mixture into a mixture of crushed ice and concentrated HCl.[6] This will break up the aluminum chloride-ketone complex.
-
Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions to ensure complete recovery of the product.
-
Purification: The crude product will likely require purification by column chromatography. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point.
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation using Acetyl Chloride
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane via syringe. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1-(benzyloxy)-3-fluorobenzene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Reaction: Add the solution from the dropping funnel to the AlCl₃ suspension dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. Stir until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Data Presentation: Optimizing Reaction Conditions
| Entry | Lewis Acid (eq.) | Acylating Agent (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.2) | Acetyl Chloride (1.1) | 0 to RT | 4 | 65 |
| 2 | AlCl₃ (1.5) | Acetyl Chloride (1.1) | 0 to RT | 4 | 75 |
| 3 | AlCl₃ (1.2) | Acetic Anhydride (1.2) | RT to 40 | 6 | 70 |
| 4 | BF₃·OEt₂ (2.0) | Acetyl Chloride (1.1) | 0 to RT | 8 | 55 |
This table presents hypothetical data for illustrative purposes.
Mechanistic Considerations
Understanding the underlying mechanism is key to effective troubleshooting.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. youtube.com [youtube.com]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions regarding the synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. As Senior Application Scientists, we have compiled this resource to address common challenges, drawing from established literature and our experience in synthetic organic chemistry. Our goal is to equip you with the knowledge to identify, mitigate, and resolve issues related to impurities in this critical synthetic process.
Troubleshooting Guide: Addressing Common Synthesis Challenges
This section tackles specific problems you might encounter during the synthesis of this compound, providing potential causes and actionable solutions.
Question 1: My final product has a persistent yellow or brownish tint, even after initial purification. What are the likely impurities, and how can I remove them?
Answer:
Discoloration is a common issue that typically points to the presence of minor, highly conjugated impurities. In the synthesis of this compound, these can arise from several sources.
Potential Cause 1: Oxidation of Phenolic Species
If the precursor, 1-(4-fluoro-2-hydroxyphenyl)ethanone, is not fully consumed during the benzylation step, it is susceptible to oxidation. Phenols can oxidize to form colored quinone-type structures, which can be difficult to remove.
-
Underlying Issue: Incomplete benzylation or exposure to air during workup or storage of the phenolic intermediate.
-
Troubleshooting Steps:
-
Ensure Complete Benzylation: Monitor the reaction closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete disappearance of the starting phenol.
-
Inert Atmosphere: During the benzylation reaction and subsequent workup, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Purification:
-
Activated Carbon: Treatment of a solution of the crude product with activated carbon can be effective in adsorbing these colored impurities.
-
Recrystallization: Careful recrystallization, possibly with a multi-solvent system (e.g., ethanol/water or ethyl acetate/hexanes), can help in isolating the pure, colorless product.
-
-
Potential Cause 2: Impurities from Benzyl Bromide
Commercial benzyl bromide can contain impurities such as benzaldehyde or benzyl alcohol, or it can degrade upon storage, especially with exposure to light and moisture. These impurities can lead to colored by-products.
-
Underlying Issue: Use of aged or low-purity benzyl bromide.
-
Troubleshooting Steps:
-
Reagent Quality: Use freshly opened or purified benzyl bromide. If the purity is suspect, it can be purified by distillation under reduced pressure.
-
Storage: Store benzyl bromide in a dark, cool, and dry place.
-
Question 2: My ¹H NMR spectrum shows unexpected signals, suggesting the presence of an isomer. What is the likely structure of this isomer and how is it formed?
Answer:
The most probable isomeric impurity is 1-(2-(benzyloxy)-6-fluorophenyl)ethanone. Its formation is a direct consequence of the initial Friedel-Crafts acylation step.
Origin of the Isomer: Regioselectivity in Friedel-Crafts Acylation
The synthesis typically begins with the Friedel-Crafts acylation of 3-fluorophenol. The hydroxyl (-OH) and fluoro (-F) groups are both ortho-, para-directing for electrophilic aromatic substitution. This leads to acylation at positions ortho and para to these activating groups.
Caption: Regioselectivity in the Friedel-Crafts acylation of 3-fluorophenol.
Mitigation and Removal:
-
Reaction Conditions: The regioselectivity of Friedel-Crafts acylation can be influenced by the Lewis acid catalyst, solvent, and temperature. While complete suppression of the undesired isomer is challenging, optimization of these parameters may improve the isomeric ratio.[1]
-
Purification: The two isomers, 1-(4-fluoro-2-hydroxyphenyl)ethanone and 1-(2-fluoro-6-hydroxyphenyl)ethanone, will have different polarities and can usually be separated by silica gel column chromatography before the benzylation step. This is often the most practical approach.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should be aware of in the synthesis of this compound?
A1: The common impurities can be classified based on their origin in the synthetic process.
| Impurity Class | Specific Example | Potential Source |
| Starting Materials | 3-Fluorophenol, Benzyl Bromide | Incomplete reaction. |
| Intermediates | 1-(4-fluoro-2-hydroxyphenyl)ethanone | Incomplete benzylation. |
| Isomeric By-products | 1-(2-(benzyloxy)-6-fluorophenyl)ethanone | Lack of regioselectivity in Friedel-Crafts acylation. |
| Side-reaction Products | Dibenzyl ether | Self-condensation of benzyl bromide under basic conditions. |
| Reagent-derived Impurities | Benzaldehyde, Benzyl alcohol | Impurities in or degradation of benzyl bromide. |
Q2: Can you provide a representative analytical method for assessing the purity of my product?
A2: A standard method for purity assessment is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The following is a good starting point for method development.
| HPLC Parameter | Suggested Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (with 0.1% formic or phosphoric acid) |
| Gradient | Start with a higher percentage of water and gradually increase the percentage of acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 248 nm |
| Injection Volume | 10 µL |
This method should be able to separate the main product from unreacted starting materials and most common by-products. Method validation according to ICH guidelines is recommended for quantitative analysis.[2][3][4]
Q3: What is a general, reliable protocol for the benzylation step?
A3: The benzylation of 1-(4-fluoro-2-hydroxyphenyl)ethanone is a Williamson ether synthesis. Here is a typical laboratory-scale procedure.[5][6][7]
Caption: A typical workflow for the Williamson ether synthesis step.
Experimental Protocol:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-(4-fluoro-2-hydroxyphenyl)ethanone (1.0 eq.), finely powdered potassium carbonate (1.5-2.0 eq.), and a suitable volume of acetone.
-
Reagent Addition: To the stirring suspension, add benzyl bromide (1.1-1.2 eq.).
-
Reaction: Heat the mixture to reflux (around 56 °C for acetone). Monitor the reaction's progress by TLC until the starting phenol is consumed. This typically takes 3-6 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium salts and wash them with a small amount of acetone.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethyl acetate/hexanes mixture to afford pure this compound as a white solid.
References
- Supporting Information for various organic compounds.
- The Royal Society of Chemistry. Supporting Information for synthetic routes of chalcone derivatives.
-
Ma, Y.-T., et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2293. [Link]
- Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(10), 5553-5558.
-
Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
- Navarro-Vázquez, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 646-653.
- World Journal of Pharmaceutical Research. (Provides examples of HPLC method development).
- BenchChem. Overcoming Challenges in Friedel-Crafts Acylation of 3-Substituted Thiophenes.
- Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Molecules, 21(11), 1471.
- Stoltz, B. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(1), 217-219.
-
Khan Academy. Friedel-Crafts acylation. (Educational video on the mechanism). [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. (Provides an overview and recent literature). [Link]
-
Ma, Y.-T., et al. (2011). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(11), o2932. [Link]
-
Ma, Y.-T., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(6), o1434. [Link]
-
Hyma Synthesis Pvt. Ltd. (Commercial supplier, indicates availability of related compounds). [Link]
- BenchChem. 1,2-Bis(4-fluorophenyl)ethanone.
- BenchChem. HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone. (Example of an HPLC method for a similar compound).
- Das, A., et al. (2016). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. The Journal of Organic Chemistry, 81(15), 6256-6266.
-
Chemistry LibreTexts. Friedel-Crafts Reactions. (Educational resource on the topic). [Link]
- CIPAC. Multi-active method for the analysis of active substances in formulated products. (Provides general guidance on analytical method development).
-
PubChem. 1-(4-Fluoro-3-hydroxyphenyl)ethanone. (Chemical data for a related compound). [Link]
-
NIST WebBook. Ethanone, 1-(4-fluorophenyl)-. (Thermochemical data for a related compound). [Link]
-
Yeole, R. D., et al. (2005). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Indian Journal of Pharmaceutical Sciences, 67(1), 79-82. [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. John Wiley & Sons.
-
Priyanka, P., et al. (2020). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 5(11), x201103. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. cipac.org [cipac.org]
- 4. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Welcome to the technical support guide for 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis and subsequent reactions of this versatile intermediate. Our goal is to provide not just solutions, but also the underlying scientific principles to empower your experimental success.
Section 1: Synthesis of this compound
The most common route to synthesize this compound is via the Williamson ether synthesis, starting from 2',4'-dihydroxyacetophenone. This involves the selective benzylation of the hydroxyl group at the 2-position.
Frequently Asked Questions (FAQs)
Q1: I am getting a mixture of mono- and di-benzylated products. How can I improve the selectivity for the desired mono-benzylated product?
A1: This is a classic challenge of regioselectivity. The hydroxyl group at the 2-position is typically more acidic and forms a stronger intramolecular hydrogen bond with the acetyl group's carbonyl oxygen. This can influence its reactivity. To favor mono-benzylation at the desired position:
-
Choice of Base and Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of a mild base like potassium carbonate (K₂CO₃). Stronger bases like sodium hydride (NaH) can lead to the formation of the dianion, increasing the likelihood of di-benzylation.
-
Reaction Temperature: Running the reaction at a moderate temperature (e.g., refluxing in acetone) can provide enough energy for the reaction to proceed without favoring the less-desired di-benzylation.[1][2]
-
Controlled Addition of Benzyl Bromide: Adding the benzyl bromide solution dropwise to the reaction mixture can help maintain a low concentration of the alkylating agent, thus favoring the more reactive hydroxyl group.
Q2: My reaction is sluggish and gives a low yield. What can I do to improve it?
A2: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure your starting materials, especially the 2',4'-dihydroxyacetophenone and benzyl bromide, are pure. Impurities can interfere with the reaction. Also, confirm the activity of your base.
-
Solvent Choice: Acetone or acetonitrile are common solvents for this reaction. Ensure they are anhydrous, as water can hydrolyze the benzyl bromide and deactivate the base.
-
Reaction Time and Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, a slight increase in temperature or the addition of a catalytic amount of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI) can sometimes facilitate the reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established Williamson ether synthesis procedures.[1][2][3]
-
Reaction Setup: To a solution of 2',4'-dihydroxyacetophenone (1.0 eq) in anhydrous acetone, add potassium carbonate (1.2 eq).
-
Addition of Benzyl Bromide: Stir the mixture at room temperature for 30 minutes. Then, add benzyl bromide (1.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Section 2: Reactions Involving this compound
This intermediate is often used in subsequent reactions, such as deprotection of the benzyl group or modifications at the acetyl group.
Troubleshooting Guide: Debenzylation
The removal of the benzyl protecting group is a common subsequent step to yield the free phenol. The primary method for this is catalytic hydrogenation.
Issue 1: Incomplete Debenzylation
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst can lose activity over time. Ensure you are using a fresh or properly stored catalyst. The catalyst loading is also crucial; typically 5-10 mol% is sufficient.
-
Hydrogen Pressure: While atmospheric pressure of hydrogen is often sufficient, some substrates may require higher pressures. This can be achieved using a Parr hydrogenator.[4]
-
Solvent: Protic solvents like ethanol or methanol are generally effective. Ensure the substrate is fully dissolved.
-
Reaction Time: Monitor the reaction by TLC. If the reaction is slow, it may require a longer reaction time or a fresh batch of catalyst.
Issue 2: Side Reactions During Debenzylation
-
Over-reduction: In some cases, the ketone functionality can be reduced to an alcohol. To avoid this, carefully monitor the reaction and stop it as soon as the starting material is consumed. Using a less reactive catalyst or milder conditions (e.g., transfer hydrogenation with a hydrogen donor like ammonium formate) can also be beneficial.
-
Alternative Deprotection Methods: If catalytic hydrogenation is problematic, consider alternative methods for benzyl ether cleavage. These include using strong acids (e.g., HBr in acetic acid), but this is only suitable for acid-stable molecules.[5] Another option is using Lewis acids like boron trichloride (BCl₃).[6]
Experimental Protocol: Catalytic Hydrogenation for Debenzylation
-
Setup: Dissolve this compound (1.0 eq) in ethanol in a flask suitable for hydrogenation.
-
Catalyst: Add 10% Pd/C (5-10 mol%).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the debenzylated product.
Visualization of the Debenzylation Workflow
Caption: Workflow for Catalytic Hydrogenation.
Troubleshooting Guide: Reactions at the Acetyl Group
The acetyl group can undergo various transformations, such as reduction to an alcohol, α-halogenation, or condensation reactions.
Issue: Low Yield in α-Bromination
-
Reagents: Use a stable source of bromine, such as N-bromosuccinimide (NBS), with a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent like carbon tetrachloride.
-
Light Sensitivity: The reaction should be carried out in the dark or under a red light to prevent unwanted side reactions.
-
Acid Scavenger: The reaction generates HBr as a byproduct, which can potentially cleave the benzyl ether. Adding a non-nucleophilic base like pyridine can scavenge the acid.
Section 3: Purification Challenges
Q: I am having difficulty separating my product from the starting material/byproducts by column chromatography. What are my options?
A: If co-elution is an issue, consider these strategies:
-
Solvent System Optimization: Experiment with different solvent systems for your column. A change in the polarity or the type of solvent (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter the separation profile.
-
Recrystallization: If your product is a solid, recrystallization is an excellent purification technique that can often provide highly pure material.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative TLC or HPLC can be effective.
Data Summary Table
| Reaction Type | Common Issue | Recommended Solution |
| Synthesis | Di-benzylation | Use 1.2 eq K₂CO₃, moderate temperature. |
| Synthesis | Low Yield | Check reagent purity, use anhydrous solvent. |
| Debenzylation | Incomplete Reaction | Use fresh catalyst, consider higher H₂ pressure. |
| Debenzylation | Ketone Reduction | Monitor reaction closely, consider transfer hydrogenation. |
| α-Bromination | Low Yield | Use NBS with initiator, protect from light. |
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Bajwa, J. S., et al. (2007). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 72(8), 3084-3087. Retrieved from [Link]
-
Stevens, E. (2018). benzyl ether cleavage [Video]. YouTube. Retrieved from [Link]
-
McLaughlin, M., et al. (2012). Synthesis of α-Hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144-5148. Retrieved from [Link]
-
Scribd. (n.d.). 4 Hydroxy Acetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
Ma, Y.-T., et al. (2010). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2555. Retrieved from [Link]
-
Ma, Y.-T., et al. (2010). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2293. Retrieved from [Link]
-
McLaughlin, M., et al. (2012). Synthesis of α-hydroxyacetophenones. The Journal of Organic Chemistry, 77(11), 5144-5148. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved from [Link]
-
Ma, Y.-T., et al. (2010). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2817. Retrieved from [Link]
Sources
- 1. 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Technical Support Center: 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Welcome to the technical support guide for 1-(2-(benzyloxy)-4-fluorophenyl)ethanone (CAS No. 106245-03-8). This document is designed for researchers, medicinal chemists, and process development scientists to ensure the long-term stability and integrity of this critical chemical intermediate. Improper handling and storage can lead to degradation, impacting experimental reproducibility and final product purity. This guide provides answers to frequently asked questions, troubleshooting advice for common issues, and detailed protocols grounded in chemical principles.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound? For long-term stability (months to years), this compound should be stored at or below -20°C in a tightly sealed container.[1] To further mitigate degradation, it is best practice to displace the headspace of the container with an inert gas like argon or nitrogen.
Q2: I only need to use the compound for a few days. Can I store it in the refrigerator or at room temperature? For short-term storage (days), refrigeration at 2-8°C is acceptable.[2] Room temperature storage is not recommended, but the compound can be handled on the benchtop for the duration of an experiment.[3][4] Always allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture, which can introduce water and accelerate potential hydrolysis.[5]
Q3: What are the visible signs of degradation? The pure compound should be a solid. Any noticeable change in appearance, such as discoloration (e.g., developing a yellow or brown tint), clumping, or melting at room temperature, may indicate degradation or contamination. An unexpected or altered odor can also be a sign of decomposition.
Q4: Is this compound sensitive to light or air? Yes. The benzylic ether linkage is susceptible to slow oxidation, a process that can be accelerated by exposure to oxygen (air) and light, particularly UV light.[6][7] Aromatic ketones can also be photosensitive. Therefore, the compound should always be stored in a light-protective container, such as an amber glass vial.[5][8]
Q5: What chemicals or materials are incompatible with this compound? You should avoid storing this compound with or near strong oxidizing agents, strong bases, and strong reducing agents.[9][10][11]
-
Strong Oxidizing Agents: Can attack the benzylic ether, leading to cleavage.
-
Strong Bases: May promote side reactions or degradation.
-
Strong Reducing Agents: Can reduce the ketone functional group.
Section 2: Troubleshooting Guide
This section addresses common problems encountered in experiments that may be linked to the stability or purity of this compound.
| Problem Encountered | Potential Cause | Recommended Solution & Action |
| Lower than expected yield in subsequent reaction. | Compound Degradation: The molar quantity of the starting material is lower than calculated due to the presence of degradation products. | 1. Verify Purity: Before use, run a quick purity check using the protocol in Section 3.2. 2. Confirm Storage: Ensure the compound has been stored according to the recommendations in Table 1. 3. Use a Fresh Batch: If degradation is suspected, use a new, unopened vial of the compound. |
| Multiple new spots appear on a Thin-Layer Chromatography (TLC) plate. | Formation of Degradation Products: Improper storage has led to the formation of new, related substances. The most common degradation product is 2-hydroxy-4-fluoroacetophenone, which is more polar and will have a lower Rf value. | 1. Identify Impurities: Co-spot your material with a known standard if available. 2. Assess Severity: If the impurity spots are significant, the material may not be suitable for your experiment. 3. Purify if Necessary: For small-scale experiments, flash column chromatography may be used to repurify the material, though obtaining a fresh batch is often more efficient. |
| Inconsistent results between experiments. | Variable Compound Integrity: The compound may be degrading over time due to repeated handling, such as frequent freeze-thaw cycles or opening the container in ambient air. | 1. Aliquot the Material: Upon receiving a new batch, divide it into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the bulk material.[7] 2. Follow Handling Protocol: Strictly adhere to the handling protocol outlined in Section 3.1 for every use. |
Section 3: Protocols & Best Practices
Protocol 3.1: Recommended Storage and Handling Workflow
This protocol outlines the best practices from receiving the compound to its use in an experiment.
Caption: Workflow for proper handling of this compound.
Step-by-Step Methodology:
-
Receipt and Inspection: Upon arrival, inspect the container for any damage to the seal or cap.
-
Inventory Logging: Record the date of receipt and batch number in your lab inventory system.
-
Long-Term Storage: Immediately place the sealed container in a designated -20°C freezer that is not subject to frequent temperature fluctuations.
-
Retrieval for Use: When needed, retrieve the container from the freezer.
-
Equilibration: Do not open the container while cold. Allow it to sit on the benchtop until it has fully equilibrated to ambient temperature. This prevents moisture from condensing on the compound.
-
Weighing: If possible, weigh the required amount in an inert atmosphere (e.g., a glovebox). If not, work quickly and flush the container's headspace with nitrogen or argon before re-sealing.
-
Return to Storage: Tightly reseal the container, ensuring the cap liner is correctly seated, and promptly return it to the -20°C freezer.
Protocol 3.2: Assessing Compound Purity by TLC
This is a quick method to check for the presence of the primary degradation product.
-
Prepare TLC Plate: On a silica gel TLC plate, draw a baseline in pencil.
-
Spot the Sample: Dissolve a small amount of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane). Spot this solution on the baseline.
-
Develop the Plate: Place the plate in a developing chamber containing a mobile phase of 20% Ethyl Acetate in Hexane . Allow the solvent front to travel up the plate.
-
Visualize: Remove the plate and visualize under a UV lamp (254 nm).
-
Analyze:
-
Pure Compound: A single, major spot should be visible.
-
Degraded Compound: Look for a second spot with a lower Rf value (closer to the baseline). This is indicative of the more polar degradation product, 2-hydroxy-4-fluoroacetophenone. The relative intensity of this spot indicates the extent of degradation.
-
Section 4: Technical Deep Dive: Stability Profile
Chemical Structure and Susceptible Moieties
This compound has three key regions:
-
Aromatic Ketone: A generally stable functional group, but its alpha-protons can be reactive under basic conditions.
-
Fluorophenyl Ring: The carbon-fluorine bond is exceptionally strong and stable. The fluorine atom is not a point of instability.
-
Benzyl Ether: This is the most labile part of the molecule under typical storage and handling conditions. The C-O bond can be cleaved, and the benzylic protons (the -CH2- group) are susceptible to oxidation.
Potential Degradation Pathway
The primary non-microbial degradation pathway of concern during storage is the oxidative cleavage of the benzyl ether. This process, often initiated by light, heat, or trace metal catalysts, can lead to the de-benzylation of the molecule.
Caption: Potential oxidative cleavage of the benzyl ether linkage.
Summary of Storage Recommendations
The following table consolidates the optimal conditions for maintaining the integrity of this compound.
| Parameter | Recommendation | Rationale & Notes |
| Temperature (Long-Term) | -20°C or below | Minimizes the rate of all potential degradation pathways.[1] |
| Temperature (Short-Term) | 2-8°C | Acceptable for brief periods (days) when frequent access is needed.[2] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces oxygen and moisture, preventing oxidative degradation and hydrolysis.[5] |
| Container | Amber Glass Vial with PTFE-lined Cap | Protects from photo-degradation and provides an inert, chemically resistant, and tight seal.[5][7][8] |
| Avoid | Light, Moisture, Heat, and Incompatible Chemicals | These factors are primary drivers of chemical degradation.[6][9][12] |
Section 5: References
-
QW-7663 - Safety Data Sheet. (2023). Combi-Blocks, Inc.
-
Safety Data Sheet - this compound. (2024). CymitQuimica / Fluorochem Ltd.
-
Safety Data Sheet - 4'-Fluoroacetophenone. (2023). Thermo Fisher Scientific.
-
Safety Data Sheet - 1-(3-Ethoxy-4-fluorophenyl)ethanone. (n.d.). AK Scientific, Inc.
-
Safety Data Sheet - 2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone. (2024). CymitQuimica.
-
The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Grainger.
-
Safety Data Sheet - 4-Chloro-1-(4-fluorophenyl)-1-butanone. (2025). Thermo Fisher Scientific.
-
Aromatic Waters. (n.d.). Textbook of Cosmetic Formulations.
-
The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Sigma-Aldrich.
-
Keeping Your Aromatics Fresh - How to Properly Store Essential Oils. (2024). Eden Botanicals.
-
2-(Benzyloxy)-1-(2-fluorophenyl)ethanone. (n.d.). Lead Sciences.
-
4'-Fluoroacetophenone (1-(4-Fluorophenyl)ethan-1-one). (n.d.). MedChemExpress.
-
1-(4-Fluorophenyl)ethanone. (n.d.). BLD Pharm.
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- 1. combi-blocks.com [combi-blocks.com]
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- 4. 403-42-9|1-(4-Fluorophenyl)ethanone|BLD Pharm [bldpharm.com]
- 5. The Proper Storage and Handling of Volatile Analytical Standards [sigmaaldrich.com]
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- 11. fishersci.com [fishersci.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Welcome to the technical support center for the synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this synthetic procedure. Our goal is to equip you with the knowledge to identify, mitigate, and resolve side reactions, ultimately improving the yield and purity of your target compound.
Introduction to the Synthesis
The synthesis of this compound is a critical step in the preparation of various pharmaceutical intermediates. The most common route involves the Friedel-Crafts acylation of 1-(benzyloxy)-3-fluorobenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact the outcome. This guide will delve into the intricacies of these challenges and provide practical solutions.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address the specific issues you may encounter.
Q1: My reaction is producing a complex mixture of products, and the yield of the desired this compound is low. What are the likely side reactions?
The primary side reactions in this synthesis are the Fries rearrangement and debenzylation . These competing pathways lead to the formation of undesired byproducts, complicating purification and reducing the overall yield.
-
Fries Rearrangement: This is an intramolecular rearrangement of the initially formed O-acylated intermediate (if any) or rearrangement of the starting material under certain conditions to yield isomeric hydroxyacetophenones. In this specific synthesis, the Fries rearrangement of a potential O-acylated intermediate of residual phenols or rearrangement of the starting material itself can lead to the formation of isomeric products. *[1][2] Debenzylation: The benzyl protecting group can be cleaved under the acidic conditions of the Friedel-Crafts reaction, leading to the formation of 2-acetyl-5-fluorophenol.
Q2: I suspect Fries rearrangement is occurring. How can I confirm this and what conditions favor this side reaction?
The Fries rearrangement is a Lewis acid-catalyzed rearrangement of a phenyl ester to a hydroxyaryl ketone. I[1]n the context of your synthesis, if there are any phenolic impurities or if the reaction conditions are harsh, you might observe the formation of isomeric hydroxyacetophenones.
Confirmation:
-
TLC Analysis: The Fries rearrangement products are typically more polar than the desired product due to the presence of a free hydroxyl group. They will exhibit lower Rf values on a TLC plate.
-
NMR Spectroscopy: 1H NMR spectroscopy is a powerful tool for identifying the Fries rearrangement product. Look for a characteristic downfield shift of the aromatic protons ortho and para to the newly introduced hydroxyl group, and the disappearance of the benzylic protons signal.
Conditions Favoring Fries Rearrangement:
-
High Temperatures: Higher reaction temperatures tend to favor the thermodynamically more stable ortho-acylated product of the Fries rearrangement. *[1] Strong Lewis Acids: The choice and stoichiometry of the Lewis acid are critical. Strong Lewis acids like AlCl3 can promote the rearrangement. *[2] Prolonged Reaction Times: Extended reaction times can provide more opportunity for the rearrangement to occur.
Mitigation Strategies:
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction. *[3] Choice of Lewis Acid: Consider using a milder Lewis acid, such as ZnCl2 or FeCl3, which may be less prone to inducing the rearrangement. *[4] Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to avoid prolonged exposure to the acidic conditions.
Q3: My main byproduct appears to be the debenzylated product. What causes this and how can I prevent it?
Debenzylation, the cleavage of the benzyl ether, is a common side reaction under Friedel-Crafts conditions, especially with strong Lewis acids. T[5]he benzyl group is labile in the presence of strong acids, leading to the formation of a carbocation and subsequent cleavage.
Confirmation:
-
Mass Spectrometry: The debenzylated product will have a molecular weight corresponding to the loss of the benzyl group (91 g/mol ).
-
NMR Spectroscopy: In the 1H NMR spectrum, the characteristic signals for the benzylic protons (typically around 5.0-5.2 ppm) will be absent. A new phenolic proton signal will appear.
Conditions Favoring Debenzylation:
-
Excess Lewis Acid: Using a large excess of a strong Lewis acid like AlCl3 can promote debenzylation.
-
High Temperatures: Elevated temperatures can facilitate the cleavage of the C-O bond of the benzyl ether.
-
Presence of Protic Acids: Traces of water or other protic acids can exacerbate debenzylation.
Mitigation Strategies:
-
Stoichiometry of Lewis Acid: Use the minimum effective amount of the Lewis acid. Stoichiometric amounts are often sufficient for acylation. *[6] Strict Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents to minimize the presence of protic acids.
-
Lower Reaction Temperature: As with the Fries rearrangement, maintaining a low temperature is crucial.
Q4: I am observing poor regioselectivity, with acylation occurring at different positions on the aromatic ring. How can I improve the selectivity for the desired ortho position to the benzyloxy group?
The regioselectivity of Friedel-Crafts acylation is governed by the electronic and steric effects of the substituents on the aromatic ring. In 1-(benzyloxy)-3-fluorobenzene, the benzyloxy group is an ortho, para-directing activator, while the fluorine atom is an ortho, para-directing deactivator. The interplay between these two groups determines the position of acylation.
Factors Influencing Regioselectivity:
-
Directing Effects: The powerful activating effect of the benzyloxy group primarily directs the incoming electrophile to the positions ortho and para to it. The fluorine atom's deactivating effect is weaker.
-
Steric Hindrance: The bulky benzyloxy group can sterically hinder acylation at the adjacent ortho position, potentially favoring the para position.
[7]Strategies to Enhance Ortho-Selectivity:
-
Chelation Control: The oxygen of the benzyloxy group can chelate with the Lewis acid and the acylating agent, directing the acylation to the ortho position. The choice of Lewis acid can influence the strength of this chelation.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Less polar solvents may favor the ortho product.
[1]| Parameter | Condition Favoring Ortho-Acylation | Condition Favoring Para-Acylation | | :--- | :--- | :--- | | Temperature | Higher Temperatures | Lower Temperatures |[3] | Lewis Acid | Potentially chelating Lewis acids (e.g., TiCl4) | Bulkier Lewis acids |[7] | Solvent | Non-polar solvents | Polar solvents |[1]
Experimental Protocols
Recommended Protocol for the Synthesis of this compound
This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagents.
-
Preparation:
-
Thoroughly dry all glassware in an oven at 120 °C overnight.
-
Assemble the reaction apparatus (a three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer) under an inert atmosphere (e.g., nitrogen or argon).
-
-
Reaction Setup:
-
To the reaction flask, add anhydrous aluminum chloride (AlCl3, 1.1 equivalents) and a dry, inert solvent such as dichloromethane (DCM).
-
Cool the suspension to 0 °C in an ice bath.
-
-
Addition of Reagents:
-
Slowly add acetyl chloride (1.05 equivalents) to the AlCl3 suspension with vigorous stirring.
-
In the dropping funnel, prepare a solution of 1-(benzyloxy)-3-fluorobenzene (1.0 equivalent) in dry DCM.
-
Add the solution of 1-(benzyloxy)-3-fluorobenzene dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Reaction and Monitoring:
-
After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate, 4:1). The product should have a higher Rf value than the starting material.
-
-
Work-up:
-
Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
[4]### Analytical Characterization
Accurate identification of the desired product and potential byproducts is crucial.
| Compound | Expected 1H NMR Chemical Shifts (δ, ppm) | Key Differentiating Features |
| This compound (Target) | ~7.5-7.2 (m, Ar-H), ~6.8-6.6 (m, Ar-H), ~5.1 (s, 2H, -OCH2Ph), ~2.6 (s, 3H, -COCH3) | Presence of benzylic protons signal. |
| Isomeric Hydroxyacetophenones (Fries Byproduct) | Aromatic protons shifted, absence of benzylic protons, presence of a phenolic -OH signal. | Absence of benzylic protons signal. |
| 2-acetyl-5-fluorophenol (Debenzylation Byproduct) | Aromatic protons shifted, absence of benzylic protons, presence of a phenolic -OH signal. | Absence of benzylic protons signal. |
Note: The exact chemical shifts may vary depending on the solvent and instrument.
References
-
Supporting Information. [Title of the source is not available]. [Link]
-
Wikipedia. (2023). Fries rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Fries Rearrangement. [Link]
-
Okada, Y., et al. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. Canadian Center of Science and Education. [Link]
-
University of California, Los Angeles. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). 13 Friedel-Crafts Acylation. [Link]
-
University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation. [Link]
-
Nikpassand, M., et al. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 8(39), 21873-21915. [Link]
-
Clark, J. (2016). The Reaction of Acyl Chlorides with Benzene. Chemguide. [Link]
-
Okada, Y., et al. (2021). Effect of Microwave Irradiation on the Fries Rearrangement Reactions of Acetyloxy- and Benzoyloxybenzenes. ResearchGate. [Link]
-
Copies of 1H, 13C, 19F NMR spectra. [Title of the source is not available]. [Link]
-
Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
Semantic Scholar. [Title of the source is not available]. [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol. [Link]
-
Beilstein Journal of Organic Chemistry. (2019). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs). [Link]
-
MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene. [Link]
-
Sci-Hub. (2014). Friedel–Crafts Reaction of Benzyl Fluorides: Selective Activation of C F Bonds as Enabled by Hydrogen Bonding. [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
-
ChemRxiv. (2023). Friedel-Crafts Benzylations Mediated by FeCl -based Deep Eutectic Solvents. Access to Substituted 1,1-diarylalkanes using Activated and Deactivated Electrophiles. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]
-
ResearchGate. (2019). (PDF) Friedel-Crafts Acylation. [Link]
-
Modgraph. (2006). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. [Link]
-
BioProcess International. (2025). Chromatography recent news. [Link]
-
Bio-Rad. (n.d.). Chromatography. [Link]
-
ResearchGate. (2014). Friedel-Crafts Reaction of Benzyl Fluorides: Selective Activation of C F Bonds as Enabled by Hydrogen Bonding. [Link]
-
Semantic Scholar. (2014). Friedel-Crafts reaction of benzyl fluorides: selective activation of C-F bonds as enabled by hydrogen bonding. [Link]
- Google Patents. (2015).
Sources
- 1. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 2. Fries Rearrangement [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 5. Sci-Hub. Friedel–Crafts Reaction of Benzyl Fluorides: Selective Activation of CF Bonds as Enabled by Hydrogen Bonding / Angewandte Chemie, 2014 [sci-hub.st]
- 6. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purity Enhancement of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Welcome to the technical support center dedicated to addressing the challenges associated with the purification of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve the purity of your product and ensure the reliability of your experimental outcomes.
I. Troubleshooting Guide: Addressing Common Purification Issues
This section is structured in a question-and-answer format to directly tackle specific problems you may encounter during the synthesis and purification of this compound.
Question 1: My final product is an oil or a low-melting solid, making it difficult to handle and purify. What could be the cause and how can I resolve this?
Answer:
The phenomenon you are observing is commonly referred to as "oiling out," where the product separates from the crystallization solvent as a liquid rather than a solid. This is detrimental to purification because the oil can trap impurities.[1]
Potential Causes:
-
High Impurity Levels: Significant amounts of impurities can depress the melting point of your compound, causing it to "oil out" even at temperatures where the pure compound would crystallize.[1] Common impurities can include unreacted starting materials like 2',4'-dihydroxyacetophenone or byproducts from the benzylation reaction.
-
Inappropriate Solvent Choice: The solvent system you are using for recrystallization may not be optimal. If the compound is too soluble in the chosen solvent, or if the solvent's boiling point is too high relative to the compound's melting point, it can lead to oiling out.[1]
-
Rapid Cooling: Cooling the crystallization mixture too quickly can lead to a supersaturated solution at a temperature above the compound's depressed melting point, promoting the formation of an oil.[1]
Troubleshooting Strategies:
-
Preliminary Purification: Before attempting recrystallization, consider a preliminary purification step to remove the bulk of the impurities. A simple filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate), can be very effective.
-
Solvent System Optimization:
-
Single Solvent: Experiment with different solvents to find one in which your compound is highly soluble at elevated temperatures but sparingly soluble at room temperature. Common choices for acetophenone derivatives include ethanol, methanol, isopropanol, and ethyl acetate.[1]
-
Mixed Solvent System: A mixed solvent system, such as ethanol/water or dichloromethane/hexanes, can be highly effective.[1] Dissolve your crude product in a minimal amount of the "good" solvent (in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to get a clear solution and then allow it to cool slowly.
-
-
Slow Cooling and Seeding:
-
Allow the hot, saturated solution to cool to room temperature slowly and undisturbed. Insulating the flask can help.
-
Once at room temperature, further cooling in an ice bath can maximize crystal formation.[1]
-
If crystals are slow to form, try scratching the inside of the flask with a glass rod at the meniscus or adding a "seed crystal" of the pure compound to induce crystallization.[2]
-
Question 2: My NMR spectrum shows persistent impurities that I can't remove by recrystallization. What are these impurities and what other purification techniques can I use?
Answer:
Persistent impurities that co-crystallize with your product are a common challenge. Understanding the potential impurities is key to selecting an appropriate purification strategy.
Potential Impurities:
-
Unreacted 1-(2,4-dihydroxyphenyl)ethanone: The starting material for the benzylation reaction.
-
Dibenzylated Product: 1-(2,4-bis(benzyloxy)phenyl)ethanone, formed if the reaction is not carefully controlled.
-
Benzyl Alcohol: A potential byproduct from the decomposition of benzyl bromide or cleavage of the benzyl ether.
-
Toluene: Often a byproduct of benzyl ether cleavage if reductive methods are used for deprotection in other steps.[3]
Alternative Purification Techniques:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities.
-
Stationary Phase: Silica gel is the most common choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system can be determined by thin-layer chromatography (TLC).
-
-
Acid-Base Extraction: This technique can be used to remove acidic or basic impurities.
-
To remove unreacted 1-(2,4-dihydroxyphenyl)ethanone (which is phenolic and thus acidic), you can dissolve your crude product in an organic solvent like ethyl acetate and wash it with a dilute aqueous base (e.g., 1M NaOH). The deprotonated phenol will move into the aqueous layer. Be sure to re-acidify the aqueous layer and extract it back with an organic solvent if you wish to recover the starting material.
-
-
Bisulfite Extraction for Ketones: This method can be used to separate ketones from other organic compounds. The ketone reacts with sodium bisulfite to form a charged adduct that is soluble in water.[4][5][6] This can be particularly useful if you have non-ketonic impurities. The ketone can be regenerated from the aqueous layer by adding a base.[4]
Question 3: I am observing byproducts that suggest my benzyl protecting group is being cleaved. How can I prevent this?
Answer:
The benzyloxy group is generally stable to a wide range of conditions, but it can be cleaved under certain circumstances.[7][8]
Conditions that Cleave Benzyl Ethers:
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂, Pd/C) is a common method for cleaving benzyl ethers.[3][9] If your synthetic route involves such steps after the introduction of the benzyl group, cleavage will occur.
-
Strong Acids: While generally stable to mild acids, strong acids can cleave benzyl ethers.[9]
-
Oxidative Conditions: Certain oxidizing agents, such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), can be used to cleave benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[9] Visible light can also mediate this cleavage.[10]
Strategies to Prevent Unwanted Cleavage:
-
Orthogonal Protecting Group Strategy: Plan your synthesis so that the deprotection conditions for other functional groups are compatible with the benzyl ether. For example, silyl ethers are removed with fluoride sources, which do not affect benzyl ethers, making them an excellent orthogonal pair.[7]
-
Avoid Harsh Conditions: If possible, avoid strongly acidic or reductive conditions in subsequent steps.
-
Choose a More Robust Protecting Group: If cleavage is unavoidable, consider a different protecting group that is stable to the required reaction conditions.
II. Frequently Asked Questions (FAQs)
What is the expected appearance and melting point of pure this compound?
Pure this compound is typically a white to off-white solid. A sharp melting point is a good indicator of purity. A broad melting point range suggests the presence of impurities.
What are the recommended storage conditions to maintain the purity of the compound?
To prevent degradation, store the compound in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration is recommended. Some acetophenone derivatives can be sensitive to air and light.[11]
What analytical techniques are best for assessing the purity of my product?
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure and identifying impurities. The integration of proton signals in the ¹H NMR spectrum can be used to quantify the level of impurities.[12]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the ketone (C=O) and ether (C-O-C) bonds.[13]
-
Thin-Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of your sample and to determine the appropriate solvent system for column chromatography.[14] A single spot on the TLC plate is indicative of a pure compound.[14]
-
Melting Point Analysis: A sharp melting point close to the literature value is a strong indicator of high purity.[14]
III. Detailed Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is suitable for purifying the crude product when it is a solid.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol.
-
Addition of Anti-Solvent: While the solution is still hot, add warm water dropwise until the solution becomes faintly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is ideal for removing impurities that are difficult to separate by recrystallization.
-
TLC Analysis: Determine the optimal solvent system using TLC. A good system will give your product an Rf value of approximately 0.3. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system. You may need to gradually increase the polarity of the eluent (gradient elution) to effectively separate all components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
IV. Visual Diagrams
Purification Workflow
Caption: A logical workflow for the purification of this compound.
Potential Impurities in Synthesis
Caption: Common impurities encountered during the synthesis of the target compound.
V. Data Summary
| Purification Technique | Advantages | Disadvantages | Best For Removing |
| Recrystallization | Simple, scalable, can yield very pure material. | May not remove impurities with similar solubility; risk of "oiling out".[1] | Gross impurities, byproducts with significantly different solubility. |
| Column Chromatography | High resolving power, versatile for a wide range of impurities. | More time-consuming, requires more solvent, potential for product loss on the column. | Impurities with similar polarity to the product, colored impurities. |
| Acid-Base Extraction | Quick, effective for removing acidic or basic impurities. | Only applicable to ionizable impurities. | Unreacted phenolic starting materials. |
| Bisulfite Extraction | Specific for aldehydes and reactive ketones.[4][6] | May not be effective for sterically hindered ketones. | Non-ketonic impurities. |
VI. References
-
BenchChem. (n.d.). Preventing "oiling out" during recrystallization of acetophenone derivatives. Retrieved from
-
BenchChem. (n.d.). Troubleshooting column chromatography purification of polar ketone compounds. Retrieved from
-
BenchChem. (n.d.). A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis. Retrieved from
-
Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. (n.d.). Retrieved from
-
ACS Publications. (2024). Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Catalysis. Retrieved from
-
Taylor & Francis Online. (n.d.). DEVELOPMENT OF CHROMATOGRAPHIC PROCEDURE FOR THE PURIFICATION OF 1,2-DIKETONE. Retrieved from
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from
-
ACS Publications. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Retrieved from
-
JoVE. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Retrieved from
-
Stevens, E. (2018, December 31). benzyl ether cleavage [Video]. YouTube.
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from
-
YouTube. (2022, December 19). Aldehydes & Reactive Ketones From Mixtures Using Bisulfite Extraction Protocol l Protocol Preview [Video].
-
BenchChem. (n.d.). 1,2-Bis(4-fluorophenyl)ethanone|CAS 366-68-7. Retrieved from
-
National Institutes of Health. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from
-
Chem-Station International Edition. (2014, March 9). Benzyl (Bn) Protective Group. Retrieved from
-
Alcohol Protecting Groups. (n.d.). Retrieved from
-
Wikipedia. (n.d.). Benzyl group. Retrieved from
-
Chemistry Stack Exchange. (2025, May 11). How to separate phenacyl bromide and acetophenone?. Retrieved from
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from
-
National Institutes of Health. (n.d.). 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone. PMC. Retrieved from
-
National Institutes of Health. (n.d.). 1-[4-(3,5-Difluorobenzyloxy)-2-hydroxyphenyl]ethanone. PMC. Retrieved from
-
National Institutes of Health. (n.d.). 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. PMC. Retrieved from
-
ResearchGate. (2015, March 17). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 1-(4-fluorophenyl)-2-morpholino-ethanone. Retrieved from
-
Google Patents. (n.d.). US4433173A - Acetophenone purification. Retrieved from
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from
-
MyScience Tutorials. (2022, September 22). HOW TO DETERMINE THE PURITY OF AN ORGANIC COMPOUND [Video]. YouTube.
-
YouTube. (2022, July 16). Ninja technique to purify organic compounds- synthetic chemist must watch it. [Video].
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from
-
BenchChem. (n.d.). Comparative 1H NMR Spectral Analysis of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone and Related Acetophenones. Retrieved from
-
Reddit. (2023, October 27). Common sources of mistake in organic synthesis. r/OrganicChemistry. Retrieved from
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from
-
ResearchGate. (2015, February 15). (PDF) Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Retrieved from
-
CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. (n.d.). Retrieved from
-
Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from
-
Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 5. youtube.com [youtube.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. youtube.com [youtube.com]
Technical Support Center: Recrystallization of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
This guide provides in-depth troubleshooting and frequently asked questions for the recrystallization of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a key intermediate in various synthetic pathways. Our focus is on delivering practical, field-tested advice grounded in established chemical principles to help you overcome common challenges and achieve high purity and yield.
Introduction to Recrystallization
Recrystallization is a fundamental purification technique in chemistry that relies on the differential solubility of a compound and its impurities in a given solvent. The process involves dissolving the impure solid in a hot solvent, followed by cooling to induce crystallization of the desired compound while the impurities remain dissolved. The success of this technique hinges on the careful selection of a solvent in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: Oiling Out - The Compound Separates as a Liquid Instead of Crystals
Question: I've dissolved my crude this compound in the hot solvent, but upon cooling, it's forming an oil instead of solid crystals. What's happening and how can I fix it?
Answer: "Oiling out" is a common problem that occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated too quickly. The resulting oil can trap impurities and hinder the formation of a pure crystalline lattice.
Causality and Solutions:
-
High Solute Concentration: The most frequent cause is an overly concentrated solution. The high concentration can lead to the solute's saturation point being reached at a temperature above its melting point.
-
Solution: Add more hot solvent to the oiled mixture until it fully redissolves. Then, allow it to cool slowly. This reduces the concentration and lowers the saturation temperature.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, promoting the formation of an amorphous oil instead of an ordered crystal structure.
-
Solution: Insulate the flask with glass wool or a beaker of warm water to slow down the cooling rate. This allows molecules sufficient time to orient themselves into a crystal lattice.
-
-
Inappropriate Solvent Choice: The solvent may be too good a solvent for your compound, even at low temperatures.
-
Solution: Consider a mixed-solvent system. For instance, if you are using a solvent like ethanol where the compound is very soluble, you can add a "non-solvent" like water (in which the compound is poorly soluble) dropwise to the hot, dissolved solution until it becomes slightly cloudy (the cloud point). Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.
-
Experimental Protocol: Overcoming Oiling Out with a Mixed-Solvent System
-
Dissolve the oily this compound in a minimal amount of hot ethanol.
-
While maintaining the temperature, add deionized water dropwise until a persistent turbidity is observed.
-
Add a few drops of hot ethanol to clarify the solution.
-
Cover the flask and allow it to cool to room temperature slowly, followed by further cooling in an ice bath.
-
Collect the crystals by vacuum filtration.
Caption: Troubleshooting workflow for "oiling out".
Issue 2: Poor Recovery of Crystalline Product
Question: After recrystallization, my yield of this compound is very low. What are the likely causes?
Answer: Low recovery can be attributed to several factors, from using an excessive amount of solvent to premature crystallization during filtration.
Causality and Solutions:
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved even at low temperatures, leading to poor yields.
-
Solution: Use a minimal amount of hot solvent to dissolve the crude product. The goal is to create a saturated solution at high temperature. If you've already used too much, you can carefully evaporate some of the solvent to increase the concentration before cooling.
-
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (used to remove insoluble impurities), the product can crystallize on the filter paper along with the impurities.
-
Solution: Use a heated filter funnel and pre-heat the receiving flask with hot solvent vapor. Perform the filtration as quickly as possible.
-
-
Incomplete Crystallization: The crystallization process may not have gone to completion.
-
Solution: Ensure the solution has been adequately cooled. After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can induce crystallization if it's slow to start.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the structure of this compound, which has both polar (ketone, ether, fluoride) and non-polar (benzyl, phenyl rings) features, a moderately polar solvent is a good starting point. Alcohols like ethanol or isopropanol are often effective. A mixed-solvent system, such as ethanol/water or acetone/hexane, can also be highly effective for fine-tuning solubility.
Solvent Selection Guide
| Solvent System | Rationale | Suitability |
| Isopropanol | Good balance of polarity. Less volatile than ethanol, which can be advantageous. | High |
| Ethanol/Water | Ethanol provides good solubility at high temperatures, while the addition of water as an anti-solvent reduces solubility upon cooling. | High |
| Toluene | A non-polar solvent that may be useful if non-polar impurities are the primary concern. | Moderate |
| Ethyl Acetate/Hexane | Ethyl acetate is a good solvent, and hexane acts as the anti-solvent. | Moderate |
Q2: How can I determine the purity of my recrystallized product?
A2: The most common methods for assessing purity after recrystallization are:
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range. Impurities typically broaden and depress the melting point. The reported melting point for this compound is in the range of 75-77°C.
-
Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should ideally show a single spot.
-
Spectroscopic Methods: Techniques like ¹H NMR and ¹³C NMR can provide detailed structural information and reveal the presence of impurities.
Q3: My compound won't dissolve, even in a large amount of hot solvent. What should I do?
A3: This suggests that the chosen solvent is not a good solvent for your compound at any temperature. You will need to select a different solvent. A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and with heating. A good recrystallization solvent will show poor solubility at room temperature and high solubility when heated.
Q4: I've followed all the steps, but no crystals are forming upon cooling. What's wrong?
A4: This is often due to the formation of a supersaturated solution. Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed crystal" will act as a template for further crystallization.
-
Extended Cooling: Sometimes, crystallization is simply a slow process. Leave the solution in an ice bath or even in a refrigerator for an extended period.
Caption: General workflow for recrystallization.
References
Handling and safety precautions for 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
This guide provides comprehensive handling and safety information for 1-(2-(benzyloxy)-4-fluorophenyl)ethanone (CAS No. 106245-03-8). The information herein is synthesized from established safety protocols and data from structurally analogous compounds to ensure a thorough understanding of potential hazards and best practices. This document is intended for researchers, scientists, and drug development professionals.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data, this compound is classified with the GHS07 pictogram and a "Warning" signal word.[1] While specific toxicity data for this compound is not available, data from the structurally similar compound 4'-fluoroacetophenone indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][3][4] Therefore, it should be handled with appropriate care to avoid contact with skin, eyes, and inhalation of any dust or powder.
Q2: What are the proper storage conditions for this compound?
A2: this compound should be stored in a cool, dry, and well-ventilated area.[1] The container should be kept tightly closed to prevent moisture absorption and contamination.[1] It is also advisable to store it away from direct sunlight and heat sources to prevent potential degradation.[1]
Q3: What type of gloves should I use when handling this compound?
A3: For handling ketones, including aromatic ketones, it is recommended to use butyl or polyvinyl alcohol (PVA) gloves.[5][6] Nitrile gloves are generally not recommended for prolonged contact with ketones as they may offer insufficient protection.[7] Always inspect gloves for any signs of degradation or perforation before use.
Q4: Can I handle this compound on an open bench?
A4: No, all handling of this compound in its solid form should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[1] A ventilated balance enclosure is recommended when weighing out the solid.[1][5]
Q5: What are the potential chemical incompatibilities of this compound?
A5: While specific incompatibility data for this compound is not available, as an aromatic ketone, it should be kept away from strong oxidizing agents, strong bases, and strong reducing agents.[2] Aromatic ketones can react with these substances, potentially leading to vigorous or exothermic reactions.
Q6: What happens if the compound is heated?
A6: Thermal decomposition of fluorinated aromatic compounds can release hazardous substances such as hydrogen fluoride (HF) and other toxic fumes.[2] The benzyloxy group may also decompose at elevated temperatures. Therefore, avoid overheating the compound and use it in a well-ventilated area, especially during reactions that require heating.
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during experimental work with this compound.
Issue 1: Difficulty in Weighing and Transferring the Solid Compound
-
Problem: The solid is static and difficult to handle, leading to potential spills and inaccurate measurements.
-
Solution:
-
Use appropriate tools: Employ anti-static weighing boats or spatulas.
-
Controlled environment: Weigh the compound inside a ventilated balance enclosure to contain any airborne particles.[1][5]
-
Direct transfer: If possible, weigh the compound directly into the reaction vessel to minimize transfer losses.[8]
-
Solution transfer: For small quantities, consider preparing a stock solution and transferring a calculated volume. This can be more accurate than weighing very small amounts of solid.[8]
-
Issue 2: The Compound Does Not Dissolve Readily
-
Problem: The solid is not dissolving in the chosen solvent at room temperature.
-
Solution:
-
Solvent Selection: Ensure the chosen solvent is appropriate for aromatic ketones. Common solvents include acetone, ethyl acetate, and dichloromethane.
-
Gentle Heating: Gently warm the mixture in a water bath, ensuring the temperature is well below the solvent's boiling point and the compound's decomposition temperature.
-
Agitation: Use a magnetic stirrer or sonication to aid dissolution.
-
Solvent Pair: If a single solvent is ineffective, a solvent pair can be used. Dissolve the compound in a "good" solvent in which it is highly soluble, and then slowly add a "poor" solvent in which it is less soluble until the desired concentration is reached or slight turbidity is observed, which can then be clarified by adding a drop of the good solvent.
-
Issue 3: Accidental Spill of the Solid Compound
-
Problem: A small amount of this compound has been spilled in the fume hood.
-
Solution:
-
Alert personnel: Inform others in the immediate area of the spill.
-
Ensure proper PPE: Wear appropriate PPE, including double gloves (butyl or PVA), safety goggles, and a lab coat.
-
Contain the spill: For a solid spill, gently cover it with an inert absorbent material like vermiculite, sand, or a commercial spill absorbent to prevent it from becoming airborne.[1][9]
-
Clean-up: Carefully sweep the absorbed material into a labeled, sealable container for hazardous waste. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., isopropanol or ethanol), working from the outside in. Place all cleaning materials into the hazardous waste container.
-
Final Wash: Wash the area with soap and water.
-
Dispose of waste: Dispose of all contaminated materials, including gloves, as hazardous chemical waste according to your institution's guidelines.
-
Section 3: Experimental Protocols
Protocol 1: Weighing and Preparing a Solution
This protocol outlines the safe procedure for accurately weighing the solid compound and preparing a solution.
dot
Caption: Workflow for Safely Weighing and Dissolving the Compound.
Methodology:
-
Personal Protective Equipment (PPE): Before starting, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (butyl or PVA are recommended).[5][6]
-
Engineering Controls: Perform all operations within a certified chemical fume hood to prevent inhalation of the solid.[1]
-
Weighing:
-
Place a suitable weighing vessel (e.g., a glassine paper or a small beaker) on an analytical balance and tare it.
-
Carefully transfer the desired amount of this compound to the weighing vessel using a clean spatula.
-
Record the exact mass of the compound.
-
-
Transfer and Dissolution:
-
Carefully transfer the weighed solid into the reaction flask.
-
To ensure a quantitative transfer, rinse the weighing vessel with a small amount of the chosen solvent and add the rinsing to the reaction flask.
-
Add the remaining volume of the solvent to the flask.
-
Stir the mixture using a magnetic stirrer until the solid is completely dissolved. Gentle heating may be applied if necessary, but with caution to avoid decomposition.
-
Section 4: Safety Data Summary
The following table summarizes key safety and physical property information for this compound and its structural analog, 4'-fluoroacetophenone.
| Property | This compound | 4'-Fluoroacetophenone (Analog) |
| CAS Number | 106245-03-8[1] | 403-42-9[2] |
| Molecular Formula | C15H13FO2 | C8H7FO[2] |
| Molecular Weight | 244.26 g/mol | 138.14 g/mol [2] |
| Appearance | Solid (assumed) | Colorless to yellow liquid[4] |
| Hazard Pictograms | GHS07 (Exclamation Mark)[1] | GHS07 (Exclamation Mark)[2] |
| Signal Word | Warning[1] | Warning[2] |
| Hazard Statements | Not specified | H315: Causes skin irritation[2][4]H319: Causes serious eye irritation[2][4]H335: May cause respiratory irritation[2][4] |
| Toxicity Data | No data available[1] | Not specified |
Section 5: Logical Relationships Diagram
The following diagram illustrates the logical flow of actions in the event of an accidental exposure to this compound.
dot
Caption: First Aid Response to Accidental Exposure.
References
- Safety Data Sheet - this compound. CymitQuimica. (URL not available in search results)
- Chemical-Resistant Gloves: Choosing the Right Material for Every Hazard. (Source not specified in search results)
- SAFETY DATA SHEET - 4'-Fluoroacetophenone. Fisher Scientific. (A different SDS from the same provider with potentially different details). (URL not available in search results)
- How to Choose the Right Gloves for Chemical Protection. (Source not specified in search results)
-
4'-Fluoroacetophenone | C8H7FO | CID 9828. PubChem. [Link]
-
OSHA Glove Selection Chart. Environmental Health and Safety. [Link]
-
Material Guide For Chemical and Liquid Resistant Gloves. Enviro Safety Products. [Link]
-
Spill and Cleaning Protocol. Environmental Health & Safety - Michigan State University. [Link]
-
Tips & Tricks: Weighing. Department of Chemistry: University of Rochester. [Link]
Sources
- 1. Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. emerson.com [emerson.com]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. vumc.org [vumc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. turi.org [turi.org]
- 9. Benzyl Ethers [organic-chemistry.org]
Technical Support Center: 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
A Guide to Investigating and Troubleshooting Degradation Pathways
Welcome to the technical support center for 1-(2-(benzyloxy)-4-fluorophenyl)ethanone. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this molecule or structurally similar intermediates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to design robust experiments, interpret complex results, and troubleshoot the challenges inherent in stability and degradation studies.
Forced degradation studies are a cornerstone of pharmaceutical development.[1][2][3] They are essential for identifying potential degradation products, establishing degradation pathways, and developing stability-indicating analytical methods that are crucial for ensuring the safety and efficacy of a final drug product.[3][4][5] This guide will walk you through the predicted chemistry of this compound, provide actionable protocols based on regulatory expectations, and offer solutions to common experimental hurdles.
Section 1: Frequently Asked Questions - Predicted Degradation Pathways
This section addresses the most common initial questions regarding the stability of this compound. Understanding the molecule's structural liabilities is the first step in designing a meaningful degradation study.
Q1: What are the most likely degradation "hot spots" on this molecule?
A1: Based on its functional groups, this compound has three primary sites susceptible to degradation under typical stress conditions:
-
The Benzyl Ether Linkage (C-O Bond): This is arguably the most significant liability. Ether bonds, particularly benzyl ethers, are susceptible to cleavage under both acidic hydrolytic conditions and oxidative stress.[6] Hydrogenolysis is also a classic method for cleaving benzyl ethers, though this is more common in synthetic chemistry than stability studies unless a specific catalyst is present.
-
The Acetyl Group (Ethanone Moiety): Aromatic ketones are known to be reactive. The α-carbon is susceptible to oxidation.[7][8] Furthermore, the ketone carbonyl group is a chromophore that can absorb UV light, making it a potential trigger for photolytic degradation pathways.[9][10][11]
-
The Aromatic Rings: While generally stable, the electron-rich phenyl rings can be susceptible to oxidation, especially under harsh conditions. The fluorine atom on one ring is a strong electron-withdrawing group, which can influence the molecule's overall electronic properties and reactivity, but the C-F bond itself is typically very strong and less likely to cleave than the C-O ether bond.[12][13] However, photolytic conditions can sometimes lead to defluorination.[14]
Q2: What are the primary degradation products I should expect to see?
A2: The expected primary degradants correspond directly to the cleavage at the susceptible sites identified in Q1.
-
From Hydrolytic Cleavage (Acid/Base): The most probable event is the hydrolysis of the benzyl ether, yielding 2-hydroxy-4-fluoroacetophenone and benzyl alcohol .[15]
-
From Oxidative Stress: Oxidation can lead to several products. Cleavage of the benzyl ether could produce 2-hydroxy-4-fluoroacetophenone and benzaldehyde (from oxidation of the initial benzyl alcohol). Direct oxidation of the acetyl group's methyl carbon could occur, though this is often less favorable than ether cleavage. A Baeyer-Villiger type oxidation could convert the ketone into an ester, forming 2-(benzyloxy)-4-fluorophenyl acetate .[16]
-
From Photolytic Stress: Aromatic ketones can undergo Norrish-type reactions upon UV exposure.[11] This could lead to complex radical-mediated pathways. The most straightforward photolytic degradation would likely be the homolytic cleavage of the benzyl ether C-O bond, generating radical intermediates that would subsequently be quenched to form various products, including 2-hydroxy-4-fluoroacetophenone .[17]
The diagram below illustrates these primary predicted degradation pathways.
Caption: Predicted primary degradation pathways for this compound.
Section 2: Designing a Forced Degradation Study - A Practical Guide
A well-designed forced degradation study is the foundation for a robust, stability-indicating analytical method.[18] The goal is not to completely destroy the molecule, but to induce a target level of degradation—typically 5-20%—to ensure that potential degradants are formed at a sufficient concentration for detection and resolution from the parent compound.[5][19][20] Over-stressing can lead to secondary degradants that may not be relevant to real-world stability.[19]
Step-by-Step Experimental Protocol
This protocol outlines the standard stress conditions recommended by the International Council for Harmonisation (ICH) guidelines.[5][21][22]
-
Prepare Stock Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Execute Stress Conditions: For each condition, run a parallel control sample (parent compound in solvent, protected from the stressor) to distinguish degradation from simple experimental variability.[19]
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours). Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or heat gently (e.g., 40-60°C). Withdraw aliquots at time points, neutralizing with an equivalent amount of HCl before analysis.
-
Oxidation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protected from light. Monitor over time (e.g., 2, 4, 8, 24 hours).
-
Thermal Stress: Store the compound as a solid powder and in solution in a calibrated oven at an elevated temperature (e.g., 80°C). Analyze at set time points.
-
Photolytic Stress: Expose the compound (solid and solution) to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B.[23][24] A control sample should be wrapped in aluminum foil and stored under the same temperature and humidity conditions.[19]
-
-
Sample Analysis: Analyze all samples, including controls, using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A gradient method is usually required to resolve the parent peak from the more polar or less polar degradants.
Summary of Standard Stress Conditions
The following table summarizes the typical starting conditions for a forced degradation study, which should be optimized for your specific molecule.[5][19]
| Stress Condition | Typical Reagents and Parameters | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl or H₂SO₄, heated (e.g., 60°C) | To assess degradation in acidic environments. |
| Base Hydrolysis | 0.1 M to 1 M NaOH or KOH, heated (e.g., 60°C) | To evaluate degradation in alkaline conditions. |
| Oxidation | 0.1% to 3% Hydrogen Peroxide (H₂O₂) at room temp. | To mimic oxidative degradation. |
| Thermal Stress | Solid & Solution at 60-80°C | To determine the impact of heat on stability. |
| Photostability | ICH-compliant light source (UV/Vis exposure) | To test for light-induced degradation. |
Forced Degradation Workflow
The following diagram outlines the logical workflow for conducting these studies.
Caption: A typical workflow for conducting forced degradation studies.
Section 3: Troubleshooting Guide
Even with a well-designed plan, unexpected results are common in forced degradation studies. This section provides solutions to frequently encountered problems.
Q3: I'm not seeing any degradation, or very little (<5%). What should I do?
A3: This indicates your stress conditions are too mild. The purpose of the study is to force degradation to occur.[18]
-
Solution: Increase the severity of your stress conditions incrementally.
-
Hydrolysis: Increase the acid/base concentration (e.g., from 0.1 N to 1 N), increase the temperature (e.g., from 60°C to 80°C or reflux), or extend the exposure time.
-
Oxidation: Increase the concentration of H₂O₂ (e.g., from 3% to 10% or even 30%), or gently heat the reaction.
-
Thermal: Increase the temperature, but be mindful of the solvent's boiling point if in solution.
-
Rationale: Chemical reaction rates are highly dependent on temperature and reactant concentration. By increasing these parameters, you provide the necessary activation energy for the degradation reactions to proceed at an observable rate.
-
Q4: My compound has degraded almost completely (>50%) in my first time point. How do I fix this?
A4: Your stress conditions are too harsh, leading to excessive degradation and potentially irrelevant secondary products.[19]
-
Solution: Reduce the severity of your stress conditions.
-
Hydrolysis/Oxidation: Decrease the reagent concentration, lower the temperature (consider running the experiment at room temperature or even 4°C), and take much shorter time points (e.g., 5, 15, 30, 60 minutes).
-
Photolysis: Reduce the duration of light exposure or add a filter to reduce light intensity.[19]
-
Rationale: The goal is to control the degradation to the 5-20% range.[5] By dialing back the conditions, you can slow the reaction down to a rate that allows for proper analysis and identification of the primary, most relevant degradants.
-
Q5: My HPLC chromatogram shows poor resolution between the parent peak and a degradant. What are my next steps?
A5: This is a common method development challenge. A stability-indicating method must be able to separate all degradation products from the main drug.[5]
-
Solution: Optimize your HPLC method.
-
Modify the Gradient: Make the gradient shallower around the elution time of the parent peak. This gives more time for the column to resolve closely eluting species.
-
Change the Organic Modifier: If you are using methanol, try acetonitrile, or vice-versa. These solvents have different selectivities and can alter the elution order.
-
Adjust the pH of the Aqueous Mobile Phase: The retention of ionizable compounds is highly dependent on pH. Small changes in pH can significantly impact the retention and resolution of your parent compound and its degradants.
-
Try a Different Column: Switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a Polar-Embedded phase) to introduce different separation mechanisms.
-
Q6: I have a poor mass balance. The loss of my parent compound doesn't match the appearance of my degradation peaks. Where did it go?
A6: A poor mass balance can indicate several issues with the analytical method or the nature of the degradants.[19]
-
Potential Causes & Solutions:
-
Non-UV Active Degradants: Your degradant may lack a chromophore and is therefore invisible to the UV detector.[19] Solution: Re-analyze your samples using a universal detector like a Mass Spectrometer (MS), Charged Aerosol Detector (CAD), or Evaporative Light Scattering Detector (ELSD).[19][25]
-
Incomplete Elution: Some degradants may be very non-polar or highly polar and are sticking to the column, not eluting during the run. Solution: Add a high-organic wash step (e.g., 100% acetonitrile or methanol) at the end of your gradient to strip strongly retained compounds from the column.
-
Formation of Volatiles or Gases: The degradation reaction may have produced a volatile compound (like CO₂) that was lost from the sample. This is less common but possible.
-
Precipitation: A degradant may be insoluble in the sample diluent and has precipitated out of solution. Solution: Visually inspect your samples. Try diluting the sample in a stronger solvent before analysis.
-
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Google Cloud.
- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.
- Q1A(R2) Guideline. (n.d.). ICH.
- Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (2000). ACS Publications.
- ICH Q1A (R2) Stability testing of new drug substances and drug products. (2003, August 1). European Medicines Agency (EMA).
- Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. (n.d.). American Chemical Society.
- ICH releases overhauled stability guideline for consultation. (2025, April 17). RAPS.
- Quality Guidelines. (n.d.). ICH.
- How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
- Oxidation of aromatic ketones by DCICA in absence of added chloride... (n.d.). ResearchGate.
- Photolysis study of fluorinated ketones under natural sunlight conditions. (2015, September 21). PubMed.
- Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods. (n.d.). Benchchem.
- The Dark Side of Fluorine. (2019, June 20). PMC - NIH.
- Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants. (n.d.). Sigma-Aldrich.
- pH-Controlled Oxidation of an Aromatic Ketone: Structural Elucidation of the Products of Two Green Chemical Reactions. (2025, August 6). ResearchGate.
- How to ensure the stability of fluorinated pharmaceutical intermediates during storage? (2025, December 26). Procyon.
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Validation & Comparative
A Comparative Guide to the Structural Elucidation of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone: An NMR-Centric Approach
For researchers and professionals in the dynamic field of drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. In this guide, we delve into the analytical characterization of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a compound of interest in medicinal chemistry. Our focus will be a detailed exploration of its Nuclear Magnetic Resonance (NMR) spectrum, contextualized by a comparison with other key analytical techniques. This guide is designed to provide not just data, but a deeper understanding of the strategic choices and interpretations that underpin robust structural elucidation.
The Central Role of NMR in Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural elucidation of organic molecules in solution.[1][2] Its power lies in its ability to provide a detailed map of the carbon-hydrogen framework of a molecule. For a molecule like this compound, NMR allows us to probe the electronic environment of each proton and carbon atom, revealing crucial information about their connectivity and spatial relationships.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule.[3] The predicted chemical shifts (δ) are influenced by shielding and deshielding effects from nearby functional groups.
-
Methyl Protons (H-8): The three protons of the acetyl group are expected to appear as a singlet in the upfield region, typically around δ 2.6 ppm . This is a characteristic region for methyl ketones.[4]
-
Methylene Protons (H-a): The two protons of the benzylic methylene group are anticipated to appear as a singlet around δ 5.2 ppm . The electronegative oxygen atom deshields these protons, shifting them downfield.
-
Aromatic Protons (Phenyl Ring of Benzyl Group): The five protons on the unsubstituted phenyl ring of the benzyl group will likely appear as a multiplet in the range of δ 7.3-7.5 ppm .
-
Aromatic Protons (Fluorophenyl Ring): The three protons on the substituted fluorophenyl ring will exhibit more complex splitting patterns due to both proton-proton and proton-fluorine coupling.
-
H-3: This proton is ortho to the fluorine atom and will likely be a doublet of doublets. Its chemical shift is predicted to be around δ 7.8-8.0 ppm , deshielded by the adjacent carbonyl group.
-
H-5: This proton is meta to the fluorine and ortho to the benzyloxy group. It is expected to be a doublet of doublets around δ 6.8-7.0 ppm .
-
H-6: This proton is ortho to the benzyloxy group and meta to the carbonyl group. It will likely appear as a triplet or doublet of doublets in the region of δ 6.7-6.9 ppm .
-
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.[5]
-
Carbonyl Carbon (C-7): The carbonyl carbon of the ketone is the most deshielded and is expected to appear significantly downfield, around δ 196-198 ppm .[4]
-
Methyl Carbon (C-8): The methyl carbon of the acetyl group will be in the upfield region, typically around δ 29-31 ppm .
-
Methylene Carbon (C-a): The benzylic methylene carbon is attached to an oxygen and will be found in the range of δ 70-72 ppm .
-
Aromatic Carbons: The aromatic carbons will appear in the region of δ 100-165 ppm . The carbon attached to the fluorine atom will show a large coupling constant (¹JCF). The carbons attached to oxygen will be shifted downfield.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-3 | 7.8-8.0 (dd) | C-1: ~120 |
| H-5 | 6.8-7.0 (dd) | C-2: ~160 |
| H-6 | 6.7-6.9 (t or dd) | C-3: ~132 |
| H-8 (CH₃) | ~2.6 (s) | C-4: ~165 (d, ¹JCF ≈ 250 Hz) |
| H-a (CH₂) | ~5.2 (s) | C-5: ~105 (d, ²JCF ≈ 25 Hz) |
| H-b, H-c, H-d | 7.3-7.5 (m) | C-6: ~110 (d, ²JCF ≈ 20 Hz) |
| C-7 (C=O): ~197 | ||
| C-8 (CH₃): ~30 | ||
| C-a (CH₂): ~71 | ||
| C-b: ~136 | ||
| C-c, C-d: ~128-129 |
Note: These are predicted values and may vary slightly in an experimental setting due to solvent effects and other factors.[6][7][8][9]
A Multi-faceted Approach: Comparison with Other Analytical Techniques
While NMR is a powerful tool, a comprehensive structural elucidation often relies on the synergistic use of multiple analytical methods.[10]
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and spatial relationships.[1] | Unambiguously determines the isomeric structure and substitution pattern. | Requires a relatively pure sample and a larger sample size compared to MS. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern.[2] | Confirms the molecular formula (C₁₅H₁₃FO₂). Fragmentation can provide clues about the connectivity of the benzyl and acetyl groups. | Does not distinguish between isomers. |
| Infrared (IR) Spectroscopy | Presence of functional groups.[11] | Clearly identifies the carbonyl (C=O) stretch of the ketone (~1680 cm⁻¹) and the C-O stretches of the ether. | Provides limited information on the overall connectivity of the molecule. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the this compound sample. Chloroform-d (CDCl₃) is a common choice for similar compounds.[12]
-
Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
-
Transfer to NMR Tube : Transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard : Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[12] It can be added directly or may already be present in the deuterated solvent.
Protocol 2: Acquisition of ¹H and ¹³C NMR Spectra[13][14]
These are general parameters and may need to be optimized for the specific instrument.
¹H NMR Acquisition:
-
Pulse Program : A standard single-pulse experiment.
-
Spectral Width : Typically 12-16 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-5 seconds.
-
Number of Scans : 8-16 for a moderately concentrated sample.
¹³C NMR Acquisition:
-
Pulse Program : A standard proton-decoupled single-pulse experiment.
-
Spectral Width : Typically 0-220 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2-5 seconds.
-
Number of Scans : 128 to several thousand, depending on the sample concentration.
Visualization of Key Information
Caption: A comprehensive workflow for the structural elucidation of organic compounds.
Conclusion
The structural elucidation of this compound is most effectively achieved through a combination of analytical techniques, with NMR spectroscopy playing the lead role. By carefully analyzing the ¹H and ¹³C NMR spectra, researchers can gain a detailed and unambiguous understanding of the molecule's structure. When supplemented with data from mass spectrometry and IR spectroscopy, a complete and robust characterization is ensured, which is a critical step in the journey of drug discovery and development.
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Mass spectrometry of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Introduction
In the landscape of pharmaceutical development and synthetic chemistry, the unambiguous structural confirmation of novel intermediates is paramount. 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is a key building block whose precise characterization underpins the success of subsequent synthetic steps and the purity of final active pharmaceutical ingredients (APIs). Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and structural insight. However, the choice of ionization technique and analytical platform can profoundly impact the quality and interpretability of the data obtained.
This guide provides a comparative analysis of mass spectrometric approaches for the characterization of this compound. We will explore the nuances of soft ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), contrast them with the classic hard ionization of Gas Chromatography-Mass Spectrometry (GC-MS), and delve into the power of High-Resolution Mass Spectrometry (HRMS) for ultimate confidence in structural elucidation.
Physicochemical Properties & Expected Ionization Behavior
Before delving into experimental comparisons, understanding the analyte's structure is critical to predicting its behavior in a mass spectrometer.
-
Structure: this compound
-
Molecular Formula: C₁₅H₁₃FO₂
-
Molecular Weight: 244.26 g/mol
-
Monoisotopic Mass: 244.0900 Da
The molecule possesses several key functional groups that dictate its ionization propensity:
-
A ketone carbonyl group , which is a primary site for protonation in acidic conditions, making it amenable to positive-ion mode analysis.[1][2][3]
-
An ether oxygen , which can also be protonated.
-
Two aromatic rings , which stabilize the molecule and influence fragmentation.
-
A benzylic ether linkage , which represents a labile bond susceptible to cleavage upon energetic input.
Given its moderate polarity and lack of highly acidic or basic sites, the compound is a candidate for multiple ionization methods, each with distinct advantages.
Comparative Analysis of Ionization Techniques
The choice of ionization source is the most critical parameter in designing an MS experiment. The goal is to efficiently generate gas-phase ions of the analyte with minimal unsolicited fragmentation, preserving the molecular weight information.
Electrospray Ionization (ESI)
ESI is a soft ionization technique ideal for polar and ionizable compounds.[4][5] For a neutral molecule like this compound, ionization in ESI relies on the formation of adducts.
-
Mechanism: In positive-ion mode, the analyte (M) will primarily be detected as a protonated molecule, [M+H]⁺, or as an adduct with cations present in the mobile phase, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The carbonyl oxygen is the most likely site of protonation.[1][2]
-
Advantages: ESI is exceptionally gentle, typically yielding a clean spectrum dominated by the molecular ion. This is ideal for accurate molecular weight determination and for selecting the precursor ion in tandem MS (MS/MS) experiments.
-
Causality: The softness of ESI is due to its mechanism, where ions are formed from charged droplets in solution rather than by gas-phase collisions with electrons or reagent ions. This minimizes the internal energy transferred to the analyte, preserving its structure.
-
Best For: Unambiguous molecular weight confirmation and detailed structural analysis via subsequent MS/MS.
Atmospheric Pressure Chemical Ionization (APCI)
APCI is another "soft" ionization technique, but it is generally better suited for less polar, more volatile compounds that are challenging to ionize by ESI.[4][5][6][7]
-
Mechanism: The sample is first vaporized in a heated nebulizer. A corona discharge then ionizes the surrounding solvent vapor, creating reagent ions. These reagent ions subsequently transfer a proton to the analyte molecule in the gas phase.
-
Advantages: APCI is often more robust and less susceptible to matrix suppression than ESI.[8] It provides excellent sensitivity for neutral molecules of moderate molecular weight.[4][7]
-
Causality: Because APCI involves a vaporization step, it requires the analyte to be thermally stable.[7] The ionization process is still relatively gentle, but the thermal stress can sometimes induce fragmentation in the source, providing preliminary structural clues.
-
Best For: Routine analysis of moderately polar to nonpolar compounds when ESI provides a weak signal.
Electron Ionization (EI) via Gas Chromatography (GC-MS)
EI is the classic "hard" ionization technique. Coupled with gas chromatography, it provides a powerful method for analyzing volatile and thermally stable compounds.[9][10][11]
-
Mechanism: In the EI source, high-energy electrons (typically 70 eV) bombard the analyte molecules, ejecting an electron to form a radical cation (M⁺•).[12] This molecular ion is highly energetic and undergoes extensive, reproducible fragmentation.
-
Advantages: The fragmentation patterns generated by EI are highly detailed and compound-specific, acting as a "fingerprint" that can be matched against spectral libraries (e.g., NIST) for confident identification.[13]
-
Causality: The 70 eV of energy far exceeds the ionization energy of most organic molecules, leading to the cleavage of multiple bonds.[12] This provides rich structural information but often results in a weak or absent molecular ion peak, which can complicate molecular weight determination.
-
Best For: Confirmatory identification through library matching and elucidation of fragmentation pathways for structural isomers.
Table 1: Comparison of Ionization Techniques for this compound
| Feature | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Electron Ionization (EI) |
| Principle | Ionization from charged droplets | Gas-phase chemical ionization | High-energy electron bombardment |
| Ion Type | [M+H]⁺, [M+Na]⁺ | [M+H]⁺ | M⁺• (radical cation) |
| Molecular Ion | Strong, often base peak | Strong | Weak or absent |
| Fragmentation | Minimal (in-source CID possible) | Low to moderate | Extensive and reproducible |
| Analyte Polarity | Polar / Ionizable | Moderate to Nonpolar | N/A (Volatility is key) |
| Thermal Stability | Not critical | Required | Required |
| Primary Use | MW determination, MS/MS precursor | General screening for neutral compounds | Structural fingerprinting, library search |
High-Resolution Mass Spectrometry (HRMS): The Gold Standard
For definitive elemental composition, high-resolution mass spectrometry is indispensable.[14][15][16][17][18] Instruments like Orbitrap or Time-of-Flight (TOF) analyzers can measure mass with accuracies of <5 ppm, allowing for the confident assignment of an elemental formula.
-
Trustworthiness: A nominal mass of 244 could correspond to numerous elemental formulas. HRMS provides the necessary precision to distinguish the target C₁₅H₁₃FO₂ from other isobaric possibilities, thereby validating the compound's identity.
-
Expertise: Coupling HRMS with a soft ionization technique like ESI allows for the precise mass measurement of the intact protonated molecule, [M+H]⁺.
Table 2: HRMS Data for [M+H]⁺ of C₁₅H₁₃FO₂
| Formula | Theoretical Exact Mass (Da) | Measured Mass (Da) (Example) | Mass Error (ppm) |
| C₁₅H₁₄FO₂⁺ | 245.0972 | 245.0970 | -0.81 |
| C₁₄H₁₀N₂O₂F⁺ | 245.0724 | 245.0970 | +100.38 |
| C₁₃H₁₃N₄OF⁺ | 245.1149 | 245.0970 | -73.03 |
As shown, only the correct formula provides a mass measurement within a typical 5 ppm error tolerance, confirming the elemental composition.
Tandem Mass Spectrometry (MS/MS): Decoding the Structure
Tandem mass spectrometry (MS/MS or CID) involves selecting the molecular ion (e.g., m/z 245.1 from ESI) and fragmenting it under controlled conditions to reveal its substructure. The resulting product ion spectrum is a roadmap of the molecule's connectivity.
For this compound, the most probable fragmentation pathways involve cleavage at the weakest bonds. The benzylic ether linkage is a prime candidate for fragmentation.
Proposed Key Fragmentations:
-
Loss of Benzyl Group: The most prominent fragmentation is the cleavage of the C-O bond of the ether, leading to the loss of a benzyl radical (•CH₂Ph) or toluene (CH₃Ph) depending on the mechanism, but the most expected neutral loss is C₇H₇•. However, the most common observation is the formation of the stable tropylium cation (C₇H₇⁺) at m/z 91 .
-
Formation of the Acylium Ion: Alpha-cleavage between the carbonyl carbon and the aromatic ring can lead to the formation of a substituted benzoyl cation. Cleavage of the C-C bond between the carbonyl and the methyl group results in the loss of a methyl radical (•CH₃) to form an acylium ion at m/z 229 .
-
Formation of the Fluoro-benzoyl Ion: A key fragmentation pathway for aromatic ketones is the cleavage of the bond alpha to the carbonyl group.[13] This would result in the formation of the 2-(benzyloxy)-4-fluorobenzoyl cation at m/z 229.07 or the 4-fluoroacetophenone ion fragment. A more likely fragmentation is the loss of the benzyl group followed by rearrangement. The cleavage of the benzylic ether bond is a very common pathway for such molecules.[19] The resulting ion at m/z 153 (C₈H₆FO₂⁺) would be a major fragment. Further loss of CO would yield an ion at m/z 125 .
Diagram 1: Proposed MS/MS Fragmentation Pathway
Caption: Proposed fragmentation of protonated this compound.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis (ESI/APCI)
This protocol is designed for molecular weight confirmation and structural elucidation.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in methanol. Dilute to 1 µg/mL with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (ESI/APCI Source):
-
Ionization Mode: Positive.
-
Scan Range (Full Scan): m/z 50-500.
-
Source Parameters (ESI): Capillary Voltage: 3.5 kV; Gas Temp: 325°C; Nebulizer: 40 psi.
-
Source Parameters (APCI): Corona Current: 4 µA; Gas Temp: 350°C; Vaporizer: 400°C.
-
MS/MS: Select precursor ion m/z 245.1. Apply collision energy (e.g., 10, 20, 40 eV) to generate a product ion spectrum.
-
Protocol 2: GC-MS Analysis (EI)
This protocol is for identity confirmation via spectral library matching.
-
Sample Preparation: Prepare a 1 mg/mL solution in a volatile solvent like dichloromethane or ethyl acetate.
-
Gas Chromatography:
-
Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film).
-
Inlet: Split mode (e.g., 20:1), 250°C.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Oven Program: Start at 100°C, hold 1 min, ramp at 20°C/min to 300°C, hold 5 min.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometry (EI Source):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Scan Range: m/z 40-450.
-
Diagram 2: Overall Analytical Workflow
Caption: Comprehensive workflow for the MS analysis of the target compound.
Conclusion and Recommendations
For the comprehensive characterization of This compound , a multi-faceted approach is superior to relying on a single technique.
-
For rapid confirmation of molecular weight and purity screening: LC-MS with ESI is the recommended primary technique due to its soft ionization, which preserves the molecular ion. APCI serves as an excellent alternative if ESI sensitivity is low.
-
For unambiguous elemental composition: High-Resolution MS (HRMS) is non-negotiable. The confidence gained from sub-5 ppm mass accuracy is a cornerstone of trustworthy data for research, development, and regulatory submissions.
-
For detailed structural elucidation and isomer differentiation: Tandem MS (MS/MS ) on the ESI-generated precursor ion provides critical connectivity data.
-
For absolute identity confirmation: GC-MS with EI offers an orthogonal method. If a reference standard is available, matching the retention time and the EI fragmentation "fingerprint" provides the highest level of confidence.
By strategically combining these techniques, researchers can build a self-validating analytical package that confirms the identity, structure, and purity of this compound with the utmost scientific rigor.
References
-
Shulian, L., & Zhong-Yin, Z. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry, 73(9), 3369-3376. Available from: [Link]
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Lin, S., & Zhang, Z. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. The Journal of Organic Chemistry, 73(9), 3369–3376. Available from: [Link]
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Biotage. (2023). When should I choose APCI or ESI for my flash column chromatography?. Available from: [Link]
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Wang, L. (2014). High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. Available from: [Link]
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A Comparative Guide to the FTIR Analysis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
In the rigorous field of pharmaceutical and materials science, the unambiguous characterization of novel chemical entities is a foundational pillar of progress. 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a key intermediate in various synthetic pathways, presents a fascinating case for spectroscopic analysis. Its molecular architecture, featuring an aromatic ketone, a diaryl ether linkage, and a fluorine substituent, offers a rich vibrational landscape. This guide provides an in-depth FTIR analysis of this compound, comparing its spectral features with data from complementary analytical techniques to afford a holistic and validated structural elucidation.
The Rationale for Vibrational Spectroscopy in Drug Intermediates
FTIR spectroscopy is a rapid, non-destructive, and highly sensitive technique for identifying functional groups within a molecule.[1][2] By measuring the absorption of infrared radiation, we can probe the stretching and bending vibrations of specific bonds.[2][3] For a molecule like this compound, FTIR serves as an invaluable first-pass analytical tool to confirm the successful incorporation of the benzyloxy moiety and the integrity of the ketone and fluorophenyl groups.
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The quality of an FTIR spectrum is paramount for accurate interpretation. The following protocol details the acquisition of a spectrum using the Attenuated Total Reflectance (ATR) technique, which is ideal for solid samples.
Step-by-Step ATR-FTIR Methodology
-
Instrument Preparation:
-
Power on the FTIR spectrometer and allow the source and interferometer to reach thermal stability. This minimizes drift during data collection.
-
Perform a background scan. This crucial step records the absorbance of ambient moisture and carbon dioxide, which is then subtracted from the sample spectrum to yield a clean baseline.
-
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the crystal surface.
-
-
Data Acquisition:
-
Engage the ATR pressure arm to ensure firm and uniform contact between the sample and the crystal.
-
Collect the spectrum, typically over a range of 4000 cm⁻¹ to 400 cm⁻¹. To enhance the signal-to-noise ratio, co-add multiple scans (e.g., 32 or 64).
-
Process the resulting spectrum by applying an ATR correction and a baseline correction to ensure accurate peak positions and intensities.
-
Figure 1: A streamlined workflow for the ATR-FTIR analysis of a solid sample.
Decoding the Spectrum: Predicted Vibrational Signatures
The FTIR spectrum of this compound is expected to display several characteristic absorption bands. The table below summarizes the anticipated peaks based on its functional groups.
Table 1: Predicted FTIR Absorption Bands and Their Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Rationale and Notes |
| 3100-3000 | C-H Stretch | Aromatic | Peaks above 3000 cm⁻¹ are indicative of sp² C-H bonds, confirming the presence of aromatic rings.[4][5][6] |
| 2950-2850 | C-H Stretch | Aliphatic (CH₂) | These absorptions arise from the methylene bridge in the benzyloxy group.[7] |
| ~1680 | C=O Stretch | Aromatic Ketone | The strong, sharp absorption of the carbonyl group is a key diagnostic peak. Its position is lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring.[8][9] |
| 1600-1450 | C=C Stretch | Aromatic Ring | Multiple bands of medium intensity are expected due to the stretching vibrations within the phenyl rings.[4][6] |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether | Aryl alkyl ethers typically show a strong, characteristic asymmetric C-O-C stretching band in this region.[10][11] |
| ~1150-1050 | C-F Stretch | Fluoroaromatic | The C-F bond gives rise to a strong and often sharp absorption in the fingerprint region.[2] |
| ~1040 | C-O-C Symmetric Stretch | Aryl Ether | A second, symmetric stretching band for the aryl ether linkage is also anticipated.[11] |
A Comparative Framework: The Synergy of Analytical Techniques
While FTIR provides a detailed fingerprint of functional groups, a comprehensive structural confirmation necessitates a multi-technique approach.[1][12][13] NMR spectroscopy and Mass Spectrometry offer complementary data that, when combined with FTIR, provide an irrefutable structural assignment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for mapping the carbon-hydrogen framework of a molecule.[1][13] NMR can confirm the precise connectivity, the substitution pattern on the aromatic rings, and the number of protons and carbons in different chemical environments. For instance, the deshielded aldehydic proton in aldehydes and the characteristic chemical shifts of carbons adjacent to the ether oxygen can be definitively identified.[14]
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.[1][13] High-resolution mass spectrometry can even determine the exact molecular formula.[12]
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A Senior Application Scientist's Comparative Guide to 1-(2-(benzyloxy)-4-fluorophenyl)ethanone and Its Analogs
For the discerning researcher in medicinal chemistry and drug development, the selection of synthetic intermediates is a critical decision that profoundly impacts the trajectory of a research program. This guide provides an in-depth, objective comparison of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone, a key building block, with its structurally similar counterparts. We will dissect the nuances of its synthesis, physicochemical properties, and biological potential, supported by experimental data, to empower you with the insights needed for rational molecular design.
Introduction: The Strategic Importance of Fluorinated and Benzyl-Protected Acetophenones
This compound is a versatile scaffold in medicinal chemistry. The presence of a fluorine atom can significantly enhance metabolic stability, binding affinity, and lipophilicity of a drug candidate. Simultaneously, the benzyl ether serves as a robust protecting group for the phenolic hydroxyl, allowing for selective transformations at other positions of the molecule. This strategic combination of a fluorine substituent and a benzyl protecting group makes this compound a valuable starting material for the synthesis of a wide array of biologically active molecules.
This guide will compare this compound with analogs bearing variations in the substitution pattern of the phenyl ring and the nature of the protecting group. This comparative analysis will illuminate the structure-property relationships that govern the utility of these compounds in synthetic and biological contexts.
Comparative Synthesis via Williamson Ether Synthesis
The Williamson ether synthesis is the cornerstone for preparing this compound and its analogs. This venerable S\N2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide. The efficiency of this reaction is influenced by factors such as the nature of the base, the solvent, and the steric hindrance of the reactants.
Figure 1: Comparative Williamson Ether Synthesis
Table 1: Comparison of Synthetic Yields for Benzyloxyacetophenone Derivatives
| Compound | Starting Phenol | Alkylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone | 2,4-Dihydroxyacetophenone | Benzyl bromide | K₂CO₃ | Acetone | 3 | 78 | [1] |
| 1-[2-(Benzyloxy)-3-methoxyphenyl]ethanone (deprotection step) | 1-(2-Hydroxy-3-methoxyphenyl)ethanone | - | Pd/C, H₂ | Methanol | 24 | 89 | [2] |
| 1-[2-(3,5-Difluorobenzyloxy)phenyl]ethanone | 1-(2-Hydroxyphenyl)ethanone | 3,5-Difluorobenzyl bromide | K₂CO₃ | Acetone | 3 | Not specified | [3] |
Note: The yield for 1-[2-(benzyloxy)-3-methoxyphenyl]ethanone is for the deprotection step to the corresponding phenol.
The data suggests that the Williamson ether synthesis provides good to excellent yields for the preparation of benzyloxyacetophenone derivatives. The choice of a suitable base, such as potassium carbonate, and a polar aprotic solvent like acetone facilitates the reaction.[4][5] The reaction time is generally short, making this an efficient synthetic route. For sterically hindered phenols, stronger bases and more polar solvents like DMF may be required to achieve optimal yields.[6]
Experimental Protocol: General Procedure for Williamson Ether Synthesis of Aryl Ethers
This protocol provides a general guideline for the synthesis of benzyloxyacetophenone derivatives and can be adapted for specific substrates.
Materials:
-
Substituted 2'-hydroxyacetophenone (1.0 eq)
-
Benzyl bromide or other suitable alkyl halide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Acetone or Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the substituted 2'-hydroxyacetophenone in anhydrous acetone or DMF, add anhydrous potassium carbonate.
-
Stir the suspension vigorously at room temperature for 15-30 minutes.
-
Add the benzyl bromide dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Physicochemical Properties: A Spectroscopic Comparison
The structural variations among these compounds are readily discernible through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
This compound:
-
¹H NMR: Expected signals would include a singlet for the acetyl methyl protons (~2.5 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and aromatic protons in the regions of 6.7-7.8 ppm. The fluorine atom will cause characteristic splitting of the adjacent aromatic protons.
-
¹³C NMR: Key signals would be the carbonyl carbon (~197 ppm), the acetyl methyl carbon (~26 ppm), the benzylic methylene carbon (~70 ppm), and aromatic carbons, with the carbon bearing the fluorine showing a large one-bond C-F coupling constant.
-
IR: A strong absorption band for the carbonyl group (C=O) is expected around 1670-1690 cm⁻¹.
Comparison with Analogs:
-
Non-fluorinated analog (1-(2-(benzyloxy)phenyl)ethanone): The ¹H and ¹³C NMR spectra will be similar, but without the characteristic C-F and H-F couplings in the aromatic region.[7][8][9]
-
Methoxy-substituted analog (1-(2-(benzyloxy)-4-methoxyphenyl)ethanone): The ¹H NMR will show a singlet for the methoxy protons around 3.8 ppm.
-
Methyl-protected analog (1-(2-methoxy-4-fluorophenyl)ethanone): The benzylic CH₂ signal will be absent, and a methoxy signal will appear instead.
Figure 2: Key Spectroscopic Features
Protecting Group Stability: Benzyl vs. Other Ethers
The choice of a protecting group is a critical strategic decision in multi-step synthesis. The benzyl group is widely used due to its robustness under a variety of conditions.
Table 2: Comparative Stability of Ether Protecting Groups
| Protecting Group | Stability to Acid | Stability to Base | Cleavage Conditions | Orthogonality | Reference |
| Benzyl (Bn) | Generally stable | Stable | Hydrogenolysis (H₂, Pd/C) | Orthogonal to silyl ethers and acetals | [10][11] |
| Methyl (Me) | Very stable | Very stable | Harsh conditions (e.g., BBr₃) | Limited orthogonality | [12] |
| tert-Butyldimethylsilyl (TBDMS) | Labile | Stable | Fluoride ions (e.g., TBAF) | Orthogonal to benzyl ethers | [10] |
| Methoxymethyl (MOM) | Labile | Stable | Mild acid | Orthogonal to benzyl ethers | [11] |
The benzyl group's stability in both acidic and basic media makes it a reliable choice for protecting phenols during various synthetic transformations.[10] Its key advantage lies in its selective removal by catalytic hydrogenolysis, a mild and efficient method that is orthogonal to many other protecting groups, such as silyl ethers and acetals.[11][13] This orthogonality is crucial in complex syntheses, allowing for the selective deprotection of different hydroxyl groups within the same molecule.[1]
Figure 3: Orthogonal Deprotection Strategy
Biological Activity Comparison: The Role of Substitution
Table 3: Comparative Cytotoxicity (IC₅₀ in µM) of Substituted Acetophenone Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | IC₅₀ (µM) | Key Structural Features | Reference |
| Chalcones derived from a prenylacetophenone | MCF-7 | 3.30 - 4.19 | Prenyl group and methoxy/hydroxyl substituents | [14] |
| 4'-aminoacetophenone chalcone derivatives | Glioblastoma Stem Cells | < 10 | 4'-amino group | [15] |
| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | Polycyclic aromatic system | [16] |
| Chalcone derivatives | MCF-7, HepG2, A549 | 0.21 - 11.7 | Varied substitutions | [16] |
The data in Table 3 indicates that acetophenone derivatives can exhibit potent cytotoxic activity against various cancer cell lines. The presence of specific substituents, such as amino and hydroxyl groups, as well as the overall molecular architecture, significantly influences this activity. The fluorine atom in this compound is expected to enhance its biological activity due to its favorable effects on physicochemical properties.[10]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[17]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.
Conclusion and Future Outlook
This compound stands out as a strategically designed synthetic intermediate with significant potential in drug discovery. Its synthesis is efficient and scalable via the Williamson ether synthesis. The presence of the fluorine atom is anticipated to confer advantageous pharmacokinetic and pharmacodynamic properties to its derivatives. The benzyl protecting group offers a robust and orthogonal handle for complex molecular construction.
Future research should focus on the direct biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential. Comparative studies with a broader range of analogs, including those with different halogen substitutions and alternative protecting groups, will provide a more comprehensive understanding of the structure-activity relationships governing this promising class of compounds.
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A Comparative Guide to the Comprehensive Purity Validation of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Abstract: 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this precursor is paramount, as impurities can carry through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide presents a comprehensive, multi-faceted strategy for the rigorous purity validation of this compound. We detail orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis (EA)—providing not just protocols, but the scientific rationale behind their synergistic application. By comparing the data from these disparate methods, a high-confidence purity profile can be established, ensuring the reliability of research and development outcomes.
Introduction: The Imperative for Purity
In drug development, the adage "you are what you start with" holds profound truth. The quality of starting materials and intermediates dictates the quality of the final drug product. For this compound, a common precursor synthesized via Friedel-Crafts acylation, potential impurities can include unreacted starting materials, regioisomers, or byproducts from side reactions.[1] A single analytical technique is often insufficient to detect all possible contaminants. For instance, an HPLC method may show a single peak, giving a false impression of >99% purity, while co-eluting impurities remain hidden.[2] Therefore, a robust validation strategy relies on orthogonal methods : analytical techniques that measure the same attribute (purity) through different physicochemical principles.[3][4] This guide provides the experimental framework for such an approach, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Section 1: Orthogonal Analytical Approaches for Purity Determination
A self-validating system for purity assessment is one where the weaknesses of one method are compensated by the strengths of another. Here, we compare four critical techniques.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the primary method for quantifying the purity of non-volatile organic compounds.[8] Its high resolution and sensitivity make it ideal for detecting trace-level impurities.[9] For this compound, a reverse-phase method is most appropriate due to the compound's moderate polarity.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): A C18 column is chosen for its hydrophobic nature, which provides excellent retention and separation for aromatic ketones.
-
Mobile Phase (Acetonitrile/Water Gradient): A gradient elution is employed to ensure that both more polar and less polar impurities can be resolved and eluted within a reasonable timeframe, providing a comprehensive impurity profile.
-
Detector (UV-DAD): A Diode Array Detector (DAD) is critical. It not only quantifies the analyte at a specific wavelength (e.g., 254 nm) but also provides UV spectra for each peak. This allows for peak purity assessment, helping to identify if a single chromatographic peak consists of more than one compound.[9]
Experimental Protocol: HPLC-DAD Purity Assay
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid.
-
Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD), 254 nm for quantification, with spectral scan from 200-400 nm.
-
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 50 50 20.0 5 95 25.0 5 95 25.1 50 50 | 30.0 | 50 | 50 |
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of Acetonitrile to create a 1 mg/mL stock solution. Further dilute to 0.1 mg/mL for injection.
-
Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all detected peaks.
Caption: Workflow for HPLC-DAD Purity Validation.
Gas Chromatography-Mass Spectrometry (GC-MS): Detecting Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds.[10] Its primary role in this context is to detect impurities that HPLC might miss, such as residual solvents (e.g., from synthesis or purification) or volatile byproducts.[11] The mass spectrometer provides definitive identification of these components by comparing their fragmentation patterns to established libraries like NIST.[10]
Causality Behind Experimental Choices:
-
Injection Mode (Split): A split injection is used to introduce a small, representative fraction of the sample onto the column, preventing overload and ensuring sharp peaks, which is crucial for analyzing a high-concentration main component.
-
Column (DB-5ms): A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose, robust choice suitable for separating a wide range of organic molecules, including aromatic ketones and common organic solvents.
-
Detector (Mass Spectrometer): MS detection provides mass information, enabling positive identification of unknown peaks, a significant advantage over detectors like Flame Ionization Detectors (FID).
Experimental Protocol: GC-MS Analysis
-
System Preparation:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Mode: Split (50:1).
-
-
Oven Temperature Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Scan Range: 40-500 m/z.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in Dichloromethane.
-
Analysis: Inject 1 µL. Identify peaks by comparing their mass spectra with the NIST library. Quantify based on relative peak area.
¹H NMR Spectroscopy: Structural Confirmation and Stoichiometric Purity
While chromatography separates components, Nuclear Magnetic Resonance (NMR) provides detailed structural information.[12] For this compound, ¹H NMR confirms the compound's identity by showing the characteristic signals for the aromatic protons, the benzylic CH₂, and the methyl ketone CH₃ group in the correct ratios. Crucially, it can detect impurities that may lack a UV chromophore (invisible to HPLC-UV) or are non-volatile (invisible to GC). Quantitative NMR (qNMR) can even be used for an absolute purity assessment against a certified internal standard.
Causality Behind Experimental Choices:
-
Solvent (CDCl₃): Deuterated chloroform is a standard solvent for non-polar to moderately polar organic compounds, providing good solubility without interfering proton signals.
-
Internal Standard (TMS): Tetramethylsilane is added as a reference point (0 ppm) for the chemical shift scale.
-
High-Field Magnet (e.g., 400 MHz): A higher field strength provides better signal dispersion, making it easier to resolve complex multiplets and identify minor impurity signals close to the main analyte peaks.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Acquisition Time: ~4 seconds.
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation for potential quantitative analysis).
-
Number of Scans: 16 (to improve signal-to-noise ratio).
-
-
Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Integrate all signals. The ratio of the integrals should correspond to the number of protons in the molecule. Search for any signals that do not correspond to the target compound or known solvents.
Elemental Analysis (EA): Fundamental Compositional Verification
Elemental Analysis (EA) provides the mass fractions of carbon, hydrogen, and other elements (C, H, N, S).[13][14] It serves as a fundamental check on the compound's empirical formula.[15] A significant deviation between the experimentally measured elemental composition and the calculated theoretical values indicates the presence of an impurity with a different elemental makeup. For organic compounds, results are generally expected to be within ±0.4% of the calculated values to be considered pure.[16][17]
Causality Behind Experimental Choices:
-
Combustion Analysis: This is the standard method for CHN analysis. The sample is combusted at high temperature in an oxygen-rich environment, converting the elements into simple gases (CO₂, H₂O, N₂) which are then quantified.[13] This method is robust, fast, and inexpensive.[13]
Experimental Protocol: CHN Elemental Analysis
-
Sample Preparation: Accurately weigh 2-3 mg of the thoroughly dried sample into a tin capsule.
-
Instrument: Use a calibrated CHN elemental analyzer.
-
Analysis: The sample is combusted at ~900-1000 °C. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column and measured by a thermal conductivity detector (TCD).
-
Calculation: The instrument software calculates the percentage of C, H, and N in the original sample. Compare these results to the theoretical values for C₁₅H₁₃FO₂.
-
Theoretical Values: C = 73.76%, H = 5.36%.
-
Section 2: Comparative Analysis & Data Summary
To illustrate the power of the orthogonal approach, consider the analysis of two different batches of this compound. "Batch A" is the product under validation, and "Alternative Batch B" is a hypothetical batch from a different synthetic route.
Table 1: Comparative Purity Data for Two Batches
| Analytical Technique | Parameter | Batch A (Test Sample) | Alternative Batch B (Comparison) | Interpretation |
|---|---|---|---|---|
| HPLC-DAD | Purity (Area %) | 99.6% | 99.5% | Both batches appear highly pure by HPLC. |
| Unknown Impurity 1 | 0.15% (at 8.2 min) | 0.20% (at 8.2 min) | Minor process-related impurity present in both. | |
| Unknown Impurity 2 | Not Detected | 0.18% (at 10.5 min) | Batch B contains an additional non-polar impurity. | |
| GC-MS | Toluene | < 0.01% | 0.35% (Identified by MS) | Batch B has significant residual solvent contamination. |
| Dichloromethane | < 0.01% | Not Detected | ||
| ¹H NMR | Structural Integrity | Conforms to structure | Conforms to structure | Both batches are the correct target molecule. |
| Unidentified Signals | No extraneous signals | Signals at 7.3 ppm (multiplet) | Batch B shows minor aromatic signals inconsistent with the main product, possibly a regioisomer impurity co-eluting with the main peak in HPLC. | |
| Elemental Analysis | % Carbon | 73.65% (Δ -0.11%) | 73.12% (Δ -0.64%) | Batch A is within the acceptable ±0.4% deviation.[16] Batch B fails, suggesting a significant impurity with a different C:H ratio. |
| | % Hydrogen | 5.41% (Δ +0.05%) | 5.55% (Δ +0.19%) | |
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 4. researchgate.net [researchgate.net]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. fda.gov [fda.gov]
- 7. fda.gov [fda.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jpharmsci.com [jpharmsci.com]
- 10. emerypharma.com [emerypharma.com]
- 11. A GC–MS Analysis of an SN2 Reaction for the Organic Laboratory | CoLab [colab.ws]
- 12. aqa.org.uk [aqa.org.uk]
- 13. azom.com [azom.com]
- 14. Elemental Analysis - Organic & Inorganic Compounds | ELTRA [eltra.com]
- 15. Elemental analysis - Wikipedia [en.wikipedia.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
A Comparative Guide to the Synthesis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone
Introduction: 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmacologically active molecules. Its structure, featuring a benzylated phenol and a fluoro-substituted acetophenone, makes it a valuable building block in medicinal chemistry and drug development. The efficiency of its synthesis can significantly impact the overall yield and cost-effectiveness of producing the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of two primary synthetic routes to this target molecule, offering detailed experimental protocols, a discussion of the underlying chemical principles, and a data-driven comparison to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Synthetic Strategies
Two principal retrosynthetic approaches have been evaluated for the synthesis of this compound. The key difference lies in the sequence of introducing the acetyl and benzyl groups.
-
Route 1: Friedel-Crafts Acylation followed by Williamson Ether Synthesis. This is a classical and linear approach where the acetophenone moiety is first constructed via Friedel-Crafts acylation of a benzylated fluorophenol precursor.
-
Route 2: Fries Rearrangement followed by Williamson Ether Synthesis. This strategy begins with the synthesis of a phenolic ester, which then undergoes a Fries rearrangement to form a hydroxyacetophenone intermediate. The final step is the benzylation of the hydroxyl group via Williamson ether synthesis.
The following sections will delve into the specifics of each route, providing detailed protocols and a comparative analysis of their respective advantages and disadvantages.
Visualizing the Synthetic Pathways
Figure 1: High-level overview of the two main synthetic routes to this compound.
Route 1: Friedel-Crafts Acylation of 1-Benzyloxy-3-fluorobenzene
This route is a direct approach to constructing the acetophenone skeleton on a pre-benzylated starting material. The success of this route hinges on the regioselectivity of the Friedel-Crafts acylation.
Causality Behind Experimental Choices
The benzyloxy group is an ortho-, para-directing activator for electrophilic aromatic substitution. The fluorine atom is also an ortho-, para-director, but a deactivator. The directing effects of both substituents must be considered. The bulky benzyloxy group at position 1 will sterically hinder acylation at the 2-position (ortho to benzyloxy). The fluorine at position 3 will direct ortho to itself (positions 2 and 4) and para (position 6). The benzyloxy group directs ortho (positions 2 and 6) and para (position 4). The combined directing effects and the steric hindrance from the benzyloxy group favor acylation at the 2-position, ortho to the fluorine and ortho to the benzyloxy group, which is the desired regioisomer.
Experimental Protocol
Step 1: Synthesis of 1-Benzyloxy-3-fluorobenzene
This precursor is synthesized via a standard Williamson ether synthesis from 3-fluorophenol and benzyl bromide.
-
Materials: 3-fluorophenol, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 3-fluorophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter off the potassium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield 1-benzyloxy-3-fluorobenzene.
-
Step 2: Friedel-Crafts Acylation
-
Materials: 1-Benzyloxy-3-fluorobenzene, acetyl chloride, aluminum chloride (AlCl₃), dichloromethane (DCM).
-
Procedure:
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (1.2 eq) in dry dichloromethane, add acetyl chloride (1.1 eq) dropwise.
-
Stir the mixture for 15 minutes to form the acylium ion complex.
-
Add a solution of 1-benzyloxy-3-fluorobenzene (1.0 eq) in dry dichloromethane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture slowly into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield this compound.
-
Data Summary (Route 1)
| Parameter | Expected Value | Source/Justification |
| Overall Yield | 60-70% | Based on typical yields for Friedel-Crafts acylations on activated rings. |
| Purity | >98% (after chromatography) | Standard purification methods should yield high purity product. |
| Reaction Time | 6-8 hours | Includes both steps. |
| Key Reagents | AlCl₃, Acetyl Chloride | Standard Friedel-Crafts reagents. |
Route 2: Fries Rearrangement of 3-Fluorophenyl acetate and Subsequent Benzylation
This route strategically introduces the acetyl group first via a Fries rearrangement of an acetate ester, followed by the introduction of the benzyl protecting group.
Causality Behind Experimental Choices
The Fries rearrangement is an effective method for the synthesis of hydroxyaryl ketones from phenolic esters.[1][2] The reaction is catalyzed by Lewis acids and the regioselectivity (ortho vs. para) can be influenced by reaction conditions such as temperature and solvent.[3] For the synthesis of the desired 2-hydroxy-4-fluoroacetophenone, conditions favoring ortho-acylation are required. The subsequent Williamson ether synthesis is a robust and high-yielding reaction for the benzylation of the newly formed hydroxyl group.[4][5]
Experimental Protocol
Step 1: Synthesis of 3-Fluorophenyl acetate
-
Materials: 3-fluorophenol, acetyl chloride, pyridine.
-
Procedure:
-
Dissolve 3-fluorophenol (1.0 eq) in pyridine at 0 °C.
-
Slowly add acetyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Pour the reaction mixture into cold dilute HCl to neutralize the pyridine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 3-fluorophenyl acetate.
-
Step 2: Fries Rearrangement to 2-Hydroxy-4-fluoroacetophenone
-
Materials: 3-Fluorophenyl acetate, aluminum chloride (AlCl₃).
-
Procedure:
-
To a flask containing anhydrous aluminum chloride (2.5 eq), add 3-fluorophenyl acetate (1.0 eq) portion-wise.
-
Heat the mixture to a temperature that favors ortho-acylation (typically higher temperatures, around 120-160 °C).[3]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and carefully hydrolyze by adding ice and concentrated HCl.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield 2-hydroxy-4-fluoroacetophenone.
-
Step 3: Williamson Ether Synthesis to this compound
-
Materials: 2-Hydroxy-4-fluoroacetophenone, benzyl bromide, potassium carbonate (K₂CO₃), acetone.
-
Procedure:
-
To a solution of 2-hydroxy-4-fluoroacetophenone (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, filter off the salts, and concentrate the filtrate.
-
Purify the crude product by recrystallization or column chromatography to yield this compound. A similar procedure for a related compound reported a yield of 78%.[6]
-
Data Summary (Route 2)
| Parameter | Expected Value | Source/Justification |
| Overall Yield | 55-65% | Based on yields of individual steps from analogous reactions.[6] |
| Purity | >98% (after chromatography) | Standard purification methods are effective. |
| Reaction Time | 10-12 hours | Includes all three steps. |
| Key Reagents | AlCl₃, Benzyl Bromide | Involves both Fries and Williamson reagents. |
Comparative Evaluation and Conclusion
| Feature | Route 1: Friedel-Crafts Acylation First | Route 2: Fries Rearrangement First |
| Number of Steps | 2 | 3 |
| Overall Yield | Potentially higher (60-70%) | Potentially lower (55-65%) |
| Regioselectivity | A potential challenge, but directing groups favor the desired product. | Fries rearrangement can yield a mixture of ortho and para isomers, requiring careful optimization of reaction conditions. |
| Scalability | Friedel-Crafts reactions can be challenging to scale due to the handling of AlCl₃ and exothermic nature. | Fries rearrangement also uses AlCl₃. Williamson ether synthesis is generally scalable. |
| Starting Materials | Requires synthesis of 1-benzyloxy-3-fluorobenzene. | Starts from the more readily available 3-fluorophenol. |
| Green Chemistry | Both routes use stoichiometric amounts of AlCl₃, which is a drawback. | Both routes have similar environmental considerations. |
Recommendation:
For laboratory-scale synthesis where control over regioselectivity is paramount and a slightly shorter route is preferred, Route 1 may be the more advantageous choice. The combined directing effects of the benzyloxy and fluoro groups are likely to favor the formation of the desired 2-acetyl product.
Route 2 , while involving an additional step, starts from a simpler and more commercially available starting material (3-fluorophenol). This route may be more cost-effective for larger-scale production, provided that the Fries rearrangement can be optimized to selectively yield the ortho-acylated product. The challenge of controlling the regioselectivity of the Fries rearrangement is the main drawback of this approach.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
References
- Friedel, C.; Crafts, J. M. Compt. Rend.1877, 84, 1392-1395.
- Williamson, A. W. J. Chem. Soc.1852, 4, 229-239.
- Fries, K.; Finck, G. Ber. Dtsch. Chem. Ges.1908, 41, 4271-4284. (A link to the original publication is not available, but this is a key early paper on the Fries rearrangement).
-
Organic Syntheses. Flavone. Available from: [Link]
-
Organic Chemistry Portal. Fries Rearrangement. Available from: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]
-
Chem LibreTexts. Williamson Ether Synthesis. Available from: [Link]
-
Wikipedia. Fries rearrangement. Available from: [Link]
-
Ma, Y.-T.; Zhang, A.-L.; Jian, F.-F. Acta Crystallogr. Sect. E Struct. Rep. Online2010 , 66, o2293. Available from: [Link]
-
Ma, Y.-T.; Zhang, A.-L.; Jian, F.-F. Acta Crystallogr. Sect. E Struct. Rep. Online2010 , 66, o2294. Available from: [Link]
-
BYJU'S. Fries Rearrangement. Available from: [Link]
-
BYJU'S. What is the Fries Rearrangement Reaction?. Available from: [Link]
Sources
- 1. Fries Rearrangement [organic-chemistry.org]
- 2. Fries rearrangement - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone and Its Analogs
Introduction
In the landscape of medicinal chemistry and materials science, substituted acetophenones serve as pivotal intermediates for the synthesis of a vast array of complex molecules. Among these, 1-(2-(benzyloxy)-4-fluorophenyl)ethanone stands out as a versatile building block. Its structure is richly functionalized, featuring a ketone carbonyl, an activated α-carbon, a cleavable benzyl ether protecting group, and an electronically modified aromatic ring. Understanding the delicate interplay of these functional groups and how their reactivity is modulated by additional substituents is paramount for designing efficient and selective synthetic pathways.
This guide provides an in-depth analysis of the chemical reactivity of this compound, which we will refer to as our Core Molecule (A) . We will objectively compare its performance in key chemical transformations against a curated set of hypothetical analogs, each designed to probe a specific electronic or steric effect. Our audience—researchers, scientists, and drug development professionals—requires not just data, but a causal understanding of the principles governing these reactions. Therefore, this document emphasizes the mechanistic rationale behind the observed reactivity trends, supported by detailed experimental protocols and established chemical principles.
The analogs selected for this comparative study are:
-
Analog B (Electron-Donating Group): 1-(2-(benzyloxy)-4-fluoro-5-methoxyphenyl)ethanone
-
Analog C (Electron-Withdrawing Group): 1-(2-(benzyloxy)-4-fluoro-5-nitrophenyl)ethanone
-
Analog D (Increased Steric Hindrance): 1-(2-(benzyloxy)-3,4-difluorophenyl)ethanone
Through a systematic evaluation of their behavior in reactions targeting different sites of the molecule, we will construct a predictive framework for the reactivity of this important class of compounds.
The Theoretical Basis of Reactivity: Electronic and Steric Effects
The reactivity of an acetophenone derivative is not dictated by a single functional group but is rather a concert of competing and cooperating electronic and steric influences.
Electronic Effects: The Push and Pull on Reactivity
The electronic nature of substituents on the phenyl ring profoundly alters the reactivity of both the carbonyl group and the α-hydrogens. These effects are primarily transmitted through induction (through sigma bonds) and resonance (through the pi system)[1].
-
Carbonyl Electrophilicity: The carbonyl carbon is inherently electrophilic due to the polarization of the C=O bond. Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂) in Analog C , further pull electron density from the ring and, by extension, from the acetyl group. This intensifies the partial positive charge on the carbonyl carbon, making it a more potent electrophile for nucleophilic attack. Conversely, electron-donating groups (EDGs), like the methoxy group (-OCH₃) in Analog B , push electron density into the ring, which slightly diminishes the carbonyl carbon's electrophilicity[2]. The fluorine atom in the core molecule exerts a strong inductive withdrawing effect.
-
α-Hydrogen Acidity: The acidity of the α-hydrogens is a critical factor in reactions like halogenation, which proceed through an enol or enolate intermediate[3][4]. The rate-limiting step in acid-catalyzed halogenation is the formation of the enol[4][5]. EWGs on the aromatic ring stabilize the enol intermediate, thereby accelerating the reaction. EDGs have the opposite effect. Therefore, we predict that the rate of α-halogenation will be fastest for Analog C and slowest for Analog B .
Caption: Influence of substituents on key reactive sites.
Steric Effects and the Ortho Position
Steric hindrance refers to the non-bonding interactions that influence reaction rates and conformations[6]. When a substituent is placed at the ortho position relative to the acetyl group, as in Analog D (with a fluorine at position 3), it can physically impede the approach of a nucleophile to the carbonyl carbon[7][8]. This "ortho effect" can also force the acetyl group to twist out of the plane of the benzene ring, disrupting the pi-system conjugation and altering the electronic communication between the ring and the carbonyl group[8][9]. We anticipate that this hindrance will significantly slow down reactions involving direct attack on the carbonyl, such as reduction.
Comparative Reactivity in Key Transformations
To provide a quantitative and objective comparison, we will evaluate the performance of our core molecule and its analogs in two fundamental reactions: acid-catalyzed α-bromination and sodium borohydride reduction of the carbonyl.
Reaction at the α-Carbon: Acid-Catalyzed Bromination
This reaction is a classic probe for the ease of enol formation[3][4][5]. The reaction proceeds by the acid-catalyzed formation of an enol, which then attacks molecular bromine in a rapid second step. Thus, the overall reaction rate is governed by the speed of enolization.
Caption: Mechanism for acid-catalyzed α-bromination.
Predicted Reactivity Order (Fastest to Slowest): Analog C (-NO₂) > Analog D (-F, ortho) > Core Molecule (A) > Analog B (-OCH₃)
The strong electron-withdrawing nitro group in Analog C will most effectively stabilize the forming enol, leading to the fastest reaction. The additional fluorine in Analog D also has an inductive withdrawing effect, slightly accelerating the reaction compared to the core molecule. The electron-donating methoxy group in Analog B will destabilize the enol, resulting in the slowest reaction rate.
Reaction at the Carbonyl Group: Sodium Borohydride Reduction
The reduction of the ketone to a secondary alcohol using sodium borohydride (NaBH₄) is a classic nucleophilic addition reaction. The rate of this reaction is directly proportional to the electrophilicity of the carbonyl carbon.
Predicted Reactivity Order (Fastest to Slowest): Analog C (-NO₂) > Core Molecule (A) > Analog B (-OCH₃) > Analog D (-F, ortho)
Again, the EWG in Analog C enhances carbonyl electrophilicity for the fastest reaction. The EDG in Analog B slightly reduces it. Crucially, despite the electronic-withdrawing nature of the second fluorine in Analog D , the steric hindrance it imposes on the ortho position is expected to be the dominant factor, significantly impeding the approach of the borohydride nucleophile and making it the slowest to react[7][8].
Summary of Predicted Reactivity
| Compound | Key Substituent(s) | Electronic/Steric Effect | Predicted α-Bromination Rate | Predicted NaBH₄ Reduction Rate |
| Core Molecule (A) | -F, -OBn | Baseline (Inductive withdrawal from F) | Moderate | Moderate |
| Analog B | -OCH₃ (EDG) | Resonance Donation | Slowest | Slow |
| Analog C | -NO₂ (EWG) | Inductive & Resonance Withdrawal | Fastest | Fastest |
| Analog D | -F (ortho) | Steric Hindrance & Inductive Withdrawal | Fast | Slowest |
Experimental Protocols
The following protocols are designed as self-validating systems, incorporating in-process monitoring and standardized workup procedures to ensure reliable and reproducible results.
Protocol 1: Comparative α-Bromination of Acetophenone Analogs
Objective: To compare the rate of acid-catalyzed α-bromination by monitoring the disappearance of bromine over time.
-
Preparation of Reactants:
-
For each analog (A, B, C, and D), prepare a 0.1 M solution in glacial acetic acid.
-
Prepare a 0.1 M solution of bromine (Br₂) in glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
-
-
Reaction Setup:
-
In separate, identical reaction flasks equipped with magnetic stirrers, place 10 mL of each of the four 0.1 M analog solutions.
-
Ensure all flasks are at a constant temperature (e.g., 25 °C) using a water bath.
-
-
Initiation and Monitoring:
-
Simultaneously, add 10 mL of the 0.1 M bromine solution to each flask. Start a timer for each reaction.
-
The deep red-brown color of bromine will fade as it is consumed. The reaction is complete when the color disappears.
-
Record the time required for the complete disappearance of the bromine color for each analog. A shorter time indicates a faster reaction rate.
-
-
Workup (for product isolation, if desired):
-
Once the reaction is complete, pour the reaction mixture into 50 mL of cold water.
-
Add a saturated solution of sodium thiosulfate dropwise to quench any unreacted bromine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoacetophenone product.
-
Protocol 2: Comparative Reduction of Acetophenone Analogs with NaBH₄
Objective: To compare the rate of carbonyl reduction by monitoring the consumption of the starting material via Thin Layer Chromatography (TLC).
-
Preparation of Reactants:
-
For each analog (A, B, C, and D), prepare a 0.1 M solution in methanol.
-
Prepare a 0.2 M solution of sodium borohydride (NaBH₄) in methanol. Note: Prepare this solution fresh, as NaBH₄ can react with methanol over time.
-
-
Reaction Setup:
-
In separate, identical flasks, place 10 mL of each of the four 0.1 M analog solutions.
-
Cool the flasks to 0 °C in an ice-water bath.
-
-
Initiation and Monitoring:
-
Spot a baseline sample of each starting material solution on four separate TLC plates (e.g., silica gel with a 3:1 hexanes:ethyl acetate eluent).
-
Add 5 mL of the cold 0.2 M NaBH₄ solution to each flask simultaneously and start the timers.
-
At regular intervals (e.g., every 2 minutes), take a small aliquot from each reaction mixture and spot it on the corresponding TLC plate.
-
Monitor the disappearance of the starting material spot and the appearance of the more polar alcohol product spot (which will have a lower Rf value). The reaction is complete when the starting material spot is no longer visible.
-
Record the time to completion for each analog.
-
-
Workup:
-
Once the reaction is complete, cautiously add 1 M HCl dropwise to quench the excess NaBH₄ until gas evolution ceases.
-
Add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the secondary alcohol product.
-
Additional Reactivity Considerations
Cleavage of the Benzyl Ether Protecting Group
The benzyloxy group is a common protecting group for phenols and is typically removed via catalytic transfer hydrogenation or standard hydrogenolysis[10][11][12]. This reaction involves a palladium catalyst (e.g., Pd/C) and a hydrogen source (H₂ gas or a transfer agent like formic acid or isopropanol)[10][13][14]. The reactivity of this group is generally independent of the electronic substituents on the other phenyl ring, so similar deprotection conditions should be effective for all analogs, provided the substituents do not poison the catalyst (e.g., nitro groups can sometimes be reduced, complicating the reaction).
Conclusion
This guide establishes a clear framework for understanding and predicting the reactivity of this compound and its substituted analogs. The reactivity of this scaffold is a tunable property, highly dependent on the electronic and steric nature of its substituents.
-
Electron-withdrawing groups enhance reactivity at both the carbonyl carbon (nucleophilic attack) and the α-carbon (enolization).
-
Electron-donating groups diminish reactivity at these sites.
-
Steric hindrance , particularly from ortho substituents, can override electronic effects in reactions involving nucleophilic attack at the carbonyl center, dramatically reducing the reaction rate.
By applying these core principles and utilizing the detailed protocols provided, researchers can make informed decisions in the design of synthetic routes, optimizing conditions to achieve desired outcomes with greater efficiency and selectivity.
References
-
UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Clemmensen reduction. Retrieved from [Link]
-
Mokhtari, B. (2008). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Bioorganic & Medicinal Chemistry, 16(3), 1084-9. Retrieved from [Link]
-
KPU Pressbooks. (n.d.). 6.2 Halogenation of the α-Carbon. Organic Chemistry II. Retrieved from [Link]
-
Unacademy. (n.d.). Clemmensen reduction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Alpha-Halogenation of Ketones | Acidic vs Basic Mechanisms + Haloform Reaction Explained [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, July 30). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Ramos-García, I., et al. (2008). Substituent effects in the Baeyer-Villiger reaction of acetophenones: a theoretical study. Thompson Rivers University. Retrieved from [Link]
-
OpenStax. (2023, September 20). 22.3 Alpha Halogenation of Aldehydes and Ketones. Organic Chemistry. Retrieved from [Link]
-
Exner, O., & Fiedler, P. (n.d.). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones. ResearchGate. Retrieved from [Link]
-
Chem 263 Handout. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings. Retrieved from [Link]
-
ElAmin, B., et al. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(21), 3442-3444. Retrieved from [Link]
-
Hanessian, S., et al. (1982). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 60(17), 2292-2297. Retrieved from [Link]
-
Hartung, W. H., & Simonoff, R. (n.d.). Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. Organic Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]
-
Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]
-
Fuson, R. C., & Corse, J. (1939). Some New Aspects of the Ortho Effect. Cyclic Ketones Related to Acetophenone. Journal of the American Chemical Society, 61(4), 975-976. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of Fluorinated Acetophenone Derivatives
Introduction: The Strategic Role of Fluorine in Acetophenone Scaffolds
In the landscape of medicinal chemistry and materials science, the acetophenone core is a ubiquitous and versatile scaffold. Its true potential, however, is often unlocked through strategic modification. Among the most powerful modifications is the introduction of fluorine. The unique properties of the fluorine atom—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly alter a molecule's pharmacokinetic and physicochemical profile, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated acetophenone derivatives are critical intermediates in the synthesis of numerous pharmaceuticals and advanced materials.[1][2]
A robust and unambiguous characterization of these derivatives is paramount for quality control, reaction monitoring, and final product validation. This guide provides an in-depth comparative analysis of the key spectroscopic signatures of ortho-, meta-, and para-fluorinated acetophenones. We will delve into the causality behind the observed spectral differences in Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing researchers with the foundational knowledge to confidently identify and differentiate these important isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Electronic Effects
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For fluorinated compounds, the interplay between ¹H, ¹³C, and the highly sensitive ¹⁹F nucleus provides a rich dataset for analysis.[3]
¹H NMR Spectroscopy: Beyond Simple Aromatics
In unsubstituted acetophenone, the aromatic protons present a complex multiplet, while the methyl protons appear as a sharp singlet around 2.6 ppm. The introduction of a highly electronegative fluorine atom significantly perturbs this picture by inducing shifts and creating new spin-spin couplings.
The most dramatic effect is observed in 2'-fluoroacetophenone . Here, the fluorine atom is in close spatial proximity to the acetyl group's methyl protons. This proximity results in a phenomenon known as "through-space" coupling, where the spin information is transmitted through space rather than through the bonding network.[4][5][6][7] This leads to a characteristic splitting of the methyl proton signal into a doublet, a feature entirely absent in the meta and para isomers.[4] For 3'- and 4'-fluoroacetophenone , the primary influence is the electronic inductive and resonance effects, which alter the chemical shifts of the aromatic protons and result in predictable splitting patterns due to both H-H and H-F through-bond couplings.
Table 1: Comparative ¹H NMR Data for Fluorinated Acetophenone Isomers (400/500 MHz, CDCl₃)
| Compound | Acetyl Protons (δ, ppm) | Multiplicity & Coupling (Hz) | Aromatic Protons (δ, ppm) |
| Acetophenone | ~2.62 | s | 7.47 (t), 7.58 (t), 7.97 (d) |
| 2'-Fluoroacetophenone | ~2.64 | d, ⁵JHF ≈ 3-5 Hz | 7.10-7.60 (m) |
| 3'-Fluoroacetophenone | ~2.59 | s (or very fine t) | 7.25-7.95 (m) |
| 4'-Fluoroacetophenone | ~2.58 | s (or very fine t) | 7.13 (t, J ≈ 8.8 Hz), 7.98 (dd) |
Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and concentration. Data synthesized from multiple sources.[8][9][10][11]
¹³C NMR Spectroscopy: The Diagnostic Power of C-F Coupling
The ¹³C NMR spectrum provides even clearer diagnostic markers. The fluorine atom couples with carbon nuclei, producing distinct splitting patterns with magnitudes that are highly dependent on the number of bonds separating them.
-
Direct C-F Coupling (¹JCF): The carbon directly attached to the fluorine exhibits a large coupling constant, typically in the range of 240-260 Hz, resulting in a prominent doublet.
-
Geminal and Vicinal Couplings (²JCF, ³JCF): Carbons two and three bonds away from the fluorine show smaller, but still significant, couplings (typically 15-25 Hz and 5-10 Hz, respectively).
These C-F coupling constants are exceptionally reliable for determining the substitution pattern. For instance, in 4'-fluoroacetophenone , the carbonyl carbon (C=O) is four bonds away from the fluorine (⁴JCF), showing a small coupling, whereas in 2'-fluoroacetophenone , the carbonyl carbon exhibits a more significant ³JCF coupling. Furthermore, the 2'-isomer often shows a through-space ⁴JCF coupling to the acetyl methyl carbon.[4][5]
Table 2: Comparative ¹³C NMR Data for Fluorinated Acetophenone Isomers (125 MHz, CDCl₃)
| Compound | Carbonyl Carbon (δ, ppm) | C-F Bearing Carbon (δ, ppm, ¹JCF in Hz) | Acetyl Carbon (δ, ppm) | Other Aromatic Carbons (δ, ppm) |
| Acetophenone | ~198.1 | N/A | ~26.5 | 128.2, 128.5, 133.0, 137.1 |
| 2'-Fluoroacetophenone | ~195.5 (d, ³JCF ≈ 4 Hz) | ~161.5 (d, ¹JCF ≈ 250 Hz) | ~31.5 (d, ⁴JCF ≈ 7-11 Hz) | 117.0 (d, ²JCF), 124.5 (d, ⁴JCF), 130.5 (s), 134.0 (d, ³JCF) |
| 4'-Fluoroacetophenone | ~196.4 | ~165.8 (d, ¹JCF ≈ 255 Hz) | ~26.5 | 115.6 (d, ²JCF ≈ 22 Hz), 131.0 (d, ³JCF ≈ 9 Hz), 133.6 (d, ⁴JCF ≈ 3 Hz) |
Note: Data synthesized from multiple sources.[4][8][12]
¹⁹F NMR Spectroscopy: A Clear Window into the Fluorine Environment
With a 100% natural abundance and high sensitivity, ¹⁹F NMR is a crucial and straightforward experiment for these compounds.[13] The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. The resonance of the fluorine in the para position is typically found at a different chemical shift than the meta or ortho positions relative to an internal standard (like CFCl₃). This provides an immediate and unambiguous confirmation of the isomer's identity.
Table 3: Representative ¹⁹F NMR Chemical Shifts
| Compound | Solvent | Chemical Shift (δ, ppm) |
| 2'-Fluoroacetophenone | CDCl₃ | ~ -114 |
| 3'-Fluoroacetophenone | CDCl₃ | ~ -112 |
| 4'-Fluoroacetophenone | CDCl₃ | ~ -105 |
Note: Chemical shifts are relative to CFCl₃ and can vary. Data synthesized from available spectral databases.[14][15][16]
Infrared (IR) Spectroscopy: Probing Vibrational Changes
IR spectroscopy measures the absorption of infrared radiation by a molecule's vibrating bonds. For acetophenones, the most diagnostic absorption is the strong, sharp peak corresponding to the carbonyl (C=O) group's stretching vibration.[17][18]
The position of this C=O stretching frequency (νC=O) is sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups, like fluorine, tend to increase the C=O bond order by reducing the extent of resonance with the phenyl ring. This results in a higher vibrational frequency (a "blue shift") compared to the unsubstituted acetophenone.[19][20] The magnitude of this shift is influenced by the fluorine's position, reflecting the interplay of its inductive (-I) and mesomeric (+M) effects. Additionally, a strong absorption band corresponding to the C-F stretch is observed in the fingerprint region, typically between 1300-1000 cm⁻¹.
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch (νC=O) | C-F Stretch (νC-F) |
| Acetophenone | ~1691 | N/A |
| 2'-Fluoroacetophenone | ~1695 | ~1230 |
| 3'-Fluoroacetophenone | ~1693 | ~1250 |
| 4'-Fluoroacetophenone | ~1690 | ~1235 |
Note: Values are approximate and obtained from neat or solution-phase spectra.[15][19][20][21]
Caption: Influence of fluorine position on the C=O stretching frequency.
Mass Spectrometry (MS): Mapping Fragmentation Pathways
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and structural features of a compound based on its fragmentation pattern upon electron impact.
The mass spectrum of unsubstituted acetophenone is characterized by a molecular ion peak (M⁺) at m/z 120. The most prominent fragmentation is the loss of the methyl radical (•CH₃) to form the stable benzoyl cation at m/z 105 (often the base peak).[22] This can further lose carbon monoxide (CO) to yield the phenyl cation at m/z 77.
For all three fluoroacetophenone isomers, the molecular ion peak appears at m/z 138.[15][23][24] The fragmentation pathways are analogous to the parent compound but are shifted by the mass of fluorine minus hydrogen (+18 amu).
-
Primary Fragmentation: Loss of a methyl radical (•CH₃) gives the fluorobenzoyl cation at m/z 123 . This is typically a major peak for all isomers.
-
Secondary Fragmentation: Subsequent loss of CO from the m/z 123 fragment yields the fluorophenyl cation at m/z 95 .
While the major fragments (m/z 138, 123, 95) are common to all three isomers, the relative intensities of these fragments can sometimes provide clues to differentiate them, though this is often less definitive than NMR or IR data.
Table 5: Key Mass Spectrometry Fragments (EI-MS)
| Compound | Molecular Ion (M⁺) [m/z] | [M-CH₃]⁺ [m/z] | [M-CH₃-CO]⁺ [m/z] |
| Acetophenone | 120 | 105 (Base Peak) | 77 |
| Fluoroacetophenone Isomers | 138 | 123 | 95 |
Experimental Protocols: A Framework for Reproducible Data
The trustworthiness of any comparative analysis rests on the quality and consistency of the data. The following protocols outline standardized procedures for acquiring the spectroscopic data discussed in this guide.
Workflow for Spectroscopic Analysis
Caption: General experimental workflow for spectroscopic analysis.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Expertise & Rationale: Deuterated chloroform (CDCl₃) is chosen as the solvent for its excellent solubilizing properties for these compounds and its well-separated residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR.
-
Protocol:
-
Sample Preparation: Accurately weigh 10-15 mg of the fluoroacetophenone isomer and dissolve it in approximately 0.6 mL of CDCl₃ containing 0.03% (v/v) TMS.
-
Transfer: Filter the solution through a small cotton plug into a clean, dry 5 mm NMR tube.
-
Instrumentation: Place the tube in a 400 MHz (or higher) NMR spectrometer.
-
Lock & Shim: Lock onto the deuterium signal of the CDCl₃ and perform automatic or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence (e.g., 'zg30'). Use a 30° pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquire 8-16 scans.
-
¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum using a standard sequence (e.g., 'zgpg30'). Use a relaxation delay of 2 seconds and acquire 512-1024 scans for adequate signal-to-noise.
-
¹⁹F NMR Acquisition: Acquire the spectrum using a standard single-pulse sequence. Typically, fewer scans are needed due to the high sensitivity of the ¹⁹F nucleus.
-
B. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expertise & Rationale: Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation, making it ideal for liquid or solid samples and ensuring high reproducibility.
-
Protocol:
-
Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of the liquid fluoroacetophenone (or a small amount of solid) directly onto the ATR crystal.
-
Data Acquisition: Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Parameters: Use a resolution of 4 cm⁻¹ and co-add 16-32 scans to improve the signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.
-
C. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Expertise & Rationale: GC-MS is the method of choice for volatile and semi-volatile compounds. It provides separation from potential impurities and delivers a clean mass spectrum for identification. An EI source at 70 eV is the standard for generating reproducible fragmentation patterns and allowing comparison with spectral libraries.
-
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Instrumentation: Use a GC-MS system equipped with a standard non-polar column (e.g., DB-5ms or HP-5ms, 30 m x 0.25 mm x 0.25 µm).
-
GC Method:
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at 50 °C for 2 min, then ramp at 10-15 °C/min to 250 °C and hold for 5 min.
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Temperatures: Source at 230 °C, Quadrupole at 150 °C.
-
-
Conclusion
The strategic placement of a single fluorine atom on the acetophenone ring creates distinct and readily identifiable spectroscopic fingerprints. From the unambiguous through-space H-F coupling in the ¹H NMR of the ortho isomer, to the characteristic C-F coupling constants in ¹³C NMR, and the subtle but telling shifts in the IR carbonyl frequency, each technique provides a piece of a complementary puzzle. By understanding the underlying physical organic principles that govern these spectral changes and employing standardized experimental protocols, researchers and drug development professionals can confidently and efficiently characterize these crucial synthetic intermediates, ensuring the integrity and quality of their work.
References
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- Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry.
- Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. PMC, NIH.
- PubChem. (n.d.). 4'-Fluoroacetophenone. National Center for Biotechnology Information.
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- BenchChem. (2025). An In-depth Technical Guide to the Spectral Data of 2-Bromo-fluoroacetophenone Isomers.
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- YouTube. (2012). Introduction to IR Spectroscopy. Ketones.
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A Comparative Guide to the Purity Analysis of 1-(2-(benzyloxy)-4-fluorophenyl)ethanone by High-Performance Liquid Chromatography
In the landscape of pharmaceutical development, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. The compound 1-(2-(benzyloxy)-4-fluorophenyl)ethanone is a key intermediate in the synthesis of various pharmaceutical agents. Its purity profile can directly influence the quality and impurity spectrum of the final API. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity analysis of this specific intermediate, benchmarked against alternative analytical approaches.
The Criticality of Method Selection in Purity Analysis
The choice of an analytical method for purity determination is a decision with far-reaching implications. An ideal method must be specific, sensitive, accurate, precise, and robust enough to separate the main compound from its potential process-related impurities and degradation products. For a molecule like this compound, which contains a ketone functional group and two aromatic rings, HPLC stands out as a particularly powerful technique due to its versatility in handling non-volatile and thermally labile compounds.
Recommended HPLC Method: A Reverse-Phase Approach
Drawing from extensive experience in chromatographic method development, a reverse-phase HPLC (RP-HPLC) method is the most suitable starting point for this analyte. The inherent polarity of the molecule, balanced by its significant hydrophobic character from the aromatic rings, makes it an ideal candidate for separation on a C18 stationary phase.
Experimental Workflow: RP-HPLC Method
Caption: Workflow for the RP-HPLC purity analysis of this compound.
Detailed HPLC Protocol
1. Instrumentation:
-
A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size. The C18 phase provides the necessary hydrophobicity to retain the analyte and separate it from more polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier helps to protonate any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.
-
Mobile Phase B: Acetonitrile (ACN). ACN is a common organic modifier in RP-HPLC, offering good solvating power and low viscosity.
-
Gradient Elution:
-
0-20 min: 50-90% B
-
20-25 min: 90% B
-
25-26 min: 90-50% B
-
26-30 min: 50% B (re-equilibration) A gradient is essential to elute any highly retained, non-polar impurities while ensuring the main peak is well-resolved from early-eluting polar impurities.
-
-
Flow Rate: 1.0 mL/min. This flow rate provides a good balance between analysis time and chromatographic efficiency for a 4.6 mm ID column.
-
Column Temperature: 30 °C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: 254 nm. The aromatic rings in the molecule provide strong UV absorbance at this wavelength, offering good sensitivity.
-
Injection Volume: 10 µL.
3. Sample Preparation:
-
Accurately weigh and dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is a robust method, it is essential to understand its performance in the context of other available analytical technologies, such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC).
| Parameter | HPLC (Hypothetical Data) | Gas Chromatography (GC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Similar to HPLC but uses smaller particle size columns for higher efficiency. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. | Broad applicability, similar to HPLC. |
| Resolution | Good | Excellent for volatile compounds | Excellent, often superior to HPLC. |
| Sensitivity (LOD) | ~0.01% | ~0.005% (with FID) | ~0.005% |
| Analysis Time | ~30 min | ~20 min | ~10 min |
| Solvent Consumption | High | Low | Low |
| System Pressure | 400-600 bar | N/A | >1000 bar |
Rationale for HPLC's Superiority in This Context
-
Volatility and Thermal Stability: this compound has a relatively high molecular weight and boiling point, making it less suitable for direct GC analysis without derivatization, which can introduce additional complexity and potential for side reactions.
-
UPLC as an Advancement: UPLC represents an evolution of HPLC technology, offering faster analysis times and better resolution due to the use of sub-2 µm particle columns. While UPLC would be a superior choice if available, the fundamental principles of separation remain the same as HPLC. The developed HPLC method can often be readily transferred to a UPLC system with appropriate scaling.
-
ICH Guideline Compliance: The described HPLC method is designed to be readily validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedures. This includes specificity, linearity, range, accuracy, precision, and robustness, ensuring the method is fit for its intended purpose in a regulated environment.
Trustworthiness Through Self-Validating Protocols
The robustness of this HPLC method is ensured by incorporating system suitability tests (SSTs) as outlined by the United States Pharmacopeia (USP). Before any sample analysis, a standard solution is injected to verify:
-
Tailing Factor: Should be ≤ 2.0 to ensure peak symmetry.
-
Theoretical Plates: Should be ≥ 2000 to demonstrate column efficiency.
-
Reproducibility: The relative standard deviation (RSD) of replicate injections should be ≤ 2.0%.
These SSTs confirm that the chromatographic system is performing as expected before committing to the analysis of valuable samples.
Conclusion
For the purity analysis of this compound, a well-developed reverse-phase HPLC method offers a reliable, robust, and sensitive solution. It provides a clear advantage over Gas Chromatography due to the non-volatile nature of the analyte. While UPLC can offer significant improvements in speed and efficiency, the foundational HPLC method presented here serves as a universally applicable and validatable approach. The key to a successful purity analysis lies not just in the initial choice of technology but in the meticulous development, validation, and consistent execution of the chosen method, ensuring data integrity and, ultimately, patient safety.
References
-
Title: USP General Chapter <621> Chromatography Source: United States Pharmacopeia URL: [Link]
-
Title: Ultra-Performance Liquid Chromatography (UPLC): An Introduction Source: Waters Corporation URL: [Link]
-
Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: International Council for Harmonisation URL: [Link]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
As a Senior Application Scientist, this guide is designed to provide drug development professionals and laboratory researchers with a comprehensive, step-by-step protocol for the safe disposal of 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone. Adherence to these procedures is paramount for ensuring personnel safety, maintaining a compliant laboratory environment, and protecting the environment. This document moves beyond a simple checklist, offering the rationale behind each step to foster a deeper understanding of safe chemical handling.
Hazard Profile and Core Chemical Identity
Before handling any chemical, a thorough understanding of its properties and hazards is essential. This compound is a halogenated aromatic ketone. While comprehensive toxicological data is limited, its structural motifs suggest specific handling precautions. Safety Data Sheets (SDS) for similar fluorinated compounds consistently indicate it should be treated as a hazardous substance.[1][2]
Key Hazard Information:
-
GHS Classification: Based on data for analogous compounds, it is prudent to handle this chemical as an irritant.[1][2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Physical State: Solid.
-
Incompatibilities: Strong oxidizing agents, strong bases, and strong reducing agents.[2][3][4]
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 106245-03-8[5] |
| Molecular Formula | C₁₅H₁₃FO₂ |
| Molecular Weight | 244.26 g/mol |
The Disposal Workflow: From Benchtop to Final Disposition
The disposal of this compound is a multi-stage process that requires careful planning and execution. The following workflow provides a visual representation of the necessary steps.
Caption: A step-by-step workflow for the safe disposal of this compound.
Detailed Experimental Protocols
Before beginning the disposal process, it is imperative to be outfitted with the correct PPE. This is your first and most critical line of defense against chemical exposure.
-
Gloves: Wear nitrile gloves to protect against skin contact.
-
Eye Protection: Use safety goggles that provide a complete seal around the eyes.
-
Lab Coat: A full-length lab coat should be worn to protect your clothing and skin.
-
Ventilation: All handling of this compound, including transfer to a waste container, should be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[5]
Proper segregation is a cornerstone of safe laboratory practice, preventing potentially violent chemical reactions and ensuring that waste streams are handled correctly by disposal facilities.[6]
-
Identify the Correct Waste Stream: As a fluorinated organic compound, this compound must be disposed of as "Solid Halogenated Organic Waste." [7][8] Do not mix with non-halogenated organic waste, as this can unnecessarily increase disposal costs and complicate the disposal process.[9]
-
Select an Appropriate Container:
-
Use a high-density polyethylene (HDPE) container that is in good condition and has a secure, leak-proof lid.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Transferring the Waste:
-
Carefully transfer the solid waste into the designated container, taking care to minimize the generation of dust.
-
If you are disposing of an empty container that held the compound, rinse it with a minimal amount of a suitable solvent (e.g., acetone or ethanol). This rinsate must be collected and disposed of as "Liquid Halogenated Organic Waste."
-
Proper storage of the waste container while it awaits pickup is crucial for maintaining a safe laboratory environment.[10]
-
Secure the Container: Ensure the lid of the waste container is tightly sealed.
-
Designated Storage Area: Store the container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[5]
-
Segregation from Incompatibles: The storage area must not be used for the storage of incompatible materials, particularly strong oxidizing agents.[2][6]
Final Disposal and Decontamination
The ultimate disposal of this hazardous waste must be handled by professionals in accordance with federal, state, and local regulations.[1]
-
Professional Disposal: Your institution's Environmental Health and Safety (EHS) department will coordinate the pickup and transport of the waste to a licensed hazardous waste disposal facility.
-
Method of Disposal: The standard and environmentally responsible method for the disposal of halogenated organic compounds is high-temperature incineration.[11] Landfill disposal is not an appropriate method.
-
Decontamination:
-
Any glassware or equipment that has come into contact with the compound should be rinsed with a suitable solvent (e.g., acetone). This rinsate must be collected as "Liquid Halogenated Organic Waste."
-
Following the solvent rinse, wash the glassware with soap and water.
-
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is critical.
-
Spill:
-
If a significant amount of dust is generated, evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[5]
-
Carefully sweep up the absorbed material and place it in your designated "Solid Halogenated Organic Waste" container.
-
Decontaminate the area with a suitable solvent, collecting the waste as described above.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If you feel unwell, seek medical attention.[3][12]
-
By adhering to these detailed procedures, you contribute to a safer research environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety protocols and the manufacturer's Safety Data Sheet.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet: this compound.
- HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
- U.S. Environmental Protection Agency.
- Hazardous Waste Segreg
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-2-phenyl-1-(4-fluorophenyl)-ethanone.
- eCFR. (n.d.).
- Princeton University Environmental Health & Safety. (n.d.). Section 7: Safe Work Practices and Procedures.
- Guidance on Safe Storage of Chemicals in Labor
- Safety D
- Fisher Scientific. (n.d.).
- Safety D
- ChemicalBook. (n.d.). 1-(2-Fluorophenyl)ethanone(445-27-2).
- Massachusetts Institute of Technology. (n.d.). Lab Safety.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 1-(4-Fluoro-3-(hexyloxy)phenyl)ethanone.
- U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes.
- Pfizer. (n.d.).
- Guidelines for Solvent Waste Recycling and Disposal. (2022, January 19).
- Storemasta Blog. (2023, October 23).
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Personal protective equipment for handling 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
Essential Safety & Handling Guide: 1-(2-(Benzyloxy)-4-fluorophenyl)ethanone
This guide provides essential safety, handling, and disposal protocols for this compound (CAS No. 106245-03-8). As this is a compound primarily for research and development, comprehensive toxicological data may not be fully available.[1] Therefore, the following procedures are grounded in a precautionary principle, treating the substance with a high degree of care based on its chemical structure and data from analogous compounds.
Core Hazard Assessment & Precautionary Principle
A full, peer-reviewed Safety Data Sheet (SDS) for this specific molecule is not widely available. The safety recommendations herein are derived from an analysis of its functional groups—a fluorinated aromatic ketone and a benzyl ether—and the known hazards of structurally similar chemicals, such as 4'-Fluoroacetophenone.[2][3]
Anticipated Primary Hazards:
-
Skin & Eye Irritation: Like many aromatic ketones, this compound is expected to be an irritant. Direct contact may cause redness, pain, or inflammation.[2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[2]
-
Combustibility: The analogous compound, 4'-Fluoroacetophenone, is a combustible liquid with a flashpoint of 71°C / 159.8°F.[2][3] Therefore, this compound should be handled as a combustible substance, keeping it away from heat, sparks, and open flames.[2][3][4]
-
Unknown Chronic Effects: The long-term toxicological properties have not been fully investigated. All necessary precautions should be taken to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The proper selection and consistent use of PPE is the most critical barrier between the researcher and potential chemical exposure.[5][6] A hazard assessment should be conducted for each specific procedure to determine if additional protection is required.[7]
| PPE Category | Specification | Rationale & Best Practices |
| Eye & Face Protection | ANSI Z87.1-rated chemical splash goggles are the minimum requirement.[8] | Protects against splashes and incidental contact. For procedures with a higher risk of splashing (e.g., transfers of >50 mL, reactions under pressure), a full-face shield must be worn in addition to goggles.[6][8] |
| Hand Protection | Disposable nitrile gloves are suitable for incidental contact. | Provides a barrier against minor splashes. Immediately remove and replace gloves upon any known contamination.[8] For extended handling or immersion, consider heavier-duty gloves or double-gloving.[8] Avoid latex gloves due to poor chemical resistance and potential for allergies.[8] |
| Body Protection | Flame-retardant laboratory coat. | Protects skin and personal clothing from contamination.[9] A flame-retardant coat is essential given the compound's anticipated combustible nature. |
| General Attire | Full-length pants and closed-toe shoes. | This is the minimum standard for any laboratory work to protect against spills and physical hazards.[6][8] |
| Respiratory Protection | Generally not required when handled within a certified chemical fume hood. | All work involving this compound should be performed in a fume hood to minimize inhalation exposure.[10] If procedures risk generating significant aerosols or dust outside of a hood, a full respiratory protection program and fit-tested respirator are necessary. |
Safe Handling & Operational Plan
A systematic approach to handling ensures both safety and experimental integrity.
Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and setting up reactions, must be performed inside a properly functioning chemical fume hood.[10] This is the primary engineering control to prevent inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to handle any fugitive emissions.
Step-by-Step Handling Protocol
-
Preparation: Before handling the compound, ensure the fume hood is operational. Don all required PPE as outlined in Section 2. Prepare all necessary equipment and reagents.
-
Aliquotting/Weighing: If weighing the solid, perform the task in the fume hood to contain any dust. Use anti-static equipment where possible, as fine powders can be prone to electrostatic discharge.
-
Transfers: When transferring the substance, whether as a solid or in solution, do so carefully to avoid splashing. Use a spatula for solids and a pipette or cannula for solutions.
-
Heating: When heating, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.[2] Ensure the setup is secure.
-
Housekeeping: Clean up the work area thoroughly after use. Decontaminate surfaces and any non-disposable equipment. Wash hands thoroughly after removing gloves.[1]
Emergency Procedures: Planning for the Unexpected
Familiarize yourself with the location and operation of all laboratory safety equipment, including safety showers, eyewash stations, and fire extinguishers.[11][12]
Emergency Response Workflow
Caption: Emergency Response Decision Tree for Incidents.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[12] Seek medical attention.
-
Eye Contact: Flush eyes immediately at an eyewash station for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[11][12] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[3]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or physician if you feel unwell.[1][4]
Waste Disposal Plan
Improper disposal of chemical waste poses a significant risk to the environment and public health.
-
Waste Segregation: Because this compound contains fluorine, it must be treated as halogenated organic waste .[10][13] All contaminated materials, including unused product, reaction mixtures, contaminated gloves, and absorbent materials from spills, must be collected separately from non-halogenated waste.[13]
-
Containerization: Collect all waste in a designated, compatible, and clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Combustible," "Irritant").
-
Disposal: Arrange for waste pickup and disposal through your institution's Environmental Health & Safety (EH&S) department.[14] Do not dispose of this chemical down the drain or in the regular trash.[12][15]
References
-
Emergency Procedures for Incidents Involving Chemicals. University of Kentucky. [Link]
-
PPE and Safety for Chemical Handling. ACS Material. [Link]
-
Laboratory Emergency Preparedness. Duke Kunshan University. [Link]
-
Personal Protective Equipment Requirements for Laboratories. University of California, Berkeley, Environmental Health and Safety. [Link]
-
Required Personal Protective Equipment Use in Campus Research Laboratories. Princeton University, Environmental Health and Safety. [Link]
-
Laboratory emergency response procedures. The University of Western Australia. [Link]
-
Lab Safety Manual: Emergency Planning and Procedures. Hampshire College. [Link]
-
Preparing for Emergency Chemical Spills. University of California, Berkeley, Environment, Health & Safety. [Link]
-
Comprehensive Guide to Lab PPE (Personal Protective Equipment). Westlab Canada. [Link]
-
Fluorinated Ketone. Western Minmetals (SC) Corporation. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]
-
Method 1621 Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). U.S. Environmental Protection Agency. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
